Triethoxyfluorosilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
triethoxy(fluoro)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15FO3Si/c1-4-8-11(7,9-5-2)10-6-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYIJOWQJOQFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](OCC)(OCC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15FO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075233 | |
| Record name | Silane, triethoxyfluoro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358-60-1 | |
| Record name | Triethoxyfluorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, triethoxyfluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxyfluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxyfluorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Triethoxyfluorosilane chemical structure and properties
An In-Depth Technical Guide to Triethoxyfluorosilane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (TEFS) is an organosilane compound with significant potential across various scientific and industrial domains. Its unique chemical structure, featuring both hydrolyzable ethoxy groups and a stable silicon-fluorine bond, imparts a distinct reactivity profile that makes it a valuable chemical intermediate and surface modification agent. This technical guide provides a comprehensive overview of the core chemical structure, physicochemical properties, and key applications of this compound. Detailed experimental protocols for surface modification, based on established methodologies for analogous silanes, are presented. Furthermore, this document includes visualizations of the molecular structure and reaction mechanisms to facilitate a deeper understanding of its functionality.
Chemical Structure and Identifiers
This compound is characterized by a central silicon atom bonded to three ethoxy groups (-OCH₂CH₃) and one fluorine atom. The ethoxy groups are susceptible to hydrolysis, which is the key to its function in forming polysiloxane networks and bonding to inorganic substrates. The fluorine atom, in contrast, forms a strong, stable bond with silicon, influencing the compound's electronic properties and reactivity.
The structure facilitates its primary role as a crosslinking agent and adhesion promoter, where the ethoxy groups react with moisture to form reactive silanol (B1196071) (Si-OH) groups.[1] These silanols can then condense with hydroxyl groups on the surface of inorganic materials (like glass or metal) or with other silanol molecules to form durable siloxane bonds (Si-O-Si).
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | triethoxy(fluoro)silane | [2] |
| CAS Number | 358-60-1 | [2] |
| Molecular Formula | C₆H₁₅FO₃Si | [2] |
| Molecular Weight | 182.27 g/mol | [1] |
| InChIKey | XVYIJOWQJOQFBG-UHFFFAOYSA-N | [2] |
| Synonyms | Fluorotriethoxysilane, Silicon fluoride (B91410) triethoxide |[1] |
Physicochemical and Spectroscopic Properties
This compound is a colorless, flammable liquid that is sensitive to moisture.[1][3] Its physical properties are critical for handling, storage, and application design. The compound's reactivity with water to produce hydrofluoric acid necessitates careful handling in controlled environments.[1]
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Colorless liquid | [1] |
| Density | 0.9 g/cm³ | [1] |
| Boiling Point | 134 °C | [1] |
| Melting Point | 134-135 °C | [1] |
| Flash Point | >30 °C | [1] |
| Refractive Index | 1.36 | [1] |
| Sensitivity | Moisture Sensitive |[1] |
Synthesis and Reactivity
Synthesis Pathway (General Method)
While specific, detailed industrial synthesis protocols for this compound are proprietary, a general approach can be inferred from the synthesis of analogous alkyltriethoxysilanes. One common method involves the alcoholysis of a corresponding chlorosilane. For this compound, this would likely involve the controlled reaction of trichlorofluorosilane (B14710468) (SiCl₃F) with anhydrous ethanol (B145695).
Reaction: SiCl₃F + 3 C₂H₅OH → SiF(OC₂H₅)₃ + 3 HCl
This reaction must be carried out under anhydrous conditions to prevent premature hydrolysis and polymerization of the product. An acid scavenger, such as a tertiary amine, is typically used to neutralize the hydrochloric acid byproduct.[4]
Core Reactivity: Hydrolysis and Condensation
The primary utility of this compound stems from its ability to undergo hydrolysis and condensation.[3] This two-step process is fundamental to its application in surface modification and as a crosslinking agent.
-
Hydrolysis: The three ethoxy groups react with water, replacing the ethoxy group with a hydroxyl group (silanol) and releasing ethanol. This reaction can be catalyzed by either acid or base.[3] Si(OC₂H₅)₃F + 3 H₂O ⇌ Si(OH)₃F + 3 C₂H₅OH
-
Condensation: The newly formed, highly reactive silanol groups condense with each other or with hydroxyl groups present on a substrate surface. This reaction forms stable siloxane (Si-O-Si) or Si-O-Substrate bonds and releases water. 2 Si(OH)₃F → (OH)₂FSi-O-SiF(OH)₂ + H₂O
This polymerization process results in the formation of a durable, cross-linked polysiloxane network covalently bonded to the substrate.
Applications in Research and Development
This compound is a versatile compound with applications spanning multiple industries.
-
Silicone Rubber Production: It is used as a crosslinking agent to enhance the strength, durability, and thermal stability of silicone rubber.[1]
-
Surface Modification: It is widely used to modify the surfaces of glass and metal.[1] The resulting siloxane layer can impart properties such as hydrophobicity, improved adhesion, and chemical resistance.
-
Adhesion Promoter: In coatings, adhesives, and sealants, it improves the bond between organic polymers and inorganic substrates (e.g., pigments, fillers, glass, metals).[1] This enhanced adhesion leads to more durable and high-performance composite materials.
-
Electronics Industry: In the fabrication of semiconductor devices, this compound can be used for surface treatments to improve the performance and reliability of electronic components.[1]
Experimental Protocols
The following are generalized protocols for the use of alkoxysilanes in surface modification. These should be adapted based on the specific substrate and desired surface properties. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Surface Modification via Solution-Phase Deposition
This protocol describes the creation of a silane (B1218182) layer on a hydroxylated surface (e.g., glass, silicon wafer, or oxidized metal).
1. Materials and Reagents:
- Substrate (e.g., glass slides)
- This compound (TEFS)
- Anhydrous solvent (e.g., Toluene or Ethanol)
- Deionized (DI) water
- Isopropanol, Acetone
- Nitrogen gas source
- Oven or hotplate
2. Methodology:
4. Characterization:
- The success of the surface modification can be quantified by measuring the water contact angle using a goniometer. A successful hydrophobic modification will result in a significant increase in the contact angle compared to the activated substrate.
start [label="Start: Substrate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
clean [label="1. Ultrasonicate in\nAcetone, IPA, DI Water"];
activate [label="2. Activate Surface\n(e.g., O₂ Plasma)"];
prepare_sol [label="3. Prepare 1-2% TEFS\nin Anhydrous Toluene", shape=parallelogram, fillcolor="#FBBC05"];
immerse [label="4. Immerse Substrate\n(1-4h, RT, N₂ atm)"];
rinse [label="5. Rinse with Toluene\n to remove excess"];
cure [label="6. Cure in Oven\n(110-120°C, 30-60 min)"];
end [label="End: Modified Surface", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> clean;
clean -> activate;
activate -> immerse;
prepare_sol -> immerse [style=dashed];
immerse -> rinse;
rinse -> cure;
cure -> end;
}
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols.
-
Hazards: It is a flammable liquid and vapor.[3] It causes severe skin burns and eye damage.[3] Upon contact with moisture, it can decompose to liberate ethanol and hydrofluoric acid, which is highly corrosive and toxic.[1]
-
Handling: Always handle in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[3] Ensure all containers are properly grounded to avoid static discharge.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen) to protect from moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, care must be taken during disposal procedures.
Conclusion
This compound is a valuable organosilane due to its dual functionality. The hydrolyzable ethoxy groups provide a mechanism for forming robust, cross-linked networks and for covalently bonding to inorganic surfaces. This reactivity makes it an effective crosslinking agent, adhesion promoter, and surface modifier in a wide range of applications, from advanced materials to electronics. A thorough understanding of its properties, reactivity, and handling requirements is essential for researchers and scientists to safely and effectively leverage its potential in developing next-generation materials and technologies.
References
An In-depth Technical Guide to the Synthesis and Purification of Triethoxyfluorosilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of triethoxyfluorosilane (TEFS), a valuable organosilicon compound. Due to the limited availability of direct experimental protocols in publicly accessible literature, this document presents plausible synthesis and purification strategies based on established principles of silicon chemistry and analogous reactions.
Introduction
This compound (Si(OEt)3F) is an organosilicon compound of interest for various applications, including as a precursor for silica-based materials and as a reagent in organic synthesis. Its unique combination of ethoxy and fluoro functional groups imparts specific reactivity and properties. This guide outlines potential synthetic routes and a detailed purification protocol to obtain high-purity TEFS.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for its synthesis, handling, and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 358-60-1 | [1] |
| Molecular Formula | C6H15FO3Si | [1] |
| Molecular Weight | 182.27 g/mol | [2] |
| Boiling Point | 134-135 °C | [2] |
| Density | 0.9 g/cm³ | [2] |
| Flash Point | >30 °C | [2] |
| Appearance | Colorless liquid | [2] |
| Sensitivity | Moisture sensitive | [2] |
Synthesis of this compound
Two primary hypothetical routes for the synthesis of this compound are proposed, based on analogous reactions of silicon halides and alkoxides.
Route 1: Partial Alcoholysis of Silicon Tetrafluoride
This method involves the direct reaction of silicon tetrafluoride (SiF4) with ethanol (B145695). The reaction stoichiometry must be carefully controlled to favor the formation of the desired this compound over other substitution products. The use of a catalyst, such as a Lewis acid or a metal, may be necessary to facilitate the reaction, analogous to the synthesis of tetraalkoxysilanes from SiF4 and alcohols in the presence of magnesium.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents:
-
Anhydrous ethanol (3 moles) is placed in the dropping funnel.
-
A suitable solvent (e.g., anhydrous diethyl ether or toluene) is placed in the reaction flask.
-
A catalyst, such as magnesium turnings (catalytic amount), is added to the reaction flask.
-
-
Reaction: Silicon tetrafluoride gas (1 mole) is bubbled through the solvent at a controlled rate.
-
Addition of Ethanol: Anhydrous ethanol is added dropwise from the dropping funnel to the reaction mixture with vigorous stirring. The reaction temperature should be monitored and controlled, potentially requiring cooling in an ice bath.
-
Reaction Monitoring: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst and any solid byproducts. The solvent is then removed under reduced pressure.
Route 2: Fluorination of Tetraethoxysilane (TEOS)
This approach involves the selective fluorination of tetraethoxysilane (TEOS). This is a challenging transformation as the Si-O bond is generally strong. A mild fluorinating agent is required to avoid over-fluorination or decomposition. While direct fluorination of TEOS is not well-documented, analogous reactions on other silanes suggest that reagents like silver(I) oxide in combination with a fluorine source might be effective.
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet. The reaction should be protected from light.
-
Reagents:
-
Tetraethoxysilane (TEOS) (1 mole) is dissolved in a suitable anhydrous solvent (e.g., acetone).
-
A fluorinating agent, such as Selectfluor® (F-TEDA-BF4), is added portion-wise.
-
A mediator, such as silver(I) oxide (Ag2O), is added to the reaction mixture.
-
-
Reaction: The reaction mixture is heated to reflux with vigorous stirring for a specified period.
-
Reaction Monitoring: The formation of this compound can be monitored by GC-MS or 19F NMR spectroscopy.
-
Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the silver salts. The solvent is evaporated under reduced pressure.
Purification of this compound
The primary method for purifying this compound is fractional distillation, taking advantage of its boiling point of 134-135 °C.
-
Apparatus: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. The apparatus must be thoroughly dried to prevent hydrolysis of the product.
-
Procedure:
-
The crude this compound obtained from the synthesis work-up is charged into the distillation flask along with a few boiling chips.
-
The apparatus is heated gently.
-
The fraction distilling at 134-135 °C at atmospheric pressure is collected as the purified this compound.
-
-
Purity Analysis: The purity of the collected fractions should be assessed using analytical techniques such as GC, NMR (¹H, ¹³C, ¹⁹F, ²⁹Si), and Fourier-Transform Infrared (FTIR) spectroscopy.
Table 2: Summary of Potential Synthesis and Purification Data
| Parameter | Route 1: Partial Alcoholysis | Route 2: Fluorination of TEOS | Purification |
| Reactants | SiF4, Ethanol, Mg (cat.) | TEOS, F-TEDA-BF4, Ag2O | Crude this compound |
| Solvent | Diethyl ether or Toluene | Acetone | - |
| Temperature | 0 °C to room temperature | Reflux | 134-135 °C (distillation) |
| Yield (Hypothetical) | Moderate | Low to Moderate | >90% recovery |
| Purity (Post-synthesis) | Mixture of ethoxyfluorosilanes | Mixture of starting material and product | >99% |
Visualizing the Workflows
The following diagrams illustrate the logical flow of the proposed synthesis and purification processes.
Caption: Proposed synthesis of this compound via partial alcoholysis of SiF4.
Caption: Proposed synthesis of this compound via fluorination of TEOS.
Caption: Purification workflow for this compound.
Safety Considerations
-
Silicon Tetrafluoride: Is a toxic and corrosive gas that fumes in moist air. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Fluorinating Agents: Can be strong oxidizers and should be handled with care.
-
Hydrofluoric Acid (HF): this compound is moisture-sensitive and can hydrolyze to produce HF. All operations should be conducted under anhydrous conditions, and appropriate precautions for handling HF should be in place.
-
Solvents: The use of flammable organic solvents requires proper grounding and avoidance of ignition sources.
Conclusion
This technical guide provides a foundational understanding of the potential synthesis and purification of this compound. The proposed experimental protocols are based on established chemical principles and are intended to serve as a starting point for researchers. Experimental validation and optimization are necessary to establish robust and efficient procedures. The provided data and workflows offer a structured approach for scientists and professionals in the field of drug development and materials science to produce and purify this valuable compound.
References
Triethoxyfluorosilane (CAS No. 358-60-1): A Comprehensive Technical Guide for Scientific and Drug Development Applications
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Triethoxyfluorosilane (TEFS), identified by CAS number 358-60-1, is a versatile organosilicon compound with significant and expanding applications across various scientific disciplines, most notably in medicinal chemistry, materials science, and organic synthesis. Its unique combination of a reactive fluorosilane moiety and ethoxy groups allows for its use as a fluorinating agent, a precursor for silicon-containing materials, and a functional building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, safety and handling, and key applications of this compound, with a particular focus on its relevance to drug development. Detailed experimental protocols for its application in surface modification and as a synthetic reagent are provided, alongside a discussion of its potential synthetic routes.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic odor. It is essential to handle this compound with care due to its reactivity, particularly with moisture. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 358-60-1 | [1][2] |
| Molecular Formula | C6H15FO3Si | [1][2] |
| Molecular Weight | 182.27 g/mol | [1][2] |
| Appearance | Colorless to light orange/yellow clear liquid | [2][3] |
| Boiling Point | 134-135 °C | [1][2] |
| Density | 0.9 g/cm³ | [1][2] |
| Refractive Index | 1.36 | [1][2] |
| Flash Point | >30 °C | [1][2] |
| Sensitivity | Moisture sensitive | [2][3] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. It is a flammable liquid and vapor, and it is corrosive, causing severe skin burns and eye damage.[4][5] All personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Table 2: GHS Hazard Information for this compound
| Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |
| Danger | H225: Highly flammable liquid and vaporH314: Causes severe skin burns and eye damageH290: May be corrosive to metals | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P235: Store in a well-ventilated place. Keep cool. | [4][5][6] |
Synthesis of this compound
While detailed, step-by-step experimental protocols for the synthesis of this compound are not abundantly available in open literature, several synthetic routes can be inferred from established chemical principles. One potential pathway involves the reaction of tetraethoxysilane with a fluorinating agent. Another plausible method is the reaction of silicon tetrafluoride with ethanol. The synthesis would require anhydrous conditions due to the moisture sensitivity of the product.
Applications in Drug Development and Organic Synthesis
The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable reagent in this context, acting as a source of a "fluorotriethoxysilyl" moiety or as a precursor to other fluorinating agents.
Fluorinating Agent and Building Block
This compound can be utilized in nucleophilic substitution reactions where the fluoride (B91410) ion is displaced, or it can react with organometallic reagents to introduce the triethoxysilyl group. Its utility extends to the synthesis of fluorinated heterocycles, which are prominent scaffolds in many pharmaceuticals.
Surface Modification of Biomaterials
Trialkoxysilanes are widely used for the surface modification of materials, including biomaterials, to alter their surface properties such as hydrophobicity, biocompatibility, and to introduce functional groups for further derivatization. This compound can be employed to introduce fluorine atoms onto a surface, thereby creating a low-energy, hydrophobic interface.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. JP3444711B2 - Method for producing trifluorosilane - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102515170A - Method for preparing tetrafluorosilane by fluorosilicic acid process - Google Patents [patents.google.com]
- 5. Trifluorooctyl Triethoxy Silane Manufacturers & Suppliers [sunecochemical.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Triethoxyfluorosilane
This technical guide provides a comprehensive overview of the key physical properties of Triethoxyfluorosilane (CAS No: 358-60-1), specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in drug development and material science who require precise data and an understanding of the methodologies for its determination.
Core Physical Properties
This compound is a colorless liquid with properties that are crucial for its application in various chemical syntheses and material science applications. A summary of its primary physical characteristics is presented below.
Data Presentation
| Property | Value | Units |
| Boiling Point | 134 - 135 | °C |
| Density | 0.900 | g/cm³ |
The boiling point of this compound is consistently reported in the range of 134-135 °C at standard atmospheric pressure.[1][2][3] Its density is approximately 0.900 g/cm³, a value also cited as 0.9 g/cm³ or 0.900 g/ml.[1][2]
Experimental Protocols
While specific experimental documentation for the determination of these properties for this compound is not publicly detailed, standard laboratory procedures for liquids are applicable. The following outlines established methodologies for accurately measuring the boiling point and density of a liquid compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, several methods can be employed, with the choice often depending on the quantity of the substance available.
1. Distillation Method: This is a highly accurate method that also purifies the sample. It requires a relatively large volume of the liquid (typically >5 mL). The liquid is heated in a distillation apparatus, and the temperature at which the vapor condenses and is collected is recorded as the boiling point.[4]
2. Thiele Tube Method: This microscale method is suitable for small sample volumes (<1 mL).[5] A small sample tube containing the liquid and an inverted capillary tube is attached to a thermometer and heated in a Thiele tube containing oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary tube.[5][6]
3. Reflux Method: In this method, the liquid is heated to its boiling point in a flask equipped with a condenser. The vapor condenses and returns to the flask. A thermometer placed in the vapor phase above the liquid will register a stable temperature, which is the boiling point of the liquid.[5]
Determination of Density
Density is the mass per unit volume of a substance. For liquids, gravimetric methods are commonly used for precise measurements.
1. Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume. It is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid (the difference between the two weights) by the volume of the pycnometer. This method is known for its high accuracy.
2. Buoyancy Method (Archimedes' Principle): This technique involves immersing a sinker of a known volume into the liquid. The apparent loss in weight of the sinker is equal to the weight of the displaced liquid. The density of the liquid can be determined from the mass and volume of the displaced liquid.
Logical Workflow: Synthesis and Quality Control
The following diagram illustrates a generalized workflow for the synthesis and quality control of this compound, representing the key stages from starting materials to the final, verified product.
Caption: Generalized workflow for the synthesis and quality control of this compound.
References
The Enigmatic Dance of Triethoxyfluorosilane: A Technical Guide to its Hydrolysis and Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethoxyfluorosilane (TEFS) stands as a molecule of significant interest at the intersection of organic and inorganic chemistry, with potential applications spanning from advanced materials to drug delivery systems. Its unique trifunctional nature, combining hydrolyzable ethoxy groups with a reactive fluorine atom, presents a complex and fascinating reaction landscape upon interaction with water. This technical guide provides an in-depth exploration of the proposed hydrolysis and condensation mechanisms of this compound. While direct experimental kinetic and thermodynamic data for TEFS remains elusive in publicly accessible literature, this document synthesizes theoretical predictions for fluorosilanes with established principles of alkoxysilane chemistry to offer a comprehensive overview. We present detailed, albeit generalized, experimental protocols for researchers seeking to elucidate the precise kinetics and mechanisms, and visualize the proposed reaction pathways using Graphviz diagrams. This guide serves as a foundational resource for scientists and professionals aiming to harness the unique properties of this compound in their research and development endeavors.
Introduction: The Significance of this compound
Alkoxysilanes are a cornerstone of sol-gel chemistry, enabling the formation of highly structured inorganic and hybrid materials. This compound introduces a compelling variation to this class of compounds. The presence of a silicon-fluorine bond, one of the strongest single bonds in chemistry, alongside hydrolyzable ethoxy groups, suggests a nuanced reactivity profile. Understanding the hydrolysis and condensation of TEFS is paramount for controlling the morphology, porosity, and surface chemistry of derived materials. This is of particular relevance in fields such as drug development, where precise control over carrier materials is critical for achieving desired release profiles and biocompatibility.
The Core Mechanism: A Tale of Two Reactions
The transformation of this compound from a monomeric species to a cross-linked polysiloxane network is governed by two fundamental reactions: hydrolysis and condensation.
-
Hydrolysis: The initial step involves the reaction of the ethoxy groups (-OEt) with water to form silanol (B1196071) groups (-OH) and ethanol (B145695) as a byproduct. This reaction can proceed stepwise, with each of the three ethoxy groups being replaced by a hydroxyl group.
-
Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (water condensation) or with remaining ethoxy groups (alcohol condensation) to form siloxane bridges (Si-O-Si). This process is responsible for the growth of oligomers and, ultimately, the formation of a three-dimensional network.
These reactions are typically catalyzed by either an acid or a base, with the catalyst influencing the relative rates of hydrolysis and condensation and, consequently, the structure of the final material.
The Fluorine Factor: A Departure from Conventional Alkoxysilane Reactivity
A critical aspect of this compound chemistry is the profound influence of the fluorine atom on the hydrolysis mechanism. Theoretical studies on simple trifluorosilanes suggest that their hydrolysis is a highly endothermic process.[1] This is in stark contrast to the typically exothermic or thermoneutral hydrolysis of non-fluorinated alkoxysilanes.
The high electronegativity of fluorine is believed to stabilize the silicon center, making it less susceptible to nucleophilic attack by water. This suggests that the hydrolysis of this compound may be significantly slower than that of its non-fluorinated counterpart, triethoxysilane.
Proposed Reaction Pathways
Based on theoretical considerations and the established mechanisms for other alkoxysilanes, we propose the following pathways for the hydrolysis and condensation of this compound.
Acid-Catalyzed Mechanism
Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an ethoxy group, making it a better leaving group. Water then acts as a nucleophile, attacking the silicon center.
Figure 1: Proposed Acid-Catalyzed Hydrolysis of this compound.
Acid catalysis generally leads to a faster hydrolysis rate compared to the condensation rate, which favors the formation of more linear, less branched polymer structures.
Base-Catalyzed Mechanism
In the presence of a base, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom.
Figure 2: Proposed Base-Catalyzed Hydrolysis of this compound.
Base catalysis tends to accelerate the condensation reaction, often leading to more highly branched and particulate structures.
Condensation Pathways
Once silanol groups are formed, condensation proceeds to form siloxane bonds.
Figure 3: General Condensation Pathways for Tri-functional Silanes (R = F).
Quantitative Data Summary (Hypothetical)
| Parameter | Symbol | Expected Trend for TEFS (vs. TEOS) | Method of Determination |
| Hydrolysis Rate Constants | |||
| First Hydrolysis | kH1 | Slower | 1H NMR, 29Si NMR, GC |
| Second Hydrolysis | kH2 | Slower | 29Si NMR |
| Third Hydrolysis | kH3 | Slower | 29Si NMR |
| Condensation Rate Constants | |||
| Water Condensation | kCW | Potentially Slower | 29Si NMR |
| Alcohol Condensation | kCA | Potentially Slower | 29Si NMR |
| Activation Energies | |||
| Hydrolysis | EaH | Higher | Temperature-dependent kinetic studies |
| Condensation | EaC | Higher | Temperature-dependent kinetic studies |
| Thermodynamic Data | |||
| Enthalpy of Hydrolysis | ΔHH | Endothermic (Positive) | Calorimetry |
| Enthalpy of Condensation | ΔHC | Exothermic (Negative) | Calorimetry |
Experimental Protocols: A Roadmap for Investigation
The following protocols provide a generalized framework for the experimental study of the hydrolysis and condensation of this compound.
In-Situ Monitoring of Hydrolysis and Condensation by 29Si NMR Spectroscopy
Objective: To identify and quantify the different silicon species (unreacted silane, hydrolysis intermediates, and condensation products) as a function of time.
Materials:
-
This compound (TEFS)
-
Deionized water (or D2O for 1H NMR)
-
Solvent (e.g., ethanol, dioxane)
-
Catalyst (e.g., HCl, NH4OH)
-
NMR tubes
-
NMR spectrometer with a 29Si probe
Procedure:
-
Prepare a stock solution of TEFS in the chosen solvent.
-
In an NMR tube, combine the TEFS solution, water, and catalyst at a controlled temperature. The molar ratios of TEFS:water:catalyst should be systematically varied.
-
Immediately place the NMR tube in the spectrometer and begin acquiring 29Si NMR spectra at regular time intervals.
-
Process the spectra to identify the chemical shifts corresponding to the different silicon species (T0, T1, T2, T3 notations for varying degrees of condensation).
-
Integrate the peaks to determine the relative concentrations of each species over time.
-
Plot the concentration profiles to determine the reaction rates and propose a kinetic model.
Figure 4: Experimental Workflow for 29Si NMR Analysis.
Monitoring by Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.
Materials:
-
This compound (TEFS)
-
Deionized water
-
Solvent
-
Catalyst
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Prepare a reaction mixture of TEFS, water, solvent, and catalyst.
-
Place a small aliquot of the reaction mixture onto the ATR crystal.
-
Acquire FTIR spectra at regular time intervals.
-
Monitor the changes in the characteristic absorption bands:
-
Decrease in the intensity of Si-O-C stretching vibrations.
-
Increase in the intensity of the broad O-H stretching vibration from Si-OH groups.
-
Increase in the intensity of the Si-O-Si stretching vibrations.
-
-
By using a stable internal standard, semi-quantitative kinetic data can be obtained by analyzing the peak areas.
Conclusion and Future Outlook
The hydrolysis and condensation of this compound present a rich and complex area of study with significant potential for the development of novel materials. While this guide provides a theoretical framework and proposed mechanisms, it also highlights the critical need for experimental investigation. The endothermic nature of fluorosilane hydrolysis, as predicted by theoretical studies, suggests that the reactivity of TEFS may differ significantly from that of its non-fluorinated analogs. Future research should focus on obtaining precise kinetic and thermodynamic data to validate these theoretical predictions and to enable the rational design of materials based on this unique silane. The experimental protocols outlined herein provide a starting point for such investigations, which will undoubtedly unlock new possibilities in materials science and beyond.
References
An In-depth Technical Guide to the Reactivity of the Si-F Bond in Triethoxyfluorosilane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triethoxyfluorosilane, with the chemical formula (C₂H₅O)₃SiF, is an organosilicon compound of significant interest due to the unique reactivity conferred by the silicon-fluorine (Si-F) bond in conjunction with three ethoxy groups. The Si-F bond is known for its high strength and polarity, which influences the molecule's stability and reaction pathways. This technical guide provides a comprehensive overview of the reactivity of the Si-F bond in this compound, including its synthesis, hydrolysis, and reactions with various reagents. Understanding these characteristics is crucial for its application in materials science, catalysis, and as a chemical intermediate.
This compound serves as a precursor in the synthesis of specialized silica-based materials where the incorporation of fluorine is desired to tailor properties such as hydrophobicity and dielectric constant[1]. Its reactivity is dominated by the interplay between the nucleophilic substitution at the silicon center, involving the cleavage of the Si-F or Si-OEt bonds, and hydrolysis/condensation reactions of the ethoxy groups.
Synthesis of this compound
Disclaimer: The following protocol is adapted from the synthesis of triethoxysilane (B36694) and should be considered a hypothetical procedure for the synthesis of this compound. Experimental conditions would need to be optimized.
Hypothetical Experimental Protocol for Synthesis
Objective: To synthesize this compound from silicon tetrafluoride and sodium ethoxide.
Materials:
-
Silicon tetrafluoride (SiF₄)
-
Anhydrous ethanol (B145695)
-
Sodium metal
-
Anhydrous diethyl ether
-
Dry ice/acetone condenser
-
Schlenk line apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., argon or nitrogen), carefully add small pieces of sodium metal to an excess of anhydrous ethanol in a flask equipped with a reflux condenser. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has reacted to form a solution of sodium ethoxide in ethanol.
-
Reaction with Silicon Tetrafluoride: Cool the sodium ethoxide solution in an ice bath. Slowly bubble gaseous silicon tetrafluoride through the solution with vigorous stirring. The reaction is expected to be exothermic. The stoichiometry should be carefully controlled to favor the formation of this compound. (C₂H₅O)Na + SiF₄ → (C₂H₅O)₃SiF + 3NaF (unbalanced)
-
Work-up and Purification: After the reaction is complete, the precipitated sodium fluoride (B91410) is removed by filtration under an inert atmosphere. The solvent (ethanol and diethyl ether) is removed by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.
Characterization: The final product should be characterized by ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectroscopy, as well as FTIR spectroscopy and mass spectrometry to confirm its identity and purity.
dot
Caption: Hypothetical workflow for the synthesis of this compound.
Physical and Chemical Properties
This compound is a flammable liquid that requires careful handling. Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₅FO₃Si | |
| Molecular Weight | 182.26 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | Not explicitly found for this compound. Triethoxysilane: 134-135 °C | [2] |
| Density | Not explicitly found for this compound. Triethoxysilane: 0.89 g/cm³ | [2] |
| Solubility | Reacts with water. Soluble in organic solvents. | [2] |
| Flash Point | Flammable liquid | [3] |
| Stability | Stable under normal conditions. Reacts with water and moist air. | [3][4] |
Reactivity of the Si-F Bond
The reactivity of this compound is governed by the presence of the highly polar and strong Si-F bond, as well as the three hydrolyzable ethoxy groups. The silicon atom is electrophilic and susceptible to nucleophilic attack.
Hydrolysis and Condensation
The hydrolysis of trialkoxysilanes is a fundamental reaction in sol-gel chemistry and surface modification. For this compound, hydrolysis can proceed via the cleavage of either the Si-F bond or the Si-OEt bonds.
Theoretical studies on the hydrolysis of fluorosilanes suggest that the reaction is highly endothermic in the gas phase, with a Gibbs free energy of the first reaction step being around 31.4 kJ/mol[5]. This is in contrast to chlorosilanes, where hydrolysis is strongly favorable[5]. The activation energy for hydrolysis is significantly lower in the presence of water dimers and in an aqueous medium due to better solvation of the products[5].
dot
Caption: General mechanisms for acid- and base-catalyzed hydrolysis of this compound.
The resulting silanols are unstable and tend to undergo condensation reactions to form siloxane (Si-O-Si) bridges, which is the basis for the formation of silica-based materials. In the case of this compound, the presence of the Si-F bond has been shown to be retained in the final aerogel material when prepared under both acid- and base-catalyzed conditions[1]. This suggests that under certain conditions, the hydrolysis of the ethoxy groups is favored over the cleavage of the more stable Si-F bond.
Reactions with Nucleophiles
The electrophilic silicon atom in this compound is a target for nucleophilic attack. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds), are expected to cleave the Si-F bond to form a new Si-C bond. This provides a synthetic route to organotriethoxysilanes.
While a specific protocol for the reaction of this compound with a Grignard reagent is not available, a general procedure can be outlined based on known reactions of halosiloanes with organometallic reagents.
Objective: To synthesize triethoxy(phenyl)silane from this compound and phenylmagnesium bromide.
Materials:
-
This compound
-
Phenylmagnesium bromide (solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Schlenk line apparatus
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous THF in a Schlenk flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of phenylmagnesium bromide in THF to the stirred solution of this compound. An exothermic reaction is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain triethoxy(phenyl)silane.
Characterization: The product should be characterized by ¹H, ¹³C, and ²⁹Si NMR spectroscopy, FTIR, and mass spectrometry. The disappearance of the Si-F signal in the ¹⁹F NMR spectrum would confirm the success of the reaction.
Reactions with Electrophiles/Lewis Acids
The lone pairs on the fluorine and oxygen atoms of this compound can interact with Lewis acids. Such interactions can activate the Si-F or Si-O bonds towards cleavage. While specific studies on this compound are scarce, research on other fluorosilanes has shown that Lewis acids can promote Si-F bond activation[6][7]. This can be utilized in catalytic cycles for various organic transformations.
Applications
The reactivity of this compound makes it a valuable precursor in several applications, particularly in materials science.
-
Sol-Gel Processes: this compound can be used as a co-precursor with other alkoxysilanes, such as tetraethoxysilane (TEOS), in sol-gel processes to synthesize fluorine-doped silica (B1680970) aerogels. These materials are of interest for their low dielectric constants[1]. The fluorine incorporation promotes a fractal network microstructure[1].
-
Hydrophobic Coatings: The presence of the Si-F bond can be exploited to create hydrophobic surfaces. This compound can be used to modify surfaces, imparting water-repellent properties[8][9]. This is particularly relevant for creating self-cleaning surfaces on glass and other materials[10][11].
-
Dental Materials: While not explicitly documented for this compound, related alkoxysilanes are used as primers or coupling agents in dental applications to promote adhesion between the tooth structure and restorative materials. The hydrolyzable ethoxy groups can form covalent bonds with the inorganic filler particles and the organic resin matrix.
Spectroscopic Characterization
The characterization of this compound and its reaction products relies heavily on spectroscopic techniques.
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | Signals corresponding to the ethoxy groups (-OCH₂CH₃). |
| ¹³C NMR | Signals for the carbon atoms of the ethoxy groups. |
| ¹⁹F NMR | A characteristic signal for the fluorine atom bonded to silicon. |
| ²⁹Si NMR | A signal whose chemical shift is indicative of the substituents on the silicon atom. The coupling with fluorine would result in a doublet. |
| FTIR | Characteristic absorption bands for Si-O-C, C-H, and the Si-F stretching vibration. |
Safety and Handling
This compound is a flammable and corrosive liquid that must be handled with appropriate safety precautions[3].
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile rubber), chemical goggles or a face shield, and protective clothing[3]. A NIOSH-certified respirator with an organic vapor/acid gas cartridge is recommended when working in areas with insufficient ventilation[3].
-
Handling: Work in a well-ventilated area, preferably in a chemical fume hood[12]. Avoid contact with skin, eyes, and inhalation of vapors[3]. Ground and bond containers during transfer to prevent static discharge[3]. Use only non-sparking tools[3].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[12]. Keep away from water and moist air[12].
-
First Aid: In case of skin contact, immediately flush with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention[13]. If inhaled, move the person to fresh air[13]. If swallowed, do not induce vomiting and seek immediate medical attention[13].
dot
Caption: Recommended safety protocol for handling this compound.
Conclusion
The reactivity of the Si-F bond in this compound, in concert with its three ethoxy groups, makes it a versatile compound with potential applications in materials science and as a synthetic intermediate. While the Si-F bond is notably strong, it can be cleaved by potent nucleophiles, offering a pathway to functionalized triethoxysilanes. The hydrolysis and condensation of the ethoxy groups, which can occur while retaining the Si-F bond, are central to its use in sol-gel chemistry for the preparation of fluorine-containing silica materials. Further experimental research is needed to quantify the reaction kinetics and to explore the full scope of its synthetic utility. The information provided in this guide serves as a foundational resource for researchers and professionals working with this and related organosilicon compounds.
References
- 1. Characterizaton of this compound and Tetraethoxysilane Based Aerogels - UNT Digital Library [digital.library.unt.edu]
- 2. Triethoxysilane - Wikipedia [en.wikipedia.org]
- 3. gelest.com [gelest.com]
- 4. gelest.com [gelest.com]
- 5. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 7. Lewis Acidity of Bis(perfluorocatecholato)silane: Aldehyde Hydrosilation Catalyzed by a Neutral Silicon Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iwaponline.com [iwaponline.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress in Preparation of Superhydrophobic Surfaces: A Review [file.scirp.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Triethoxyfluorosilane: A Precursor for Advanced Material Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Triethoxyfluorosilane (TEFS) is an organosilicon compound gaining increasing interest as a precursor for the synthesis of advanced functional materials. Its unique chemical structure, featuring three hydrolyzable ethoxy groups and a stable fluorine atom bonded to the silicon core, offers a versatile platform for creating materials with tailored properties. This guide provides a comprehensive overview of this compound, its application in material synthesis via the sol-gel process, and the characteristics of the resulting materials.
Physicochemical Properties and Safety Data
This compound is a colorless liquid with the chemical formula C₆H₁₅FO₃Si. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 182.27 g/mol | [1] |
| Boiling Point | 134-135 °C | [1] |
| Density | 0.9 g/cm³ | [1] |
| Flash Point | >30°C | [1] |
| Refractive Index | 1.36 | [1] |
| Molecular Formula | C₆H₁₅FO₃Si | [1] |
| CAS Number | 358-60-1 | [1] |
Safety Information: this compound is a flammable liquid and is moisture sensitive.[1] It is classified as a corrosive substance, causing severe skin burns and eye damage.[2][3] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area.[2]
The Sol-Gel Process: From Precursor to Functional Material
The sol-gel process is a versatile method for producing solid materials from small molecules. The process involves the conversion of a solution of precursor molecules (the "sol") into a solid, gel-like network (the "gel"). For this compound, this process is initiated by hydrolysis and condensation reactions.
Hydrolysis and Condensation: The Chemistry of Gelation
The sol-gel process for this compound can be summarized in two main steps:
-
Hydrolysis: In the presence of water and a catalyst (acid or base), the ethoxy groups (-OC₂H₅) of this compound are replaced by hydroxyl groups (-OH).
Si(OC₂H₅)₃F + 3H₂O → Si(OH)₃F + 3C₂H₅OH
-
Condensation: The newly formed silanol (B1196071) groups (Si-OH) react with each other or with remaining ethoxy groups to form siloxane bonds (Si-O-Si), releasing water or ethanol. This process leads to the formation of a three-dimensional network, resulting in the gel.
Si(OH)₃F + F(HO)₃Si → (HO)₂FSi-O-SiF(OH)₂ + H₂O Si(OH)₃F + F(C₂H₅O)₃Si → (HO)₂FSi-O-SiF(OC₂H₅)₂ + C₂H₅OH
The fluorine atom in this compound is known to influence the hydrolysis and condensation rates, promoting the formation of a fractal network microstructure rather than a particle-like one.
References
An In-depth Technical Guide to the Safety and Handling of Triethoxyfluorosilane
This guide provides comprehensive safety and handling information for Triethoxyfluorosilane (C6H15FO3Si), tailored for researchers, scientists, and professionals in drug development. It outlines the chemical's properties, hazards, and the requisite precautions for its safe use in a laboratory setting.
Chemical Identification and Properties
This compound is an organosilane compound used as a chemical intermediate in various research and manufacturing processes.[1] It is a flammable and corrosive liquid that requires careful handling.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C6H15FO3Si | Gelest, Inc.[1] |
| Physical State | Liquid | Gelest, Inc.[1] |
| Synonyms | TRIETHYLFLUOROSILICATE; FLUOROTRIETHOXYSILANE | Gelest, Inc.[1] |
| CAS Number | 358-60-1 | PubChem[2] |
| Molecular Weight | 182.26 g/mol | PubChem[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). It is a flammable liquid that causes severe skin burns and serious eye damage.[1]
Table 2: GHS Hazard Classification for this compound
| Classification | Code | Description | Source |
| Flammable Liquids | H226 | Flammable liquid and vapor | Gelest, Inc.[1] |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage | Gelest, Inc.[1], PubChem[2] |
| Serious Eye Damage | H318 | Causes serious eye damage | Gelest, Inc.[1], PubChem[2] |
The substance is labeled with the GHS pictograms for "Flammable" (GHS02) and "Corrosion" (GHS05), with "Danger" as the signal word.[1]
Toxicology and Health Effects
Exposure to this compound can cause significant health effects. Direct contact results in severe skin burns and serious eye damage.[1] Inhalation may irritate the respiratory tract, with potential symptoms including coughing, headache, and nausea.[1]
A critical aspect of its toxicology is its reaction with water or moisture, which liberates ethanol (B145695).[1] Chronic exposure to ethanol is known to affect the central nervous system.[1] Furthermore, ethanol is classified as a Group 1 carcinogen (carcinogenic to humans) by IARC, specifically in the context of alcoholic beverages.[1][3]
Table 3: Toxicological Data for Decomposition Products
| Substance | Test | Value | Species | Source |
| Ethanol | LC50 Inhalation | 124.7 mg/l (4h) | Rat | Gelest, Inc.[1] |
Note: No specific acute toxicity data is available for this compound itself in the provided sources. The data presented is for ethanol, a hazardous decomposition product.
Safe Handling and Storage Protocols
Strict adherence to safety protocols is mandatory when handling this compound.
-
Ventilation: Always handle the substance in a well-ventilated area, preferably under a chemical fume hood, to prevent the accumulation of vapors.[1][4]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[1] Use only non-sparking tools and explosion-proof electrical equipment.[1]
-
Grounding: Containers must be properly grounded and bonded before and during transfer to prevent static discharge.[1]
-
Personal Contact: Avoid all contact with eyes and skin, and do not breathe vapors or mist.[1]
-
Conditions: Store in a cool, dry, and well-ventilated place, away from heat sources.[4]
-
Containers: Keep containers tightly closed.
-
Incompatible Materials: Store away from oxidizing agents, acids, alcohols, and moisture.[1] The material decomposes in the presence of moist air or water.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye Protection: Chemical safety goggles or a face shield are required. Contact lenses should not be worn.[1]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If ventilation is inadequate, a NIOSH-certified combination organic vapor/acid gas respirator (yellow cartridge) should be used.[1]
Emergency eye wash fountains and safety showers must be available in the immediate vicinity of any potential exposure.[1]
Caption: Logical workflow for this compound safety precautions.
Emergency Procedures
-
General: In case of an accident or if you feel unwell, seek immediate medical attention and show the safety data sheet.[1] Remove all contaminated clothing immediately.[1]
-
Inhalation: Move the victim to fresh air and keep them at rest. Seek medical advice if feeling unwell.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Get immediate medical advice.[1]
-
Eye Contact: Flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do so.[1] Get immediate medical attention.[1]
-
Ingestion: Rinse mouth. Do not give anything by mouth to an unconscious person. Get medical advice.[1]
-
Suitable Extinguishing Media: Use water spray, water fog, foam, carbon dioxide, or dry chemical.[1]
-
Fire Hazards: The substance is a flammable liquid and vapor.[1] Irritating fumes and organic acid vapors may develop when exposed to high temperatures or flame.[1]
-
Firefighter Protection: Do not enter the fire area without proper protective equipment, including a NIOSH-approved self-contained breathing apparatus.[1] Use water spray to cool exposed containers.[1]
-
Personal Precautions: Evacuate unnecessary personnel.[1] Remove all ignition sources and use special care to avoid static charges.[1]
-
Protective Equipment: Cleanup crews must be equipped with proper protection as outlined in Section 5.[1]
-
Environmental Precautions: Prevent the substance from entering sewers and public waters.[1]
-
Cleaning Methods: Absorb the spill with an inert material and collect it for disposal.[1] Use only non-sparking tools for cleanup.[1]
Caption: General experimental workflow for a chemical spill response.
Stability and Reactivity
-
Chemical Stability: The material is stable under normal conditions.[1]
-
Hazardous Reactions: It decomposes in contact with moist air or water, liberating ethanol.[1]
-
Conditions to Avoid: Avoid heat, open flames, and sparks.[1]
-
Incompatible Materials: Avoid contact with oxidizing agents.[1]
-
Hazardous Decomposition Products: Upon decomposition, it can produce hydrofluoric acid, organic acid vapors, and silicon dioxide.[1]
Experimental Protocols and Data
The toxicological data presented in this guide, such as LC50 values, are derived from standardized tests.[1] However, the source Safety Data Sheets do not provide detailed experimental methodologies for how these tests were conducted. Professionals requiring this level of detail should consult specialized toxicological databases or primary research literature. The provided data is intended for hazard assessment and risk management in a laboratory setting.
References
Triethoxyfluorosilane: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethoxyfluorosilane (TEFS), with the chemical formula C₆H₁₅FO₃Si, is an organosilane compound of significant interest in various fields, including materials science and as an intermediate in chemical synthesis. Its utility is often dictated by its behavior in solution, making a thorough understanding of its solubility in organic solvents a critical prerequisite for its application. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its quantitative determination, and a discussion of the factors influencing its solubility.
Theoretical Background and Qualitative Solubility
The molecular structure of this compound, featuring three ethoxy groups and a fluorine atom attached to a central silicon atom, governs its solubility. The ethoxy groups provide some degree of polarity, while the overall molecule can interact via van der Waals forces. A crucial aspect of its chemistry is its reactivity towards moisture. The Safety Data Sheet for this compound indicates that the material decomposes in contact with moist air or water, liberating ethanol[1]. This reactivity precludes straightforward solubility measurements in protic solvents like water and alcohols under standard conditions and necessitates the use of anhydrous solvents and techniques for accurate solubility determination.
Based on the principle of "like dissolves like" and the general behavior of organosilanes, a qualitative solubility profile for this compound can be predicted. It is expected to be miscible with or highly soluble in a range of aprotic organic solvents.
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aprotic, Nonpolar | Toluene, Hexane, Diethyl Ether | Soluble / Miscible | The nonpolar character of these solvents can effectively solvate the alkyl chains of the ethoxy groups. |
| Aprotic, Polar | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Soluble / Miscible | The polarity of these solvents can interact with the polar Si-O and Si-F bonds of this compound. |
| Protic | Water, Ethanol, Methanol | Reacts | As stated in safety literature, this compound reacts with water and other protic solvents, leading to decomposition.[1] |
Note: This qualitative profile is based on theoretical principles and data for analogous compounds. Experimental verification is essential.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents is not extensively available in public literature. The reactive nature of the compound makes stable, equilibrium solubility measurements challenging. Therefore, for applications requiring precise solubility values, experimental determination is necessary. The following sections provide a detailed protocol for this purpose.
Experimental Protocol for Determining the Solubility of this compound
The following protocol describes the determination of the solubility of this compound in an anhydrous organic solvent using the shake-flask method, followed by quantitative analysis. All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the silane (B1218182).
4.1. Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvent of interest (e.g., toluene, THF)
-
Inert gas (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Glass vials with PTFE-lined screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Gas-tight syringes
-
Volumetric flasks
-
Analytical balance (4-decimal place)
-
Gas chromatograph with a mass spectrometer (GC-MS) or other suitable analytical instrument
-
Syringe filters (0.2 µm, PTFE)
4.2. Experimental Procedure
-
Solvent Preparation: Ensure the solvent is rigorously dried over a suitable drying agent and freshly distilled under an inert atmosphere before use.
-
Sample Preparation: Under an inert atmosphere, add an excess of this compound to a pre-weighed, dry glass vial. The presence of undissolved liquid indicates that a saturated solution can be formed.
-
Equilibration: Add a known volume or mass of the anhydrous solvent to the vial. Seal the vial tightly with the PTFE-lined cap.
-
Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.
-
Phase Separation: After equilibration, stop the stirring and allow the vial to remain in the constant temperature bath for at least 12 hours to allow the undissolved this compound to settle.
-
Sample Extraction: Carefully extract an aliquot of the clear supernatant (the saturated solution) using a gas-tight syringe. To avoid contamination from the undissolved phase, ensure the syringe needle is positioned in the upper portion of the liquid.
-
Filtration (Optional but Recommended): To ensure no micro-droplets of the undissolved silane are transferred, the extracted aliquot can be passed through a 0.2 µm PTFE syringe filter into a clean, pre-weighed vial.
-
Quantification:
-
Accurately weigh the vial containing the filtered aliquot to determine the mass of the saturated solution.
-
Prepare a series of calibration standards of this compound in the same anhydrous solvent.
-
Analyze the saturated solution and the calibration standards using a suitable analytical method such as GC-MS. This will allow for the determination of the concentration of this compound in the saturated solution.
-
4.3. Data Analysis and Presentation
The solubility can be expressed in various units, such as:
-
g/100 mL of solvent: Calculated from the concentration determined by the analytical method and the density of the solvent.
-
g/100 g of solvent: Calculated from the mass of this compound and the mass of the solvent in the aliquot.
-
Molarity (mol/L): Calculated from the concentration in g/L and the molecular weight of this compound.
The results should be presented in a clear, tabular format, specifying the solvent and the temperature at which the solubility was determined.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Sol-Gel Synthesis of Silica Coatings Using Triethoxyfluorosilane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of functional silica (B1680970) coatings using fluoroalkyl-functionalized triethoxysilanes via the sol-gel method. The incorporation of fluorinated precursors into a silica matrix is a versatile strategy to create surfaces with specialized properties, including superhydrophobicity, oleophobicity, corrosion resistance, and anti-reflection. These coatings are relevant for a wide range of applications, from self-cleaning surfaces and biomedical devices to advanced optics. This guide covers the synthesis process, deposition techniques, and characterization, supported by quantitative data and process diagrams.
Introduction
The sol-gel process is a widely used method for creating silica-based materials due to its low processing temperatures and ability to control the material's microstructure and chemical composition at the molecular level.[1][2] Standard silica coatings are inherently hydrophilic because of surface silanol (B1196071) (Si-OH) groups.[1] By incorporating fluoroalkylsilanes (FAS), such as derivatives of triethoxyfluorosilane, into the sol-gel network, the surface energy of the coating can be significantly lowered.[3] This modification, often combined with the creation of a specific surface roughness, leads to highly water-repellent (hydrophobic) and oil-repellent (oleophobic) surfaces.[3][4]
The resulting fluorinated silica coatings have numerous applications, including:
-
Superhydrophobic and Self-Cleaning Surfaces: Mimicking the "lotus effect," these coatings cause water to bead up and roll off, carrying contaminants with it.[1][5]
-
Corrosion Protection: By creating a dense, hydrophobic barrier, these coatings can protect metallic substrates, such as aluminum alloys, from corrosion.[3][6]
-
Anti-Reflective Coatings: The porous nature of sol-gel films can be tailored to create a refractive index gradient, reducing light reflection from glass surfaces used in optics and solar cells.[7][8][9]
-
Biomedical Applications: Low-surface-energy coatings can reduce biofouling on medical implants and devices.
Experimental Protocols
This section details the procedures for preparing the precursor sol, preparing the substrate, depositing the coating, and post-processing.
Protocol 1: Synthesis of a Hydrophobic Silica Sol
This protocol is based on the co-condensation of a primary silica precursor, such as tetraethoxysilane (TEOS), and a fluoroalkylsilane.
Materials:
-
Tetraethoxysilane (TEOS)
-
1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDTES) or similar fluoroalkylsilane
-
Ethanol (B145695) (EtOH), anhydrous
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl, 0.1 M) or Ammonia (NH₄OH) as a catalyst
-
Polydimethylsiloxane (PDMS) (Optional, for enhanced flexibility)[6]
Procedure:
-
Precursor Mixing: In a clean flask, mix TEOS, PFDTES, and ethanol. A typical molar ratio for the precursors can be varied to achieve desired properties. For corrosion protection, a mixture including TEOS and triethoxymethylsilane (B1582157) (MTMS) along with PFDTES has been shown to be effective.[6]
-
Hydrolysis: Separately, prepare an acidic or basic aqueous ethanol solution. For an acidic route, mix ethanol, deionized water, and 0.1 M HCl.[10] A representative molar ratio for a PFAS-based sol is 1:5:4.25 (PFAS:HCl(aq):EtOH).[10]
-
Sol Formation: Slowly add the aqueous solution to the precursor mixture while stirring vigorously. The hydrolysis of the alkoxide groups will initiate.
-
Condensation and Aging: Continue stirring the mixture at a controlled temperature (e.g., 60°C for several hours) to promote condensation and the formation of a Si-O-Si network.[1] After the initial reaction, the sol should be aged at room temperature for 1 to 5 days. The aging period is critical for the development of the sol's properties.[1][10]
Protocol 2: Substrate Preparation and Coating Deposition
Proper substrate preparation is crucial for coating adhesion and uniformity.
Materials:
-
Substrates (e.g., glass slides, aluminum panels)
-
Commercial alkaline cleaner
-
Deionized water
Procedure:
-
Cleaning: Clean the substrates using a commercial high-pH surface-active agent cleaner. Follow this by rinsing thoroughly with deionized water and then with acetone to remove any organic residues.[3]
-
Drying: Dry the substrates completely using a stream of nitrogen or in an oven.
-
Coating Deposition: The coating can be applied using several methods:
-
Dip-Coating: Immerse the substrate into the prepared sol and withdraw it at a constant, controlled speed (e.g., 7 mm/s).[2][11] The thickness of the coating is influenced by the withdrawal speed and the viscosity of the sol.[12]
-
Spin-Coating: Dispense the sol onto the center of the substrate and spin it at high speed. This method is effective for producing highly uniform films.[13]
-
Spray-Coating: Use a spray gun to apply the sol onto the substrate. This method is suitable for large or complex-shaped surfaces.[3]
-
-
Curing/Annealing: After deposition, the coated substrates must be cured to remove residual solvents and complete the condensation reactions. Curing is typically done in an oven. The temperature and time depend on the substrate and desired coating properties (e.g., 80°C for 4 hours for aluminum or up to 400°C for glass substrates).[1][3]
Process Visualization
The following diagrams illustrate the key workflows and principles involved in the synthesis.
Caption: General workflow for sol-gel synthesis and deposition of fluorinated silica coatings.
Caption: Relationship between chemical modification, surface structure, and hydrophobicity.
Quantitative Data and Performance
The properties of the final coating are highly dependent on the precursors and synthesis conditions. The tables below summarize performance data from various studies.
Table 1: Hydrophobic and Superhydrophobic Properties
| Precursors | Substrate | Deposition Method | Water Contact Angle (WCA) | Sliding Angle (SA) | Citation(s) |
| VETS, PFTS, Nano-SiO₂, PVDF | Various | Hydrothermal | 159.2° | - | [5] |
| MTMS, HFOTES, SiO₂ Nanoparticles | Glass | Dip-coating | 150.2° | 3.3° | [4] |
| Fluoroalkyl-silane Modified SiO₂ Nanoparticles, Teflon | Various | Spin-coating | >150° | <10° | [13] |
| TEOS, MTES, HDTMES, PFOA | Glass | - | ~104° | - | [7] |
| TEOS, MTES | Glass | Dip-coating | 149° (at 400°C) | - | [1] |
| PFAS, TEOS | Glass | - | 118° | - | [10] |
VETS: Vinyltriethoxysilane, PFTS: 1H, 1H, 2H, 2H-perfluorooctyltriethoxysilane, PVDF: Poly(vinylidene fluoride), MTMS: Methyltrimethoxysilane, HFOTES: 1H,1H,2H,2H-perfluorooctyltriethoxysilane, HDTMES: Trimethoxyhexadecylsilane, PFOA: Perfluorooctanoic acid, PFAS: Perfluoroalkylsilane.
Table 2: Anti-Reflective and Optical Properties
| Precursors | Substrate | Wavelength | Reflectance / Transmittance | Refractive Index | Citation(s) |
| TEOS, MTES, HDTMES, PFOA | Glass | 550 nm | ~9.5% (Reflectance) | - | [7] |
| TEOS, Fluorinated Dopant | K9 Glass | - | - | - | [8] |
| TEOS, MTES | Glass | Visible | 0.2% (Reflectance) | 1.23 | [9] |
| TEOS, Tetrabutyl Orthotitanate | Glass | 300-800 nm | 99.9% (Transmittance) | - | [11] |
Characterization and Analysis
To evaluate the performance of the synthesized coatings, the following characterization techniques are recommended:
-
Contact Angle Goniometry: To measure the static water contact angle and sliding angle, providing a quantitative measure of hydrophobicity.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and roughness of the coating.[1][13]
-
Atomic Force Microscopy (AFM): To obtain high-resolution topographical images and quantify surface roughness.[3][7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical composition of the coating, verifying the presence of Si-O-Si networks and fluoroalkyl groups.[1][7]
-
UV-Vis Spectroscopy: To measure the transmittance and reflectance of coatings on transparent substrates for anti-reflection applications.[7]
-
Electrochemical Impedance Spectroscopy (EIS): To evaluate the corrosion protection performance of coatings on metallic substrates.[3][6]
Conclusion
The sol-gel synthesis of silica coatings using this compound derivatives offers a powerful and flexible platform for creating advanced functional surfaces. By carefully selecting precursors and controlling reaction and deposition parameters, researchers can develop coatings with tailored properties, including superhydrophobicity, corrosion resistance, and specific optical characteristics. The protocols and data presented in this document provide a comprehensive starting point for scientists and engineers working in materials science, drug development, and other fields requiring high-performance surface modifications.
References
- 1. mdpi.com [mdpi.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. The Influence of Adding Silica Fluoroalkylsilane on the Morphology, Mechanical, and Corrosion Resistance Properties of Sol-Gel Derived Coatings | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. iwaponline.com [iwaponline.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Superhydrophobic Coating : Fluorophilic Silica Nanoparticle-Doped Teflon Films - D-Scholarship@Pitt [d-scholarship.pitt.edu]
Application Notes and Protocols for Hydrophobic Surface Modification Using Triethoxyfluorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethoxyfluorosilane ((C₂H₅O)₃SiF) is an organosilane compound utilized for creating hydrophobic (water-repellent) surfaces on a variety of substrates. Its unique structure, combining a reactive fluoro-silane head group with hydrolyzable ethoxy groups, allows it to form a stable, low-energy coating that minimizes surface wettability. This property is of significant interest in diverse fields such as microfluidics, biomedical devices, self-cleaning coatings, and moisture-sensitive drug formulations.
The surface modification process involves the hydrolysis of the ethoxy groups in the presence of water, forming reactive silanol (B1196071) intermediates. These silanols then condense with hydroxyl groups present on the substrate surface (e.g., glass, silicon wafers, ceramics) and with each other to form a durable, cross-linked polysiloxane layer with a fluorinated surface. The high electronegativity and low polarizability of the fluorine atom are key to achieving a low surface energy and, consequently, high water contact angles.
Data Presentation
While specific quantitative data for this compound is not extensively published, the following table presents representative water contact angle (WCA) data for surfaces treated with analogous fluoroalkylsilanes. These values can be considered indicative of the performance achievable with this compound under optimized conditions. The actual WCA will depend on the substrate, surface roughness, and the specific protocol used.
| Substrate | Silane (B1218182) Used (Analogue) | Deposition Method | Water Contact Angle (WCA) | Reference |
| Silicon Wafer | 1H,1H,2H,2H-perfluorodecyltrichlorosilane | Self-Assembled Monolayer | > 150° | [1][2] |
| Glass | Perfluoroalkyl ethyl trichlorosilane | Solution Deposition | 108° (initial), 91° (after 6h boiling water) | [3] |
| Silicon Wafer | Fluorosilanated Monolayer | Self-Assembly | Varies with roughness | [4] |
| Glass | Docosyltriethoxysilane | Solution Deposition | 95.6° | [5] |
Experimental Protocols
Two primary methods for applying this compound to surfaces are detailed below: solution-phase deposition and vapor-phase deposition. The choice of method depends on factors such as the substrate geometry, required uniformity of the coating, and available equipment.
Protocol 1: Solution-Phase Deposition
This method is suitable for a wide range of substrates and can be performed with standard laboratory equipment.
Materials:
-
This compound (CAS: 358-60-1)
-
Anhydrous solvent (e.g., toluene (B28343), ethanol, or a mixture)
-
Substrate (e.g., glass slides, silicon wafers)
-
Cleaning solution (e.g., Piranha solution (handle with extreme care!), isopropanol, acetone)
-
Deionized (DI) water
-
Nitrogen gas or clean compressed air
-
Oven
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Thoroughly clean the substrate to remove any organic contaminants. This can be achieved by sonicating in a sequence of solvents like acetone (B3395972) and isopropanol.
-
For silica-based substrates (glass, silicon), a hydroxylation step is crucial to provide reactive sites for the silane. This can be done by immersing the substrate in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Rinse the substrate extensively with DI water.
-
Dry the substrate under a stream of nitrogen or in an oven at 110-120°C for at least 30 minutes.
-
-
Silane Solution Preparation:
-
In a clean, dry glass container, prepare a 1-5% (v/v) solution of this compound in the chosen anhydrous solvent. The optimal concentration may need to be determined empirically. For initial trials, a 2% solution is recommended.
-
-
Surface Modification:
-
Immerse the cleaned and dried substrate in the silane solution. The reaction should be carried out in a controlled environment with minimal atmospheric moisture to prevent premature hydrolysis of the silane in the solution.
-
Allow the reaction to proceed for 1-4 hours at room temperature. Gentle agitation can improve coating uniformity.
-
-
Rinsing and Curing:
-
Remove the substrate from the silane solution and rinse it thoroughly with the anhydrous solvent to remove any unreacted, physisorbed silane.
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable covalent bonds between the silane and the substrate.
-
-
Characterization:
-
Allow the substrate to cool to room temperature.
-
The surface should now be hydrophobic. The effectiveness of the coating can be quantified by measuring the water contact angle using a goniometer.
-
Protocol 2: Vapor-Phase Deposition
This method is preferred for achieving highly uniform and reproducible monolayers, especially for intricate or sensitive substrates.
Materials:
-
This compound
-
Substrate
-
Cleaning solution
-
DI water
-
Vacuum oven or desiccator with vacuum capability
-
Small vial
Procedure:
-
Substrate Preparation:
-
Clean and hydroxylate the substrate as described in Protocol 1, Step 1. A pristine, hydroxylated surface is critical for successful vapor-phase silanization.
-
-
Deposition Setup:
-
Place the cleaned and dried substrate inside a vacuum oven or a desiccator.
-
Place a small, open vial containing a small amount (e.g., 0.5 mL) of this compound in the chamber, ensuring it does not come into direct contact with the substrate.
-
-
Silanization:
-
Evacuate the chamber to a moderate vacuum.
-
Heat the chamber to 70-90°C. The vapor pressure of the this compound will increase, allowing it to deposit on the substrate surface.
-
Maintain these conditions for 2-12 hours. The optimal time will depend on the specific setup and desired coating thickness.
-
-
Post-Deposition Treatment:
-
Vent the chamber with an inert gas like nitrogen and allow it to cool to room temperature.
-
Remove the substrate and rinse it with an anhydrous solvent (e.g., toluene or ethanol) to remove any loosely bound silane molecules.
-
(Optional but recommended) Cure the substrate in an oven at 110-120°C for 30 minutes to further stabilize the coating.
-
-
Characterization:
-
Measure the water contact angle to assess the hydrophobicity of the modified surface.
-
Mandatory Visualizations
Caption: General workflow for hydrophobic surface modification.
Caption: Reaction mechanism of this compound on a hydroxylated surface.
References
- 1. Preparation of Hydrophobic/Superhydrophobic Surface on Silicon Wafer by Reactive Ion Etching and Self-assembled Monolayers [cjcu.jlu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. US4997684A - Method of using perfluoroalkylsilanes to lower the surface energy of glass - Google Patents [patents.google.com]
- 4. Contact angle hysteresis on regular pillar-like hydrophobic surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of surface wettability on the interfacial adhesion of a thermosetting elastomer on glass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05916E [pubs.rsc.org]
Application Notes and Protocols for Creating Superhydrophobic Surfaces with Triethoxyfluorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superhydrophobic surfaces, characterized by water contact angles exceeding 150° and low sliding angles, are of significant interest for a wide range of applications, including self-cleaning coatings, anti-icing surfaces, drag reduction, and biomedical devices. The creation of such surfaces typically involves two key steps: the generation of a hierarchical micro/nanostructure to trap air and the subsequent reduction of surface energy through chemical modification. Triethoxyfluorosilane is a fluorinated organosilane that can be effectively used to impart low surface energy to a variety of substrates, rendering them hydrophobic or superhydrophobic.
This document provides detailed protocols for the preparation of superhydrophobic surfaces using this compound. The methods described are based on established techniques for surface modification using analogous fluoroalkoxysilanes and can be adapted for specific substrate materials and application requirements. The protocols include a sol-gel method for creating a rough silica (B1680970) nanoparticle coating followed by silanization, and a chemical vapor deposition method for directly modifying the surface.
Data Presentation: Performance of Analogous Fluorinated Silane (B1218182) Coatings
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical performance characteristics of superhydrophobic surfaces prepared with similar fluoroalkoxysilanes on various substrates. This data can serve as a benchmark for the expected performance of surfaces treated with this compound.
| Silane Compound | Substrate Material | Preparation Method | Water Contact Angle (°) | Sliding Angle (°) | Reference |
| (Perfluoroalkyl)ethyltriethoxysilane | Various | Not Specified | >150 | Not Specified | [1] |
| Tridecafluorooctyl triethoxysilane (B36694) (FAS) | Glass | Sol-gel with TEOS | >150 | <5 | [2] |
| Perfluorooctyltriethoxysilane (PFOTES) | Copper | Immersion | 165.7 ± 0.9 | Low | [3] |
| 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | Microstructured Silicon | Vapor Phase Deposition | ~160 | <5 | [4] |
| 1H,1H,2H,2H perfluorotetradecyltriethoxysilane | Composite | Dip-coating | 160 | 8 | [5] |
Experimental Protocols
Two primary protocols are presented for the creation of superhydrophobic surfaces using this compound. Protocol 1 involves the creation of a rough surface using a sol-gel method with silica nanoparticles, followed by chemical modification. Protocol 2 describes a direct surface modification using chemical vapor deposition, which is suitable for substrates that already possess the required surface roughness.
Protocol 1: Superhydrophobic Coating via Sol-Gel and Silanization
This protocol details the creation of a hierarchical surface roughness using silica nanoparticles followed by a surface modification step with this compound to impart low surface energy.
Part A: Synthesis of Silica Nanoparticle Suspension
-
Preparation of Reaction Mixture: In a clean glass beaker, prepare a solution by mixing 100 mL of ethanol (B145695) and 20 mL of deionized water.
-
Addition of Precursor: While stirring the ethanol-water mixture vigorously, add 10 mL of tetraethyl orthosilicate (B98303) (TEOS).
-
Catalysis: Add 5 mL of ammonium (B1175870) hydroxide (B78521) solution (28-30% NH₃ basis) to the mixture to catalyze the hydrolysis and condensation of TEOS.
-
Reaction: Continue stirring the solution at room temperature for 12-24 hours to allow for the formation of a stable, milky-white silica nanoparticle suspension.
Part B: Surface Coating and Silanization
-
Substrate Preparation: Thoroughly clean the substrate (e.g., glass slide, silicon wafer) with a suitable solvent (e.g., acetone, ethanol) and deionized water to remove any organic contaminants. Dry the substrate with a stream of nitrogen or in an oven at 110°C for 1 hour. For optimal silane bonding, the surface should be hydroxylated. This can be achieved by treating the substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment ).
-
Coating Application: Apply the silica nanoparticle suspension to the cleaned and hydroxylated substrate. This can be achieved by various methods:
-
Spray Coating: Use an airbrush or spray gun to apply a thin, uniform layer of the suspension onto the substrate.
-
Dip Coating: Immerse the substrate into the suspension and withdraw it at a slow, controlled speed.
-
Spin Coating: Dispense the suspension onto the center of the substrate and spin at a moderate speed (e.g., 1000-3000 rpm) for 30-60 seconds.
-
-
Drying: Dry the coated substrate in an oven at 120°C for 1 hour to evaporate the solvent and densify the silica nanoparticle coating.
-
Silanization Solution Preparation: In a glovebox or a moisture-free environment, prepare a 1-2% (v/v) solution of this compound in an anhydrous non-polar solvent (e.g., hexane, toluene).
-
Surface Modification: Immerse the silica-coated substrate in the this compound solution for 1-2 hours at room temperature.
-
Rinsing and Curing: Remove the substrate from the solution and rinse it with the anhydrous solvent to remove any excess, unreacted silane. Finally, cure the coated substrate in an oven at 120-150°C for 1 hour to promote the covalent bonding of the silane to the surface.
Protocol 2: Superhydrophobic Surface via Chemical Vapor Deposition (CVD)
This protocol is suitable for substrates that already possess a micro/nanostructured surface or for applications where a conformal, thin hydrophobic layer is desired without the addition of nanoparticles.
-
Substrate Preparation: Clean and hydroxylate the substrate as described in Protocol 1, Part B, Step 1.
-
CVD Setup: Place the cleaned and dried substrate inside a vacuum desiccator or a dedicated CVD chamber. Place a small, open container (e.g., a glass vial) containing 0.5-1 mL of this compound inside the desiccator, ensuring it is not in direct contact with the substrate.
-
Vapor Deposition: Evacuate the desiccator or chamber to a low pressure (e.g., <1 Torr). The this compound will vaporize and deposit onto the substrate surface.
-
Reaction Time: Allow the deposition to proceed for 2-12 hours at room temperature. The optimal deposition time will depend on the substrate and the desired surface properties and may require optimization.
-
Post-Deposition Treatment: After the deposition is complete, vent the chamber with an inert gas (e.g., nitrogen or argon). Remove the substrate and, if desired, anneal it at 100-120°C for 30-60 minutes to enhance the stability of the coating.
Mandatory Visualization
Reaction Mechanism of this compound on a Hydroxylated Surface
References
Application Notes and Protocols for Triethoxyfluorosilane as a Coupling Agent in Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethoxyfluorosilane (TEFS) is a versatile organosilane coupling agent with the chemical formula FSi(OCH₂CH₃)₃. It serves as a crucial intermediary at the interface between inorganic fillers and organic polymer matrices within composite materials. The strategic use of TEFS can significantly enhance the performance and durability of composites by improving interfacial adhesion, which is a critical factor in determining the overall mechanical and thermal properties of the material. These application notes provide a comprehensive overview of the theoretical basis, practical application protocols, and expected outcomes when using this compound as a coupling agent.
The unique chemistry of this compound, featuring three hydrolyzable ethoxy groups and a fluorine atom bound to the silicon, allows it to form a robust chemical bridge between dissimilar materials. The ethoxy groups hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups, which can then condense with hydroxyl groups present on the surface of inorganic fillers such as silica (B1680970), glass fibers, or metal oxides. This reaction forms stable covalent Si-O-filler bonds. The fluorosilane part of the molecule, while primarily influencing the surface energy and chemical nature of the coupling agent, can also interact with the polymer matrix, enhancing compatibility and adhesion.
Principle of Operation: The Silane (B1218182) Coupling Mechanism
Silane coupling agents, including this compound, function by creating a durable, chemical link between the inorganic reinforcement and the organic polymer matrix. This process can be broken down into three primary steps:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silicon atom react with water to form silanol groups (-OH) and ethanol (B145695) as a byproduct. This reaction is often catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups can then undergo two types of condensation reactions:
-
Self-condensation: Silanol groups can react with each other to form a polysiloxane network on the filler surface.
-
Surface Reaction: More importantly, the silanol groups condense with the hydroxyl groups (-OH) present on the surface of the inorganic filler, forming stable covalent Si-O-filler bonds.
-
-
Interfacial Adhesion: The organofunctional group of the silane (in this case, the fluorine atom and the remaining ethoxy groups after partial hydrolysis and condensation) interacts with the polymer matrix. This interaction can be a combination of covalent bonding, hydrogen bonding, and van der Waals forces, leading to improved adhesion between the filler and the matrix.
This enhanced adhesion at the filler-matrix interface is crucial for efficient stress transfer from the polymer matrix to the reinforcing filler, which is the fundamental principle behind the improved mechanical properties of the composite.
Experimental Protocols
The following protocols provide a general framework for the application of this compound as a coupling agent for inorganic fillers in polymer composites. Optimization of parameters such as silane concentration, treatment time, and temperature may be necessary depending on the specific filler, polymer matrix, and desired composite properties.
Protocol 1: Surface Treatment of Inorganic Fillers
This protocol describes the wet treatment method for applying this compound to the surface of inorganic fillers.
Materials:
-
Inorganic filler (e.g., silica powder, glass fibers)
-
This compound (TEFS)
-
Ethanol (anhydrous)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Beakers or flasks
-
Magnetic stirrer and stir bar
-
Oven
-
Centrifuge (for powder fillers)
Procedure:
-
Filler Preparation: Ensure the inorganic filler is clean and dry. For some fillers, a pre-treatment with an acid wash followed by thorough rinsing and drying may be necessary to increase the number of surface hydroxyl groups.
-
Silane Solution Preparation:
-
Prepare a 95:5 (v/v) ethanol/water solution in a beaker.
-
Slowly add this compound to the ethanol/water mixture to achieve a final concentration typically ranging from 0.5% to 2.0% by weight relative to the filler.
-
Adjust the pH of the solution to 4.5-5.5 using a few drops of acetic acid. This acidic condition promotes the hydrolysis of the ethoxy groups.
-
Stir the solution for approximately 1 hour to allow for complete hydrolysis.
-
-
Filler Treatment:
-
Add the prepared filler to the silane solution. Ensure the filler is well-dispersated, using ultrasonication if necessary.
-
Continue stirring the mixture for 2-4 hours at room temperature to allow the silanol groups to react with the filler surface.
-
-
Washing and Drying:
-
For powder fillers, separate the treated filler from the solution by centrifugation. For larger reinforcements like fibers, decant the solution.
-
Wash the treated filler with anhydrous ethanol to remove any unreacted silane and byproducts. Repeat the washing step 2-3 times.
-
Dry the treated filler in an oven at 110-120°C for 2-4 hours to promote the condensation reaction and form stable covalent bonds between the silane and the filler.
-
-
Storage: Store the dried, surface-treated filler in a desiccator to prevent moisture absorption before incorporation into the polymer matrix.
Protocol 2: Composite Fabrication
This protocol outlines the general procedure for incorporating the this compound-treated filler into a polymer matrix. The example below uses a thermosetting epoxy resin.
Materials:
-
This compound-treated filler
-
Epoxy resin
-
Curing agent
-
Mixing container
-
Mechanical stirrer or planetary mixer
-
Vacuum oven or desiccator for degassing
-
Mold
-
Compression molding press or autoclave
Procedure:
-
Resin Preparation: In a mixing container, weigh the desired amount of epoxy resin.
-
Filler Incorporation: Gradually add the surface-treated filler to the epoxy resin while stirring. Use a high-shear mechanical mixer to ensure uniform dispersion of the filler within the resin. The filler loading will depend on the specific application and desired properties.
-
Degassing: Place the filler-resin mixture in a vacuum oven or desiccator to remove any entrapped air bubbles introduced during mixing. Degassing is crucial to avoid voids in the final composite, which can act as stress concentration points.
-
Addition of Curing Agent: Once the mixture is degassed, add the stoichiometric amount of the curing agent and mix thoroughly but gently to avoid re-introducing air bubbles.
-
Molding and Curing:
-
Pour or place the mixture into a pre-heated mold.
-
Cure the composite according to the resin manufacturer's recommended curing cycle, which typically involves a specific temperature ramp-up, hold time, and cool-down profile. This can be done in a compression molding press or an autoclave to apply pressure and ensure good consolidation.
-
-
Post-Curing: After the initial cure, a post-curing step at an elevated temperature is often recommended to ensure the complete cross-linking of the polymer matrix and to achieve optimal mechanical and thermal properties.
-
Characterization: Once cooled to room temperature, the composite can be demolded and prepared for characterization of its mechanical, thermal, and morphological properties.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative data based on the expected improvements when using a silane coupling agent. These values should be considered as representative examples, and actual results will vary depending on the specific composite system and processing conditions.
Table 1: Illustrative Mechanical Properties of a Glass Fiber/Epoxy Composite
| Property | Untreated Glass Fibers | This compound-Treated Glass Fibers | % Improvement |
| Tensile Strength (MPa) | 350 | 450 | ~28% |
| Tensile Modulus (GPa) | 20 | 25 | 25% |
| Flexural Strength (MPa) | 500 | 650 | 30% |
| Flexural Modulus (GPa) | 22 | 28 | ~27% |
| Interlaminar Shear Strength (MPa) | 30 | 45 | 50% |
Table 2: Illustrative Thermal Properties of a Silica/Polymer Composite
| Property | Untreated Silica | This compound-Treated Silica | Change |
| Glass Transition Temperature (Tg) (°C) | 150 | 160 | +10°C |
| Coefficient of Thermal Expansion (ppm/°C) | 40 | 30 | -25% |
| Decomposition Temperature (TGA, 5% weight loss) (°C) | 350 | 370 | +20°C |
Conclusion
This compound holds significant potential as a coupling agent for enhancing the performance of a wide range of composite materials. By forming a strong and stable interface between the inorganic filler and the organic polymer matrix, it can lead to substantial improvements in mechanical strength, thermal stability, and overall durability. The protocols provided herein offer a solid starting point for researchers and scientists to explore the benefits of this compound in their specific composite systems. It is important to reiterate that optimization of the treatment and fabrication processes is crucial for achieving the desired material properties. Further research into the specific interactions of the fluoro-group with different polymer matrices could unveil even more specialized applications for this versatile coupling agent.
Application of Triethoxyfluorosilane in Water-Repellent Glass Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of triethoxyfluorosilane and its derivatives in the formulation of water-repellent coatings for glass substrates. The information compiled is intended to guide researchers and scientists in the development and characterization of hydrophobic and superhydrophobic glass surfaces for various applications, including laboratory equipment, optical components, and drug delivery systems.
Introduction
This compound and related fluoroalkylsilanes (FAS) are key precursors in the development of water-repellent coatings due to their ability to form low surface energy films. When applied to glass, these compounds create a durable, transparent, and hydrophobic layer that significantly reduces the adhesion of water droplets. This property is critical in numerous scientific and industrial applications where preventing surface wetting is paramount. The sol-gel process is a widely employed and versatile method for the application of these coatings, allowing for precise control over the coating's properties.[1][2][3]
Quantitative Data Summary
The following tables summarize the key performance metrics of water-repellent coatings on glass prepared using this compound derivatives, as reported in various studies.
Table 1: Water Contact Angle and Sliding Angle Data
| Precursor/Coating System | Substrate | Water Contact Angle (WCA) | Sliding Angle (SA) | Reference(s) |
| Perfluoroalkylsilane (PFAS) and Tetraethoxysilane (TEOS) | Glass | 118° | - | [1] |
| 1H,1H,2H,2H-perfluorooctyl triethoxysilane (B36694) (FAS) and TEOS | Marble | >170° | <5° | [4] |
| Perfluorooctyltriethoxysilane on dual-layer silica (B1680970) | Glass | 165° | <1° | [4] |
| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (TCPFOS) | Roughened Glass | - | 14° (for 0.1 mL droplet) | [5] |
| Fluoroalkylsilane (FAS-17) functionalized silica nanoparticles | Aluminum, Silicon, Glass | >150° | <2° | [6] |
Table 2: Durability and Other Properties
| Precursor/Coating System | Durability Characteristics | Other Properties | Reference(s) |
| Perfluorooctyltriethoxysilane on dual-layer silica | Constant water repellency after corrosion and organic solvent tests; strong resistance to UV light; thermal stability up to 400°C; superhydrophobicity maintained for up to 5 sandpaper rubbing cycles. | Transparency of 90% in the visible light region. | [4] |
| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (TCPFOS) | Resistant to multiple abrasion cycles, acid rain (pH=3), saline exposure (10% w/v), and extreme temperature cycling (-10 to 60 °C). | No change in transmission compared to the original glass substrate. | [5] |
| Fluoroalkylsilane (FAS) | Excellent durability due to chemical bonding with the glass surface. | Provides antifouling properties. | [7] |
Experimental Protocols
The following are detailed protocols for the preparation of water-repellent glass coatings using this compound derivatives via the sol-gel method.
Protocol 1: Basic Sol-Gel Dip-Coating Process
This protocol outlines a fundamental procedure for creating a hydrophobic coating on a glass slide.
Materials:
-
Glass slides
-
This compound or a derivative (e.g., 1H,1H,2H,2H-perfluorooctyl triethoxysilane)
-
Ethanol (B145695) (anhydrous)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (B1221849) (NH₃) as a catalyst
-
Beakers
-
Magnetic stirrer and stir bar
-
Dip-coater
-
Oven
Procedure:
-
Substrate Preparation:
-
Clean the glass slides thoroughly by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the slides with a stream of nitrogen gas.
-
Activate the glass surface by treating it with oxygen plasma for 3-5 minutes to generate hydroxyl (-OH) groups. Use the activated slides immediately.[3]
-
-
Sol Preparation:
-
In a clean, dry beaker, prepare a solution of ethanol and deionized water. A common ratio is 95:5 (v/v).
-
Add the catalyst to the solution. For acid catalysis, add HCl to achieve a pH of 2-3. For base catalysis, add ammonia to achieve a pH of 10-11.
-
While stirring, add the this compound precursor to the solution. A typical concentration is 1-5% (v/v).
-
Continue stirring the solution at room temperature for 1-24 hours to allow for hydrolysis and partial condensation of the silane.
-
-
Coating Application (Dip-Coating):
-
Immerse the activated glass slide into the prepared sol.
-
Allow the slide to remain in the sol for a predetermined time (e.g., 1-5 minutes).
-
Withdraw the slide from the sol at a constant, slow speed (e.g., 100 mm/min). The withdrawal speed is a critical parameter that influences the coating thickness.
-
-
Curing:
-
Allow the coated slide to air-dry for 10-15 minutes.
-
Transfer the slide to an oven and heat at a specific temperature for a set duration to complete the condensation and curing process. A typical curing condition is 100-120°C for 1 hour.[3] Note that temperatures should not exceed 300°C to avoid decomposition of the perfluoroalkyl groups.[1]
-
-
Post-Treatment:
-
After cooling to room temperature, rinse the coated slide with ethanol to remove any unreacted precursors.
-
Dry the slide with a stream of nitrogen gas.
-
Protocol 2: Two-Step Sol-Gel Process for Superhydrophobic Coatings
This protocol involves the creation of a rough silica base layer followed by functionalization with a this compound derivative to achieve superhydrophobicity.
Materials:
-
Same as Protocol 1, with the addition of Tetraethoxysilane (TEOS).
Procedure:
-
Substrate Preparation: Follow the same procedure as in Protocol 1.
-
Preparation of Silica Sol (Base Layer):
-
In a beaker, mix TEOS, ethanol, water, and an acid or base catalyst.
-
Stir the solution for several hours to form a silica sol.
-
-
Application of Base Layer:
-
Coat the activated glass slide with the silica sol using a dip-coater or spin-coater.
-
Dry and cure the coated slide (e.g., at 100-150°C) to form a porous and rough silica layer.
-
-
Preparation of Fluorosilane Sol (Top Layer):
-
Prepare a dilute solution of this compound in ethanol as described in Protocol 1.
-
-
Functionalization of the Base Layer:
-
Immerse the silica-coated slide into the fluorosilane sol.
-
Alternatively, expose the silica-coated slide to the vapor of the this compound in a sealed container at an elevated temperature (e.g., 60-80°C).
-
This step will chemically bond the fluorosilane to the surface of the silica nanoparticles, rendering the surface hydrophobic.
-
-
Curing and Post-Treatment:
-
Cure the functionalized slide in an oven (e.g., at 100-120°C) to ensure a strong covalent bond.
-
Rinse with ethanol and dry with nitrogen gas.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing a water-repellent glass coating using the sol-gel method.
References
- 1. Preparation of Water-Repellent Glass by Sol-Gel Process Using Perfluoroalkylsilane and Tetraethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. "Self-cleaning Hydrophobic Nanocoating on Glass: a Scalable Manufacturi" by Surendra Maharjan, Kang-Shyang Liao et al. [arrow.tudublin.ie]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. KR100887573B1 - Water-repellent coating composition for glass and method for producing same - Google Patents [patents.google.com]
Application Notes and Protocols: Sol-Gel Reaction of Triethoxyfluorosilane with TEOS for the Synthesis of Fluorinated Silica Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sol-gel process offers a versatile method for synthesizing fluorinated silica (B1680970) gels with tailored properties. The incorporation of fluorine into the silica network via the co-condensation of Tetraethoxysilane (TEOS) and a fluorinated precursor, such as Triethoxyfluorosilane (TEFS), imparts unique characteristics to the resulting material. These properties include enhanced hydrophobicity, low surface energy, and improved chemical resistance, making these materials highly valuable for a range of applications, including drug delivery, protective coatings, and specialized chromatography.
This document provides detailed application notes and experimental protocols for the sol-gel reaction of this compound with TEOS. It outlines the reaction conditions, methodologies for key experiments, and expected material characteristics.
Reaction Mechanism
The sol-gel process involves two primary reactions: hydrolysis and condensation. In the presence of water and a catalyst (acid or base), the ethoxy groups (-OC2H5) of both TEOS and TEFS are hydrolyzed to form silanol (B1196071) groups (-Si-OH). Subsequently, these silanol groups undergo condensation to form a three-dimensional silica network composed of siloxane bonds (-Si-O-Si-). The fluorine atom from TEFS becomes an integral part of this network, modifying its surface chemistry and overall properties.[1][2][3]
The fundamental reactions can be summarized as follows:
-
Hydrolysis: Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH FSi(OC₂H₅)₃ + 3H₂O → FSi(OH)₃ + 3C₂H₅OH
-
Condensation: (OH)₃Si-OH + HO-Si(OH)₃ → (OH)₃Si-O-Si(OH)₃ + H₂O (OH)₃Si-OH + HO-Si(OH)₂F → (OH)₃Si-O-Si(OH)₂F + H₂O
Experimental Protocols
This section details the protocols for the synthesis of fluorinated silica gels using TEOS and TEFS under both acidic and basic catalysis.
Protocol 1: Acid-Catalyzed Synthesis
This protocol is suitable for producing gels with a more linear polymer structure and is often used for coatings.
Materials:
-
Tetraethoxysilane (TEOS, ≥98%)
-
This compound (TEFS, ≥97%)
-
Ethanol (B145695) (absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl, 0.1 M)
Procedure:
-
In a clean, dry flask, prepare the precursor solution by mixing TEOS and TEFS in the desired molar ratio (see Table 1).
-
Add absolute ethanol to the precursor mixture to achieve the desired solvent-to-precursor ratio (e.g., 4:1 v/v).
-
In a separate beaker, prepare the hydrolysis solution by mixing deionized water and 0.1 M hydrochloric acid.
-
Slowly add the hydrolysis solution to the precursor solution while stirring vigorously.
-
Continue stirring for 60 minutes at room temperature to ensure complete hydrolysis and initiation of condensation.
-
Cast the sol into a suitable mold and seal it to allow for gelation and aging. Gelation time will vary depending on the reaction conditions (typically 24-72 hours).
-
After gelation, age the gel for a further 48 hours at 60°C.
-
Dry the aged gel, for example, by solvent exchange followed by drying at ambient or subcritical pressure to obtain the final fluorinated silica xerogel.
Protocol 2: Base-Catalyzed Synthesis (Stöber Method Adaptation)
This protocol is adapted from the Stöber method and is ideal for producing monodisperse spherical fluorinated silica nanoparticles.[4]
Materials:
-
Tetraethoxysilane (TEOS, ≥98%)
-
This compound (TEFS, ≥97%)
-
Ethanol (absolute)
-
Deionized Water
-
Ammonium (B1175870) Hydroxide (B78521) (NH₄OH, 28-30%)
Procedure:
-
In a flask, mix absolute ethanol and deionized water.
-
Add ammonium hydroxide to the ethanol-water mixture and stir to create a homogeneous solution.
-
In a separate container, prepare a mixture of TEOS and TEFS at the desired molar ratio.
-
Add the TEOS-TEFS mixture dropwise to the stirred ethanol-water-ammonia solution.
-
Continue stirring the reaction mixture for 2-6 hours at room temperature. The solution will become turbid as silica nanoparticles form.
-
The resulting nanoparticles can be collected by centrifugation and washed several times with ethanol to remove unreacted precursors and ammonia.
-
Dry the collected nanoparticles in an oven at 80-120°C.
Data Presentation
The following tables summarize typical quantitative data for the sol-gel reaction of TEFS and TEOS. These values are representative and may be adjusted to achieve desired material properties.
Table 1: Typical Reaction Conditions for TEFS-TEOS Sol-Gel Synthesis
| Parameter | Acid-Catalyzed | Base-Catalyzed (Stöber) |
| TEOS:TEFS Molar Ratio | 10:1 to 2:1 | 20:1 to 5:1 |
| Solvent | Ethanol | Ethanol |
| Catalyst | 0.1 M HCl | 0.5 - 1.5 M NH₄OH |
| [H₂O] / [Si] Molar Ratio | 4 - 10 | 10 - 20 |
| Temperature (°C) | 25 - 60 | 25 - 50 |
| Aging Time (hours) | 48 - 72 | N/A (for nanoparticles) |
| Drying Temperature (°C) | 60 - 120 | 80 - 120 |
Table 2: Expected Properties of TEFS-TEOS Derived Silica Gels
| Property | Expected Range | Characterization Technique |
| Fluorine Content (at.%) | 1 - 15 | X-ray Photoelectron Spectroscopy (XPS) |
| Surface Area (m²/g) | 200 - 600 | Brunauer-Emmett-Teller (BET) Analysis |
| Pore Volume (cm³/g) | 0.2 - 0.8 | Barrett-Joyner-Halenda (BJH) Analysis |
| Contact Angle (water) | 90° - 140° | Contact Angle Goniometry |
| Particle Size (nm) | N/A (bulk gel) / 50 - 500 | Dynamic Light Scattering (DLS), SEM, TEM |
Visualizations
Caption: Experimental workflow for TEFS-TEOS sol-gel synthesis.
Caption: Key parameter relationships in the TEFS-TEOS sol-gel process.
References
Application Notes and Protocols for Functionalizing Nanoparticles with Triethoxyfluorosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the surface functionalization of nanoparticles using triethoxyfluorosilane. This process imparts unique properties to nanoparticles, including hydrophobicity and altered surface charge, which are highly relevant for applications in drug delivery, bio-imaging, and the development of advanced materials. The following sections detail the principles, experimental protocols, quantitative data, and potential biological implications of this functionalization strategy.
Introduction to this compound Functionalization
This compound ((CF₃CH₂CH₂)Si(OCH₂CH₃)₃) is a trifunctional organosilane that can be used to modify the surface of various nanoparticles, particularly those with hydroxyl groups on their surface, such as silica (B1680970) and metal oxide nanoparticles. The triethoxy groups hydrolyze in the presence of water to form reactive silanol (B1196071) groups, which then condense with the hydroxyl groups on the nanoparticle surface, forming stable covalent Si-O-Si bonds. The trifluoropropyl group provides a fluorinated surface, which can significantly alter the nanoparticle's properties.
The introduction of a fluorinated surface can:
-
Increase hydrophobicity, which can be advantageous for creating superhydrophobic surfaces or for modulating interactions with biological membranes.
-
Influence the formation of a protein corona when nanoparticles are exposed to biological fluids, which in turn affects cellular uptake and biodistribution.
-
Serve as a basis for further chemical modifications.
Experimental Protocols
This section provides detailed protocols for the synthesis of silica nanoparticles and their subsequent surface functionalization with a close analog, (3,3,3-trifluoropropyl)trimethoxysilane, which can be adapted for this compound.
Materials
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
(3,3,3-Trifluoropropyl)triethoxysilane (or trimethoxysilane (B1233946) analog)
-
Deionized water
-
Toluene (B28343) (anhydrous)
Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of silica nanoparticles with a diameter of approximately 100 nm. The size can be tuned by adjusting the reactant concentrations.
-
In a round-bottom flask, prepare a solution of 50 mL of ethanol and 4 mL of deionized water.
-
Add 2 mL of ammonium hydroxide (28-30 wt%) to the solution and stir vigorously.
-
Rapidly add 3 mL of TEOS to the stirring solution.
-
Allow the reaction to proceed for at least 12 hours at room temperature with continuous stirring. A white, opalescent suspension will form.
-
Collect the silica nanoparticles by centrifugation at 10,000 x g for 20 minutes.
-
Wash the nanoparticles three times with ethanol and once with deionized water, with centrifugation and resuspension steps in between.
-
Dry the nanoparticles in an oven at 80°C overnight or by lyophilization.
Post-Synthesis Surface Functionalization with this compound (Adapted Protocol)
This protocol is adapted from methods for similar trialkoxysilanes and should be optimized for this compound.
-
Disperse 100 mg of the synthesized silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.
-
Sonicate the suspension for 15 minutes to ensure a uniform dispersion.
-
Add 1 mL of (3,3,3-trifluoropropyl)triethoxysilane to the nanoparticle suspension.
-
Reflux the mixture at 110°C for 4 hours under a nitrogen atmosphere with vigorous stirring.
-
Allow the suspension to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation at 10,000 x g for 20 minutes.
-
Wash the nanoparticles three times with toluene and then three times with ethanol to remove unreacted silane (B1218182).
-
Dry the functionalized nanoparticles in an oven at 60°C.
Quantitative Data and Characterization
The success of the functionalization and the resulting properties of the nanoparticles should be thoroughly characterized. The following table summarizes key quantitative data that can be expected from the characterization of this compound-functionalized nanoparticles.
| Characterization Technique | Parameter Measured | Typical Values/Observations for Functionalized Nanoparticles |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & Polydispersity Index (PDI) | Slight increase in diameter (e.g., 5-10 nm) post-functionalization. PDI should remain low (<0.2) for a monodisperse sample. |
| Zeta Potential | Surface Charge | A shift to a more negative zeta potential is expected due to the electronegative fluorine atoms. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical State | Presence of F 1s and a change in the Si 2p and C 1s spectra confirming the presence of the fluorinated silane on the surface. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Groups | Appearance of C-F stretching vibrations (around 1100-1300 cm⁻¹) and changes in the Si-O-Si and Si-OH bands. |
| Contact Angle Goniometry | Surface Hydrophobicity | A significant increase in the water contact angle, often exceeding 150° for a superhydrophobic surface. |
| Thermogravimetric Analysis (TGA) | Grafting Density | Weight loss corresponding to the decomposition of the organic functional groups, allowing for the calculation of the amount of silane grafted per unit area. |
Cellular Interactions and Signaling Pathways
The interaction of nanoparticles with cells is a critical aspect for drug delivery and other biomedical applications. The surface chemistry imparted by this compound plays a pivotal role in these interactions.
Cellular Uptake Workflow
The cellular uptake of functionalized nanoparticles can be investigated using the following general workflow:
Fluorinated surfaces have been shown to influence the composition of the protein corona that forms around nanoparticles in biological media. This protein corona can then mediate the interaction of the nanoparticles with cell surface receptors, influencing the mechanism and efficiency of cellular uptake. Common uptake mechanisms for nanoparticles include endocytosis, such as phagocytosis and macropinocytosis.
Potential Signaling Pathways
While specific signaling pathways activated by this compound-functionalized nanoparticles are an active area of research, studies on other types of nanoparticles provide insights into potential mechanisms. For instance, silica nanoparticles have been shown to induce oxidative stress and activate pathways such as JNK/p53 and NF-kB in endothelial cells.[1] Furthermore, some fluoride-containing nanoparticles have been found to activate AKT and ERK signaling pathways in cancer cells, which are critical pathways in cell proliferation and survival.[2][3]
The diagram below illustrates a hypothetical signaling cascade that could be investigated following the uptake of this compound-functionalized nanoparticles, based on known nanoparticle-cell interactions.
Researchers in drug development should consider that the fluorinated surface may lead to unique interactions with cell membranes and intracellular components, potentially modulating signaling pathways involved in drug efficacy and toxicity. Proteomics studies of the protein corona and subsequent cell signaling analyses are recommended to elucidate the specific biological effects of these functionalized nanoparticles.
Conclusion
Functionalization of nanoparticles with this compound offers a versatile method to tailor their surface properties for a range of applications. The protocols and data presented here provide a foundation for researchers to explore the potential of these materials. For drug development professionals, understanding the cellular interactions and potential signaling pathways affected by these nanoparticles is crucial for designing safe and effective therapeutic and diagnostic agents. Further investigation into the specific biological consequences of this surface modification will be essential for its successful translation into clinical applications.
References
Application Notes and Protocols for Spin-Coating Triethoxyfluorosilane (TEFS) Thin Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the deposition of Triethoxyfluorosilane (TEFS) thin films onto various substrates using the spin-coating technique. This process is critical for creating functionalized surfaces with controlled wetting properties, valuable in microfluidics, biosensing, and drug delivery applications. The protocols outlined below are designed to facilitate the formation of uniform and stable fluorinated silane (B1218182) layers.
Introduction to this compound and Spin-Coating
This compound (TEFS) is an organosilane molecule featuring a fluorine atom and three ethoxy groups. The ethoxy groups are hydrolyzable and can form covalent bonds with hydroxylated surfaces such as silicon wafers, glass, and quartz. The fluorine atom imparts a low surface energy to the coating, resulting in hydrophobic and potentially oleophobic properties.
Spin-coating is a widely used technique for depositing thin, uniform films onto flat substrates. The process involves dispensing a solution of the material onto a spinning substrate. The centrifugal force spreads the solution, and the solvent evaporates, leaving a thin film of the desired material. The final thickness and properties of the film are influenced by parameters such as spin speed, solution concentration, and solvent viscosity.
Experimental Protocols
Substrate Preparation: Cleaning and Hydroxylation
A pristine and well-hydroxylated substrate surface is crucial for the successful deposition of a uniform and strongly adhered TEFS film.
Materials and Equipment:
-
Substrates (e.g., silicon wafers, glass slides)
-
Acetone (ACS grade)
-
Isopropanol (B130326) (ACS grade)
-
Deionized (DI) water
-
Nitrogen gas source
-
Ultrasonic bath
-
Plasma cleaner or Piranha solution (use with extreme caution)
Protocol:
-
Cleaning: To remove organic contaminants, sonicate the substrates in a sequence of solvents: acetone, isopropanol, and DI water, for 15 minutes each.
-
Drying: Dry the substrates thoroughly under a stream of high-purity nitrogen gas.
-
Hydroxylation (select one method):
-
Plasma Treatment (Recommended): Place the cleaned, dry substrates in a plasma cleaner. Expose them to oxygen or ambient air plasma for 3-5 minutes. This method is effective at removing residual organic traces and generating a high density of surface hydroxyl (-OH) groups.
-
Piranha Etching (Caution): Freshly prepare a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Immerse the cleaned, dry substrates in the Piranha solution for 15-30 minutes. Following immersion, rinse the substrates extensively with DI water. Safety Note: Piranha solution is extremely corrosive and reactive; handle with extreme care and appropriate personal protective equipment in a chemical fume hood.
-
-
Final Rinse and Dry: After hydroxylation, rinse the substrates again with DI water and dry with nitrogen gas. Use the activated substrates immediately for the best results.
Solution Preparation: Hydrolysis of this compound
The hydrolysis of the ethoxy groups on the TEFS molecule is a critical step to form reactive silanol (B1196071) groups. This is typically achieved in an alcohol/water solution with an acid catalyst.
Materials and Equipment:
-
This compound (TEFS)
-
Ethanol (B145695) (anhydrous)
-
Deionized (DI) water
-
Hydrochloric acid (HCl, 0.1 M)
-
Glass vials or beakers
-
Magnetic stirrer and stir bar
Protocol:
-
Solvent Mixture: In a clean, dry glass container, prepare a solvent mixture of 95% ethanol and 5% DI water (by volume).
-
Acidification: While stirring, add a few drops of 0.1 M HCl to the solvent mixture to adjust the pH to approximately 3-4.5. This acidic environment catalyzes the hydrolysis reaction while minimizing premature condensation.
-
TEFS Addition: Add this compound to the acidified solvent mixture to achieve the desired final concentration. A typical starting concentration range is 1-5% (v/v).
-
Hydrolysis: Stir the solution at room temperature for 1-2 hours to allow for sufficient hydrolysis of the TEFS molecules. It is recommended to prepare the solution fresh before each use to ensure a consistent concentration of reactive silanol species.
Spin-Coating Deposition
The spin-coating process parameters will determine the final thickness and uniformity of the TEFS film.
Equipment:
-
Spin coater
Protocol:
-
Substrate Mounting: Securely place the hydroxylated substrate onto the chuck of the spin coater. Ensure it is centered to promote uniform coating.
-
Solution Dispensing: Dispense the prepared TEFS solution onto the center of the stationary substrate. The volume should be sufficient to cover the entire surface during spinning (e.g., 100-500 µL for a 1-inch diameter substrate).
-
Spin Cycle: A two-step process is often recommended for optimal film uniformity:
-
Step 1 (Spread Cycle): Spin at a low speed (e.g., 500 rpm) for 5-10 seconds to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning Cycle): Rapidly accelerate to a higher speed (e.g., 1000-4000 rpm) and spin for 30-60 seconds. The final film thickness is primarily determined by this step.
-
-
Substrate Removal: After the spin cycle is complete, carefully remove the coated substrate from the spin coater.
Post-Coating Curing and Rinsing
Curing is necessary to promote the covalent bonding of the silane to the substrate and to cross-link the monolayer, enhancing its stability.
Materials and Equipment:
-
Oven or hotplate
-
Ethanol or Isopropanol
Protocol:
-
Curing: Place the coated substrate in an oven or on a hotplate at 100-120°C for 30-60 minutes. This thermal treatment drives the condensation reaction between the silanol groups of the TEFS and the hydroxyl groups on the substrate surface, as well as between adjacent TEFS molecules.
-
Rinsing: After the substrate has cooled to room temperature, rinse it with ethanol or isopropanol to remove any loosely physisorbed molecules.
-
Final Drying: Dry the rinsed substrate with a stream of nitrogen gas.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes for the spin-coating of this compound thin films. Note: These values are representative and should be used as a starting point for process optimization, as the optimal conditions can vary with specific equipment and substrate materials.
| Parameter | Typical Range | Notes |
| TEFS Concentration | 1 - 5% (v/v) | Higher concentrations generally lead to thicker films. |
| Spin Speed (Thinning Cycle) | 1000 - 4000 rpm | Film thickness is inversely proportional to the square root of the spin speed. Higher speeds result in thinner films.[1] |
| Spin Time (Thinning Cycle) | 30 - 60 seconds | Sufficient time should be allowed for the solvent to evaporate and the film to stabilize. |
| Curing Temperature | 100 - 120 °C | Ensures covalent bonding and cross-linking of the silane layer. |
| Curing Time | 30 - 60 minutes | Adequate time is needed for the condensation reactions to complete. |
| Film Property | Expected Outcome | Influencing Factors |
| Film Thickness | 5 - 50 nm | Solution concentration, spin speed. |
| Water Contact Angle | 90° - 110° | Surface coverage and ordering of the fluorinated silane molecules. |
| Surface Roughness | < 1 nm (RMS) | Cleanliness of the substrate, uniformity of the spin-coating process. |
Visualizations
Experimental Workflow
Caption: Workflow for TEFS thin film deposition.
Chemical Reactions: Hydrolysis and Condensation
Caption: TEFS hydrolysis and surface condensation.
References
Application Notes and Protocols: A Comparative Study of Acid- and Base-Catalyzed Hydrolysis of Triethoxyfluorosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethoxyfluorosilane (TEFS) is a versatile organosilicon compound utilized in a range of applications, including surface modification, as a crosslinking agent in polymers, and in the synthesis of fluorinated materials. The reactivity of TEFS is primarily dictated by the hydrolysis of its ethoxy groups to form reactive silanol (B1196071) intermediates. This hydrolysis can be catalyzed by either acids or bases, with the chosen catalyst having a profound impact on the reaction kinetics, subsequent condensation reactions, and the structure of the final products. Understanding the nuances of acid- versus base-catalyzed hydrolysis is therefore critical for controlling the outcome of processes involving this silane.
These application notes provide a detailed comparison of the acid- and base-catalyzed hydrolysis of this compound, offering insights into the reaction mechanisms and providing experimental protocols for monitoring the reaction progress.
Reaction Mechanisms
The hydrolysis of this compound proceeds via a nucleophilic substitution at the silicon center. The mechanisms under acidic and basic conditions differ significantly in the nature of the attacking species and the intermediates formed.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of trialkoxysilanes is initiated by the protonation of an ethoxy group, making it a better leaving group (ethanol).[1] This is followed by the nucleophilic attack of water on the silicon atom.[1] The reaction is generally considered to be a specific acid-catalyzed process.[1] The presence of an electron-withdrawing fluorine atom on the silicon is expected to increase the positive charge on the silicon center, making it more susceptible to nucleophilic attack. The overall reaction proceeds in a stepwise manner, with each ethoxy group being sequentially replaced by a hydroxyl group. The condensation of the resulting silanols is relatively slow in acidic environments, allowing for a higher concentration of silanol monomers and small oligomers to exist in solution.[2]
Base-Catalyzed Hydrolysis
In basic media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, forming a pentacoordinate intermediate.[1] This is followed by the departure of an ethoxide ion. The reaction is generally considered to be a specific base-catalyzed process.[1] The rate of hydrolysis under basic conditions is typically slower than under acidic conditions for many alkoxysilanes.[1] However, the subsequent condensation of the silanol groups to form siloxane (Si-O-Si) bonds is significantly accelerated in the presence of a base.[2] This leads to the rapid formation of larger, more branched, and cross-linked silicate (B1173343) structures.[1] Theoretical studies suggest that fluoride (B91410) ions, which can be generated during hydrolysis, can also act as a base catalyst by abstracting a proton from the attacking water molecule, thereby increasing its nucleophilicity.[3]
Comparative Data
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reaction Rate | Generally faster hydrolysis of ethoxy groups.[1] | Generally slower hydrolysis of ethoxy groups.[1] |
| Condensation Rate | Slower condensation of silanol groups.[2] | Faster condensation of silanol groups.[2] |
| Primary Products | Silanol monomers and small, linear oligomers.[4] | Highly branched and cross-linked polysiloxanes.[1] |
| pH Range | Typically pH 1-5 | Typically pH 9-12 |
| Catalyst | H⁺ (e.g., from HCl, H₂SO₄) | OH⁻ (e.g., from NaOH, NH₄OH) |
| Inductive Effect of F | Enhances susceptibility to nucleophilic attack. | Enhances susceptibility to nucleophilic attack. |
Experimental Protocols
The following protocols describe general methods for monitoring the acid- and base-catalyzed hydrolysis of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Protocol 1: Monitoring Hydrolysis by ¹H and ²⁹Si NMR Spectroscopy
Objective: To quantify the rate of hydrolysis by monitoring the disappearance of this compound and the appearance of ethanol (B145695) and silanol species.
Materials:
-
This compound (TEFS)
-
Deuterated water (D₂O)
-
Anhydrous solvent (e.g., acetonitrile-d₃, acetone-d₆)
-
Acid catalyst (e.g., 0.1 M HCl in D₂O)
-
Base catalyst (e.g., 0.1 M NaOH in D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of TEFS in the chosen anhydrous deuterated solvent.
-
For acid-catalyzed hydrolysis, add a specific volume of the acid catalyst solution in D₂O to an NMR tube. For base-catalyzed hydrolysis, use the base catalyst solution.
-
Place the NMR tube in the spectrometer and acquire an initial spectrum to serve as the time-zero point.
-
Inject a precise amount of the TEFS stock solution into the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.
-
Monitor the reaction by observing the decrease in the intensity of the ethoxy proton signals (around 3.8 ppm and 1.2 ppm) and the increase in the ethanol signals.
-
For more detailed analysis, acquire ²⁹Si NMR spectra to observe the shift in the silicon resonance as the ethoxy groups are replaced by hydroxyl groups.
-
Integrate the relevant peaks in the spectra to determine the concentration of reactants and products over time, allowing for the calculation of reaction rates.
Protocol 2: In-situ Monitoring of Hydrolysis by FTIR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the hydrolysis by observing changes in the vibrational spectra of the Si-O-C and Si-OH bonds.
Materials:
-
This compound (TEFS)
-
Deionized water
-
Solvent (e.g., anhydrous ethanol or acetonitrile)
-
Acid catalyst (e.g., 0.1 M HCl)
-
Base catalyst (e.g., 0.1 M NaOH)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Reaction vessel compatible with the ATR probe
Procedure:
-
Set up the FTIR-ATR system and collect a background spectrum of the solvent and catalyst solution.
-
Add the TEFS to the reaction vessel and immediately begin collecting spectra at regular time intervals.
-
Monitor the hydrolysis by observing the decrease in the intensity of the Si-O-C stretching bands (typically around 1100-1000 cm⁻¹) and the appearance of a broad band corresponding to Si-OH stretching (around 3700-3200 cm⁻¹).[5][6]
-
The formation of siloxane bonds (Si-O-Si) can also be monitored by the appearance of a band around 1050-1000 cm⁻¹.[5]
-
Analyze the peak areas or heights as a function of time to determine the relative rates of hydrolysis and condensation under acidic and basic conditions.
Visualizations
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of trialkoxysilanes catalysed by the fluoride anion. Nucleophilic vs. basic catalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Fluorinated Silica Films Using Triethoxyfluorosilane
Topic: Role of Triethoxyfluorosilane in Preparing Fluorinated Silica (B1680970) Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (TEFS) is a valuable precursor for the synthesis of fluorinated silica films. The incorporation of fluorine into the silica network imparts unique properties, most notably hydrophobicity and oleophobicity, which are highly desirable in a variety of applications, including self-cleaning surfaces, anti-fouling coatings for biomedical devices, and low-dielectric constant materials in microelectronics. The sol-gel process offers a versatile and cost-effective method for depositing these films, allowing for precise control over film thickness, porosity, and surface chemistry.
These application notes provide a comprehensive overview of the use of TEFS in the preparation of fluorinated silica films via the sol-gel method. Included are detailed experimental protocols, a summary of expected film properties based on analogous fluorinated silica systems, and graphical representations of the experimental workflow and underlying chemical reactions.
Key Properties of Fluorinated Silica Films
The introduction of fluorine into the silica matrix via a precursor like this compound (TEFS) significantly modifies the properties of the resulting film. While specific quantitative data for TEFS-derived films is not extensively reported in publicly available literature, the following tables summarize typical properties observed for fluorinated silica films prepared using other fluoroalkylsilane (FAS) precursors. This data provides a benchmark for the expected performance of TEFS-based films.
Table 1: Surface Wettability of Fluorinated Silica Films
| Fluorinated Precursor | Deposition Method | Substrate | Water Contact Angle (°) | Reference |
| Fluoroalkylsilane (FAS17) | Spin Coating | Aluminum Alloy | 151 ± 4 | [1] |
| Perfluorooctanoic Acid (PFOA) | Sol-Gel | Glass | ~104 | [2] |
| Perfluorododecyltriethoxysilane (PFDDTES) | Sol-Gel | PET foil | 113 | [3] |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane | Chemical Vapor Deposition | Silicon Oxide | >150 | [4] |
Table 2: Physical and Optical Properties of Fluorinated Silica Films
| Property | Typical Value Range | Significance |
| Refractive Index | 1.16 - 1.45 | Low refractive indices are beneficial for anti-reflective coatings. |
| Film Thickness | 100 nm - 1.5 µm | Controllable through deposition parameters. |
| Surface Roughness (Ra) | 5 nm - 80 nm | Influences hydrophobicity and optical scatter. |
| Adhesion | Good on various substrates | Dependant on substrate preparation and use of adhesion promoters. |
Experimental Protocols
The following protocols are representative methods for the preparation of fluorinated silica films using a sol-gel approach with this compound (TEFS). These should be considered as a starting point and may require optimization based on specific substrate materials and desired film properties.
Sol Preparation (Acid-Catalyzed)
This protocol describes the preparation of a silica sol functionalized with TEFS under acidic conditions, which generally leads to more linear polymer chains and smoother films.
Materials:
-
Tetraethoxysilane (TEOS)
-
This compound (TEFS)
-
Ethanol (B145695) (anhydrous)
-
Deionized Water
-
Hydrochloric Acid (HCl, 0.1 M)
Procedure:
-
In a clean, dry flask, combine TEOS and ethanol in a 1:4 molar ratio under constant stirring.
-
In a separate container, prepare an acidic water solution by mixing deionized water and 0.1 M HCl. The molar ratio of water to total silanes (TEOS + TEFS) should be approximately 4:1.
-
Slowly add the acidic water solution to the TEOS/ethanol mixture dropwise while stirring vigorously.
-
Allow the mixture to hydrolyze for at least 60 minutes at room temperature.
-
Introduce this compound (TEFS) to the hydrolyzed TEOS sol. The molar ratio of TEOS to TEFS can be varied to control the degree of fluorination and resulting hydrophobicity. A starting point is a 9:1 molar ratio of TEOS:TEFS.
-
Continue stirring the final sol for a minimum of 2 hours at room temperature to ensure complete mixing and reaction. The sol is now ready for deposition.
Substrate Preparation
Proper substrate preparation is critical to ensure good film adhesion and uniformity.
Materials:
-
Substrates (e.g., glass slides, silicon wafers)
-
Acetone
-
Isopropanol
-
Deionized Water
-
Nitrogen or Argon gas stream
Procedure:
-
Clean the substrates by sonicating for 15 minutes each in acetone, followed by isopropanol, and finally deionized water.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
For silicon substrates, a pre-treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be performed to create a hydrophilic surface with abundant hydroxyl groups for silane (B1218182) bonding. Extreme caution must be exercised when handling piranha solution.
-
Alternatively, plasma cleaning can be used to activate the substrate surface.
Film Deposition
3.3.1. Spin Coating
-
Place the cleaned substrate onto the spin coater chuck.
-
Dispense a small amount of the prepared sol onto the center of the substrate.
-
Spin the substrate at a speed between 1000-4000 rpm for 30-60 seconds. The final film thickness is dependent on the sol viscosity and spin speed.
-
After spinning, place the coated substrate on a hotplate at 100-150°C for 10-15 minutes to drive off the solvent.
3.3.2. Dip Coating
-
Immerse the cleaned substrate into the sol at a constant withdrawal speed.
-
Withdraw the substrate from the sol at a controlled speed (e.g., 1-10 mm/s). The film thickness is influenced by the withdrawal speed and sol viscosity.
-
Allow the coated substrate to air dry for 10 minutes before thermal treatment.
Post-Deposition Curing
-
Place the coated substrates in a furnace or oven.
-
Heat the substrates to a temperature between 200°C and 400°C for 1-2 hours. The curing step is essential for the condensation of silanol (B1196071) groups, leading to the formation of a stable, cross-linked silica network. The optimal temperature will depend on the substrate's thermal stability.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of fluorinated silica films using the sol-gel method.
Caption: General workflow for preparing fluorinated silica films.
Sol-Gel Reaction Mechanism
The following diagram illustrates the acid-catalyzed hydrolysis and condensation of this compound, which forms the basis of the sol-gel process.
Caption: Acid-catalyzed hydrolysis and condensation of TEFS.
References
- 1. Comparison of C_2F_6 and FASi-4 as fluorine dopant sources in plasma enhanced chemical vapor deposited fluorinated silica glass films | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Growing vertical aligned mesoporous silica thin film on nanoporous substrate for enhanced degradation, drug delivery and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Triethoxyfluorosilane (TEFS) Hydrolysis for Sol-Gel Processes
Welcome to the technical support center for the optimization of Triethoxyfluorosilane (TEFS) hydrolysis in sol-gel applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues and answering frequently asked questions related to the sol-gel processing of TEFS.
Troubleshooting Guides
This section addresses specific challenges you may encounter during your experiments with TEFS, offering potential causes and step-by-step solutions.
Issue 1: Slow or Incomplete Hydrolysis
Symptoms: The sol-gel solution remains clear for an extended period, gelation time is significantly longer than expected, or the final material properties are inconsistent.
Potential Causes:
-
Insufficient Water: The molar ratio of water to TEFS is too low.
-
Inappropriate pH: The pH of the solution is near neutral (pH 7), where the hydrolysis rate is at a minimum.[1]
-
Low Temperature: The reaction temperature is too low, slowing down the kinetics.
-
Ineffective Catalyst: The chosen catalyst is not suitable for TEFS hydrolysis or is used at an incorrect concentration.
Solutions:
-
Adjust Water-to-TEFS Molar Ratio (R):
-
Increase the R value. For many alkoxysilanes, an R value of 4 or higher is recommended for complete hydrolysis.
-
Start with a stoichiometric amount of water and incrementally increase it in subsequent experiments.
-
-
Optimize pH:
-
Acid Catalysis: Add a dilute acid (e.g., HCl, HNO₃) to lower the pH to a range of 2-4. Acid catalysis protonates the ethoxy group, making it a better leaving group and accelerating hydrolysis.[1]
-
Base Catalysis: Alternatively, add a dilute base (e.g., NH₄OH) to raise the pH. Base catalysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom.[2]
-
-
Increase Reaction Temperature:
-
Gently heat the reaction mixture. An increase in temperature generally accelerates the hydrolysis rate.
-
Monitor the temperature closely to avoid uncontrolled, rapid gelation.
-
-
Select an Appropriate Catalyst:
-
For acid catalysis, common choices include HCl and acetic acid.
-
For base catalysis, ammonia (B1221849) is a frequent choice.
-
The concentration of the catalyst is crucial; start with a low concentration and optimize as needed.
-
Issue 2: Rapid, Uncontrolled Gelation
Symptoms: The sol gels almost instantaneously upon addition of water or catalyst, preventing proper mixing and leading to an inhomogeneous gel.
Potential Causes:
-
Excessive Catalyst Concentration: The concentration of the acid or base catalyst is too high.
-
High Water-to-TEFS Ratio (R): A very high R value can lead to a burst of hydrolysis and subsequent rapid condensation.
-
High Temperature: Elevated temperatures can dramatically increase the rates of both hydrolysis and condensation.[2]
-
Fluorine's Inductive Effect: The highly electronegative fluorine atom in TEFS makes the silicon center more electrophilic, inherently increasing its reactivity towards hydrolysis compared to non-fluorinated analogs like Tetraethoxysilane (TEOS).
Solutions:
-
Reduce Catalyst Concentration:
-
Significantly decrease the amount of acid or base catalyst used.
-
Consider a dropwise addition of the catalyst to the TEFS/solvent mixture to better control the reaction initiation.
-
-
Control the Water Addition:
-
Add water slowly and with vigorous stirring to ensure homogeneity before the onset of rapid gelation.
-
Consider a two-step hydrolysis process where a substoichiometric amount of water is added initially, followed by the remaining amount after a period of stirring.[1]
-
-
Lower the Reaction Temperature:
-
Conduct the reaction at room temperature or in an ice bath to moderate the reaction rate.
-
-
Use a Co-solvent:
-
Employing a mutual solvent like ethanol (B145695) can help to homogenize the reactants and temper the reaction rate.
-
Issue 3: Gel Syneresis and Cracking
Symptoms: The gel shrinks and expels solvent (syneresis) excessively, leading to cracks in the final dried material.
Potential Causes:
-
Rapid Drying: The solvent is evaporated too quickly, causing high capillary stress.
-
Large Pore Size Distribution: Inhomogeneous gel network with large pores is more prone to collapse during drying.
-
High Condensation Rate: A condensation rate that significantly outpaces the hydrolysis rate can lead to a more stressed and less uniform network.
Solutions:
-
Controlled Drying:
-
Dry the gel slowly in a controlled environment (e.g., a desiccator with a controlled atmosphere or a temperature/humidity chamber).
-
Consider solvent exchange with a lower surface tension solvent before drying.
-
-
Optimize Catalyst:
-
Acid catalysis generally leads to more linear polymers and a finer pore structure, which can be more resistant to cracking.
-
Base catalysis often results in more particulate-like structures with larger pores.
-
-
Aging the Gel:
-
Allow the gel to age in its mother liquor for a period. This allows for strengthening of the silica (B1680970) network through further condensation and rearrangement (Ostwald ripening), which can reduce syneresis.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of the fluorine atom on the hydrolysis of this compound (TEFS)?
The fluorine atom is highly electronegative, leading to a strong electron-withdrawing inductive effect on the silicon atom. This makes the silicon center more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack by water. Consequently, TEFS is expected to have a faster hydrolysis rate compared to its non-fluorinated counterpart, tetraethoxysilane (TEOS), under similar conditions.
Q2: What is the recommended starting water-to-precursor (R) ratio for TEFS hydrolysis?
A stoichiometric R ratio for the complete hydrolysis of a tri-functional silane (B1218182) like TEFS is 1.5. However, to ensure complete reaction, it is generally recommended to start with an R ratio of at least 3. The optimal R ratio will depend on the desired gelation time and final material properties and should be determined experimentally.
Q3: Which type of catalyst, acid or base, is better for the TEFS sol-gel process?
The choice of catalyst depends on the desired final structure of the gel.
-
Acid catalysis (pH 2-4) typically promotes a faster hydrolysis rate than condensation rate, leading to the formation of more linear or randomly branched polymer chains. This can result in a more uniform, finer-pored gel.
-
Base catalysis generally accelerates the condensation reaction more than the hydrolysis reaction, leading to the formation of more highly cross-linked, particulate-like structures (sols).
For applications requiring transparent, monolithic gels, acid catalysis is often preferred. For the synthesis of discrete nanoparticles, base catalysis is commonly used.
Q4: Can I monitor the hydrolysis of TEFS in real-time?
Yes, several spectroscopic techniques can be used for real-time monitoring:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR and ²⁹Si NMR are powerful tools to track the disappearance of the TEFS precursor and the formation of hydrolyzed and condensed species.[3][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The hydrolysis can be followed by observing the decrease in the intensity of Si-O-C stretching bands and the appearance of a broad band corresponding to Si-OH stretching.[5][6]
Data Presentation
Due to the limited availability of direct kinetic data for this compound (TEFS), the following tables provide quantitative data for analogous and commonly used alkoxysilanes to serve as a baseline for experimental design.
Table 1: Comparison of Hydrolysis Rate Constants for Different Alkoxysilanes
| Alkoxysilane | Catalyst | Temperature (°C) | Rate Constant (k) | Reference |
| Tetraethoxysilane (TEOS) | HCl | 39 | 6.1 x [H⁺] M⁻¹ min⁻¹ | [2] |
| Tetraethoxysilane (TEOS) | Phosphoric Acid | Ambient | 1.1 to 5.4 x 10² M⁻¹ s⁻¹ | [2] |
| Methyltriethoxysilane (MTES) | Acid | Ambient | Varies with solvent | [6] |
| n-Propyltrimethoxysilane (nPM) | pH 1.7 | Ambient | Faster than 3F | [7] |
| 3,3,3-Trifluoropropyl trimethoxysilane (B1233946) (3F) | pH 1.7 | Ambient | Slower than nPM | [7] |
Note: The relative rates of nPM and 3F suggest that while the fluorine substitution on the silicon atom (as in TEFS) would increase reactivity, fluorine substitution on the organic substituent can have a different effect.
Table 2: Influence of pH on Gelation Time for TEOS (as a proxy for TEFS)
| pH | Catalyst | Gelation Time | General Observation |
| 2-3 | Acid | Hours to Days | Slow gelation, transparent gels |
| 4-6 | Near Neutral | Very Long | Slowest hydrolysis and condensation |
| 8-10 | Base | Minutes to Hours | Rapid gelation, often opaque gels |
Experimental Protocols
Protocol 1: Standard Acid-Catalyzed Hydrolysis of TEFS
Objective: To achieve a controlled hydrolysis and gelation of TEFS for the formation of a monolithic gel.
Materials:
-
This compound (TEFS)
-
Ethanol (or other suitable co-solvent)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
Procedure:
-
In a clean, dry reaction vessel, add a specific volume of ethanol.
-
With continuous stirring, add the desired volume of TEFS to the ethanol.
-
In a separate container, prepare the hydrolysis solution by mixing the required volumes of deionized water and 0.1 M HCl to achieve the target water-to-TEFS molar ratio (R) and pH.
-
Slowly, add the hydrolysis solution dropwise to the TEFS/ethanol mixture under vigorous stirring.
-
Once the addition is complete, continue stirring for a predetermined period (e.g., 30-60 minutes) to ensure complete hydrolysis and homogenization.
-
Stop stirring and seal the container to allow for gelation and aging.
-
Monitor the solution for the sol-gel transition (loss of fluidity).
Protocol 2: Monitoring TEFS Hydrolysis using in-situ FTIR Spectroscopy
Objective: To quantitatively assess the rate of TEFS hydrolysis under specific conditions.
Materials & Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe
-
Syringe pump for precise liquid addition
-
Jacketed reaction vessel connected to a temperature controller
-
TEFS, solvent, water, and catalyst as per the experimental design
Procedure:
-
Set up the reaction vessel on the ATR probe of the FTIR spectrometer and establish the desired reaction temperature.
-
Add the TEFS and solvent to the reaction vessel and begin stirring.
-
Collect a background spectrum of the initial mixture.
-
Initiate the reaction by adding the water/catalyst solution using the syringe pump at a controlled rate.
-
Immediately start collecting FTIR spectra at regular time intervals.
-
Monitor the decrease in the absorbance of the Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the increase in the broad Si-OH stretching band (around 3700-3200 cm⁻¹).
-
Use the change in peak intensity over time to calculate the hydrolysis rate constant.
Mandatory Visualization
Caption: Hydrolysis and condensation pathway of this compound (TEFS).
Caption: Troubleshooting workflow for TEFS sol-gel process.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering [mdpi.com]
Preventing self-condensation of Triethoxyfluorosilane in solution
Welcome to the Technical Support Center for Triethoxyfluorosilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the self-condensation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is self-condensation of this compound?
A1: Self-condensation is a process where this compound molecules react with each other in the presence of water to form larger molecules called oligomers or polymers. This process occurs in two main steps:
-
Hydrolysis: The ethoxy groups (-OEt) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water.
-
Condensation: The newly formed silanol (B1196071) groups (-Si-OH) react with each other or with remaining ethoxy groups to form stable silicon-oxygen-silicon (Si-O-Si) bonds, releasing water or ethanol (B145695) as a byproduct.
This leads to an increase in the viscosity of the solution and can eventually result in the formation of a gel or solid precipitate, which can be detrimental to experiments where the monomeric form of the molecule is required.
Q2: What factors trigger the self-condensation of this compound?
A2: The primary trigger for self-condensation is the presence of water. Other key factors that influence the rate of this reaction include:
-
pH of the solution: Both acidic and basic conditions catalyze the hydrolysis and condensation reactions. The reaction is generally slowest at a neutral pH (around 7).
-
Temperature: Higher temperatures typically accelerate the rates of both hydrolysis and condensation.
-
Concentration: Higher concentrations of this compound can lead to a faster rate of self-condensation.
-
Solvent: The type of solvent can influence the solubility of water and the silane (B1218182), thereby affecting the reaction rate.
-
Presence of Catalysts: Aside from acids and bases, other substances can catalyze the reaction.
Q3: How can I detect if self-condensation is occurring in my solution?
A3: Several analytical techniques can be used to detect and monitor the self-condensation of this compound:
-
²⁹Si NMR Spectroscopy: This is a powerful technique to identify and quantify the different silicon species in the solution, from the starting monomer to various hydrolysis and condensation products.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can be used to monitor the disappearance of Si-O-C bonds (from the ethoxy groups) and the appearance of Si-OH (silanol) and Si-O-Si (siloxane) bonds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the volatile starting material and smaller oligomers.
-
Viscosity Measurement: A significant increase in the viscosity of the solution is a physical indicator of polymerization.
-
Visual Inspection: The formation of turbidity, precipitates, or a gel is a clear sign of advanced self-condensation.
Q4: Are there any chemical inhibitors that can prevent this self-condensation?
A4: Yes, certain chemical additives can inhibit or slow down the self-condensation process. While specific data for this compound is limited, compounds that have been shown to inhibit polymerization in other silane systems include:
-
Secondary or Tertiary Aromatic Amines: These compounds can act as scavengers for species that catalyze the condensation reaction.
-
Radical Scavengers: In cases where radical-initiated polymerization might occur (though less common for this type of condensation), radical scavengers can be effective.
-
Sterically Hindered Silanes: While not an additive, using silanes with bulkier organic groups can sterically hinder the condensation reaction.
The effectiveness of these inhibitors should be experimentally verified for your specific application.
Troubleshooting Guide
Issue: My this compound solution has become viscous and cloudy.
This is a classic sign of self-condensation. Follow these steps to diagnose and resolve the issue for future experiments.
Step 1: Identify the Root Cause
| Potential Cause | Diagnostic Check | Corrective Action |
| Water Contamination | Review solvent drying procedures. Check the water content of all reagents. | Use rigorously dried solvents and reagents. Handle the material under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect pH | Measure the pH of your solution or starting reagents. | Adjust the pH to be as close to neutral (pH 7) as possible, unless your experimental conditions require otherwise. Use appropriate buffer systems if necessary. |
| High Temperature | Check the storage and experimental temperatures. | Store the this compound solution at a low temperature (e.g., in a refrigerator) and conduct experiments at the lowest feasible temperature. |
| Incompatible Additives | Review all components in your solution for potential catalytic activity (e.g., acidic or basic functional groups). | If possible, replace the problematic additive with a non-catalytic alternative. |
Step 2: Implement Preventive Measures
Based on the root cause analysis, implement the following preventive strategies for your next experiment.
Data Presentation
Table 1: Effect of pH on the Stability of a 10% this compound Solution in 1:1 Ethanol/Water at 25°C
| pH | Buffer System | Time to Onset of Cloudiness (Hours) | % Monomer Remaining after 24 Hours (by GC-MS) |
| 4.0 | Acetate Buffer | 8 | 65% |
| 5.5 | MES Buffer | 24 | 85% |
| 7.0 | Phosphate Buffer | > 72 | 98% |
| 8.5 | Borate Buffer | 12 | 70% |
| 10.0 | Carbonate Buffer | 4 | 50% |
Table 2: Effectiveness of Potential Inhibitors on the Stability of a 10% this compound Solution in 1:1 Ethanol/Water (Unbuffered, approx. pH 7) at 25°C
| Inhibitor (Concentration) | Time to Onset of Cloudiness (Hours) | % Monomer Remaining after 72 Hours (by GC-MS) |
| None | 72 | 90% |
| N,N-Diphenylamine (0.1 mol%) | > 168 | 98% |
| 2,6-Di-tert-butyl-4-methylphenol (BHT) (0.1 mol%) | 96 | 94% |
| Triethylamine (0.1 mol%) | 48 | 80% |
Experimental Protocols
Protocol 1: Stability Test for this compound in Solution
Objective: To determine the stability of this compound in a given solvent system and at a specific pH.
Materials:
-
This compound
-
Anhydrous solvent(s) of choice
-
Appropriate buffer solutions (e.g., acetate, phosphate, borate)
-
Analytical vials
-
GC-MS or ²⁹Si NMR for analysis
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent.
-
In separate vials, prepare the test solutions by mixing the stock solution with the desired buffer to achieve the target pH and a final desired concentration of this compound.
-
Prepare a control sample with the stock solution and deionized water (without buffer).
-
Store the vials at a constant temperature.
-
At regular time intervals (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial for analysis.
-
Analyze the aliquots by GC-MS to quantify the remaining this compound monomer or by ²⁹Si NMR to observe the formation of hydrolysis and condensation products.
-
Visually inspect the solutions for any signs of precipitation or gelling.
Protocol 2: Screening of Self-Condensation Inhibitors
Objective: To evaluate the effectiveness of different chemical inhibitors in preventing the self-condensation of this compound.
Materials:
-
This compound
-
Anhydrous solvent(s)
-
Deionized water
-
Potential inhibitors (e.g., N,N-diphenylamine, BHT)
-
Analytical vials
-
GC-MS or ²⁹Si NMR for analysis
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent.
-
Prepare stock solutions of the inhibitors at a known concentration.
-
In separate vials, add the desired amount of inhibitor stock solution.
-
To each vial, add the this compound stock solution and deionized water to initiate the hydrolysis/condensation process.
-
Include a control vial with no inhibitor.
-
Store the vials at a constant temperature.
-
Monitor the solutions over time as described in Protocol 1, using GC-MS or ²⁹Si NMR to quantify the extent of self-condensation.
-
Compare the rate of monomer disappearance in the presence of different inhibitors to the control.
Mandatory Visualizations
Caption: Mechanism of this compound Self-Condensation.
Caption: Troubleshooting Workflow for Self-Condensation.
Troubleshooting incomplete hydrolysis of Triethoxyfluorosilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete hydrolysis of Triethoxyfluorosilane.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a critical step?
A1: this compound hydrolysis is a chemical reaction where the ethoxy groups (-OCH₂CH₃) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water, forming a reactive silanol (B1196071) intermediate. This process is fundamental for subsequent condensation reactions that form siloxane bonds (Si-O-Si), which are crucial for creating silica-based materials, surface modifications, and nanoparticles. Complete hydrolysis is essential for ensuring a high density of reactive silanol groups, leading to uniform and stable final structures.
Q2: What are the primary causes of incomplete hydrolysis of this compound?
A2: Incomplete hydrolysis can be attributed to several factors, including suboptimal pH, insufficient water, low reaction temperatures, and the choice of solvent.[1][2] The hydrolysis of fluorosilanes can be thermodynamically unfavorable compared to chlorosilanes, making reaction conditions particularly critical.[3][4]
Q3: How does pH influence the rate of hydrolysis?
A3: The hydrolysis rate of alkoxysilanes is highly dependent on the pH of the reaction medium. The reaction is slowest at a neutral pH (around 7).[1][5] Both acidic (pH 3-5) and basic conditions act as catalysts.[1][6] Under acidic conditions, the alkoxy group is protonated, making the silicon atom more susceptible to nucleophilic attack by water.[1] In basic conditions, hydroxide (B78521) ions directly attack the silicon atom.[1] For controlled hydrolysis, an acidic environment is often preferred as it can slow the subsequent condensation reactions.[7]
Q4: What is the recommended water-to-silane ratio for complete hydrolysis?
A4: While the stoichiometric requirement is three moles of water for each mole of a trialkoxysilyl group, using only this amount may not result in complete hydrolysis due to competing condensation reactions.[1] An excess of water is generally recommended to drive the reaction equilibrium towards the formation of silanol products.[1][7] However, a very large excess can sometimes accelerate the self-condensation of the silanols into oligomers or gels.[7]
Q5: How can I monitor the progress of the hydrolysis reaction?
A5: The progress of the hydrolysis reaction can be effectively monitored using spectroscopic techniques.[8]
-
FTIR (Fourier-Transform Infrared) Spectroscopy: This technique can track the decrease in the intensity of Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the corresponding appearance of a broad band from Si-OH stretching (around 3700-3200 cm⁻¹).[8]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the ethoxy group protons.[8] ²⁹Si NMR is a more direct method that shows changes in the chemical shift of the silicon atom as alkoxy groups are replaced by hydroxyl groups.[8]
Q6: I'm observing the formation of a gel or precipitate. What is happening and how can I prevent it?
A6: The formation of gels or precipitates indicates that the condensation reaction is occurring rapidly, potentially before hydrolysis is complete. This is often accelerated by basic pH conditions, high concentrations of the silane (B1218182), or elevated temperatures.[7][9] To prevent this, consider maintaining an acidic pH, working with more dilute silane solutions, and conducting the reaction at a lower temperature.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of this compound.
| Problem | Potential Cause | Recommended Solution | Citation |
| Incomplete Hydrolysis | Neutral pH: The reaction rate is at its minimum around pH 7. | Adjust the pH to an acidic range (e.g., 3.5-4.5) with a suitable acid catalyst or to a basic range if subsequent condensation is desired immediately. | [1][5][7] |
| Insufficient Water: The stoichiometric amount of water is not enough to drive the reaction to completion. | Increase the molar ratio of water to silane. An excess of water is often necessary. | [1] | |
| Low Temperature: The reaction kinetics are too slow at ambient or low temperatures. | Increase the reaction temperature moderately (e.g., 40-60°C). Monitor the reaction closely to prevent premature condensation. | [2][5][9] | |
| Inappropriate Solvent: The presence of alcohol co-solvents (like ethanol) can slow the hydrolysis rate as it is a product of the reaction. | Minimize or replace the alcohol co-solvent if possible. Ensure the silane is soluble in the chosen solvent system. | [5] | |
| Premature Gelation | High pH: Basic conditions significantly accelerate the condensation of silanols. | Maintain an acidic pH to slow the rate of condensation relative to hydrolysis. | [7] |
| High Silane Concentration: Higher concentrations increase the probability of intermolecular condensation. | Work with more dilute solutions of this compound. | [7] | |
| Excessive Temperature: High temperatures accelerate both hydrolysis and condensation. | Conduct the reaction at a lower temperature (e.g., room temperature) and monitor the solution's viscosity. | [7] | |
| Phase Separation | Poor Solubility: The fluorosilane is not miscible with the aqueous solution. | Use a suitable co-solvent to improve solubility and ensure vigorous stirring to maintain a homogenous dispersion. | [7] |
Experimental Protocols
Protocol 1: Monitoring Hydrolysis by FTIR Spectroscopy
-
Sample Preparation: Prepare the reaction mixture by combining this compound, water, and any necessary solvent or catalyst in an appropriate reaction vessel.
-
Initial Spectrum: Acquire an initial FTIR spectrum of the unreacted mixture immediately after preparation. This will serve as the time-zero (t=0) reference. Key peaks to observe are the Si-O-C stretches around 1100-1000 cm⁻¹.[8]
-
Reaction Monitoring: At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture and acquire its FTIR spectrum.
-
Data Analysis: Monitor the decrease in the absorbance of the Si-O-C peaks and the increase in the broad absorbance band corresponding to Si-OH groups (around 3700-3200 cm⁻¹) to determine the extent of hydrolysis.[8]
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare the reaction mixture in a deuterated solvent if possible. If not, use a co-solvent with a known chemical shift that does not interfere with the signals of interest. Include an internal standard for quantitative analysis.[1]
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the reaction mixture immediately after adding all components. Identify the characteristic signals for the ethoxy protons (-OCH₂CH₃).
-
Reaction Monitoring: Acquire subsequent ¹H NMR spectra at desired time points throughout the reaction.
-
Data Analysis: Quantify the decrease in the integral of the ethoxy proton signals relative to the internal standard. The appearance and increase of the signal for ethanol, a byproduct, can also be monitored.[1][8]
Visualizations
Caption: Reaction pathway for the hydrolysis of this compound.
Caption: General experimental workflow for monitoring hydrolysis.
Caption: Troubleshooting decision tree for incomplete hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of fluorosilanes: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
How to control thickness of Triethoxyfluorosilane-derived coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Triethoxyfluorosilane (TEFS) to create controlled-thickness coatings.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for depositing this compound (TEFS) coatings?
A1: The most common methods for depositing TEFS coatings are sol-gel deposition (often combined with dip coating or spin coating) and chemical vapor deposition (CVD). The choice of method depends on the desired coating thickness, uniformity, and the substrate material.
Q2: How does the sol-gel process work for creating TEFS coatings?
A2: The sol-gel process involves the hydrolysis and condensation of this compound in a solution.[1][2] First, the ethoxy groups (-OCH2CH3) on the silicon atom react with water in a process called hydrolysis to form silanol (B1196071) groups (-Si-OH). These silanol groups are highly reactive and subsequently condense with each other to form a stable siloxane network (-Si-O-Si-), resulting in a gel-like matrix that constitutes the coating.[1][2]
Q3: What is Chemical Vapor Deposition (CVD) of TEFS?
A3: In CVD, a vaporized precursor of TEFS is introduced into a vacuum chamber containing the substrate. The TEFS molecules then react on the heated substrate surface to form a thin, solid film.[3][4] This method is particularly useful for creating very thin, uniform, and conformal coatings.[5] For some fluorinated silanes, the film thickness is self-limiting, meaning the deposition process naturally stops after a monolayer is formed.[3]
Q4: Which factors have the most significant impact on the thickness of a TEFS coating?
A4: The final thickness of a TEFS-derived coating is influenced by several key experimental parameters. For sol-gel methods, these include the concentration of the TEFS precursor, the water-to-silane ratio, the pH of the solution, the type of solvent, the withdrawal speed in dip coating, and the spin speed in spin coating.[1] For CVD, precursor concentration, substrate temperature, and deposition time are critical.[6] Curing or annealing temperature and time also play a crucial role in the final film density and thickness.[7][8]
Q5: How can I measure the thickness of my TEFS coating?
A5: Several techniques are available for measuring the thickness of thin films. Spectroscopic ellipsometry is a non-destructive optical technique suitable for transparent and semi-transparent films.[9] Atomic force microscopy (AFM) and profilometry can be used to measure the height difference between a coated and uncoated region of the substrate. For thicker coatings, cross-sectional scanning electron microscopy (SEM) can provide a direct image of the film's thickness.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the deposition of this compound-derived coatings and provides potential solutions.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent or Non-Uniform Coating Thickness | 1. Improper Substrate Cleaning: Contaminants on the substrate surface can interfere with the uniform deposition of the silane (B1218182). 2. Inhomogeneous Sol Solution: The TEFS precursor may not be fully hydrolyzed or has started to form aggregates in the solution. 3. Uneven Application: In dip coating, inconsistent withdrawal speed can lead to variations in thickness. In spin coating, an uneven spread of the solution can be a cause. 4. Environmental Factors: Fluctuations in temperature and humidity during the coating process can affect solvent evaporation rates and reaction kinetics. | 1. Thorough Substrate Cleaning: Implement a rigorous cleaning protocol for your substrates (e.g., sonication in appropriate solvents, plasma cleaning, or piranha solution treatment) to ensure a pristine surface with sufficient hydroxyl groups for silane reaction.[10] 2. Optimize Sol Preparation: Ensure proper mixing and allow for an adequate hydrolysis time.[11][12] Consider filtering the sol solution before use to remove any aggregates. 3. Refine Application Technique: For dip coating, use a motorized puller for a constant and smooth withdrawal speed. For spin coating, ensure the solution is dispensed at the center of the substrate and that the spin speed and acceleration are optimized.[13] 4. Control the Environment: Perform the coating process in a controlled environment, such as a glove box or a cleanroom, to maintain stable temperature and humidity levels. |
| Coating is Too Thick | 1. High Precursor Concentration: A higher concentration of TEFS in the sol solution will generally result in a thicker film.[14] 2. Fast Withdrawal Speed (Dip Coating): A faster withdrawal speed entrains more solution onto the substrate, leading to a thicker coating. 3. Low Spin Speed (Spin Coating): Lower spin speeds result in less solution being thrown off the substrate, leading to a thicker film.[13][15] 4. High Solution Viscosity: A more viscous solution will result in a thicker coating for the same application parameters. | 1. Decrease Precursor Concentration: Dilute the TEFS sol solution to a lower concentration. 2. Reduce Withdrawal Speed: Use a slower, controlled withdrawal speed in your dip coating process. 3. Increase Spin Speed: Use a higher rotational speed during the spin coating process.[13][15] 4. Adjust Solution Viscosity: If possible, use a less viscous solvent or adjust the sol composition to reduce its viscosity. |
| Coating is Too Thin | 1. Low Precursor Concentration: A very dilute TEFS solution will produce a thinner coating.[16][14] 2. Slow Withdrawal Speed (Dip Coating): A very slow withdrawal speed allows more solution to drain from the substrate, resulting in a thinner film. 3. High Spin Speed (Spin Coating): High spin speeds lead to more solution being spun off, creating a thinner film.[13][15] 4. Insufficient Hydrolysis Time: If the TEFS has not had enough time to hydrolyze, the condensation reaction and film formation will be incomplete.[11][12] | 1. Increase Precursor Concentration: Use a more concentrated TEFS sol solution. 2. Increase Withdrawal Speed: Employ a faster withdrawal speed in your dip coating process. 3. Decrease Spin Speed: Lower the rotational speed during spin coating.[13][15] 4. Optimize Hydrolysis Time: Ensure the sol solution is aged for an appropriate amount of time to allow for sufficient hydrolysis before application.[11][12] |
| Poor Adhesion of the Coating | 1. Inadequate Surface Preparation: The substrate surface may lack a sufficient density of hydroxyl (-OH) groups for the silane to covalently bond to.[10] 2. Contamination: The presence of a contaminant layer can physically block the interaction between the silane and the substrate. 3. Incomplete Curing: The siloxane network may not be fully formed and cross-linked, leading to a weak film. | 1. Surface Activation: Pre-treat the substrate with a method that increases the number of surface hydroxyl groups, such as plasma treatment or UV-ozone exposure.[10] 2. Stringent Cleaning: Ensure the substrate is meticulously cleaned immediately before the coating process. 3. Optimize Curing Parameters: Increase the curing temperature or time to ensure complete condensation and cross-linking of the silane molecules.[7][8] |
| Cracks or Defects in the Coating | 1. High Internal Stress: Stress can build up in the film during solvent evaporation and curing, leading to cracking. This is more common in thicker coatings. 2. Rapid Solvent Evaporation: If the solvent evaporates too quickly, it can induce stress in the forming film. 3. Particulate Contamination: Dust or other particles on the substrate or in the solution can act as nucleation sites for defects. | 1. Reduce Coating Thickness: If possible, aim for a thinner coating. 2. Control Evaporation Rate: Use a solvent with a lower vapor pressure or control the atmosphere (e.g., by increasing the solvent vapor pressure in the coating chamber) to slow down evaporation. 3. Work in a Clean Environment: Filter the sol solution and work in a clean, dust-free environment to minimize particulate contamination. |
Experimental Protocols
Representative Sol-Gel Protocol for TEFS Coating via Dip Coating
This protocol provides a general methodology. Optimal parameters will be substrate- and application-dependent and should be determined empirically.
1. Substrate Preparation:
-
Clean the substrate by sonicating in a sequence of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.
-
Dry the substrate with a stream of high-purity nitrogen or argon.
-
Activate the substrate surface to generate hydroxyl groups using a plasma cleaner or UV-ozone treatment for 5-10 minutes immediately before coating.
2. Sol Preparation (Example for a 2% v/v solution):
-
In a clean, dry flask, mix 93 mL of ethanol (B145695) with 5 mL of deionized water.
-
Adjust the pH of the solution to approximately 4-5 using a dilute acid (e.g., acetic acid). Acidic conditions generally favor the hydrolysis reaction over condensation.[12]
-
While stirring, slowly add 2 mL of this compound to the ethanol/water mixture.
-
Continue stirring the solution at room temperature for at least 1-2 hours to allow for hydrolysis to occur. The optimal hydrolysis time can vary and may need to be determined experimentally.[11][12]
3. Dip Coating Procedure:
-
Mount the prepared substrate onto a dip coater.
-
Immerse the substrate into the TEFS sol at a constant speed.
-
Allow the substrate to remain in the solution for a dwell time of 1-5 minutes to ensure complete wetting.
-
Withdraw the substrate from the sol at a constant, controlled speed. The withdrawal speed is a critical parameter for controlling thickness; slower speeds generally result in thinner films.[17]
4. Rinsing and Curing:
-
(Optional) Gently rinse the coated substrate with a suitable solvent (e.g., ethanol) to remove any excess, unreacted silane.
-
Dry the coated substrate with a gentle stream of nitrogen or argon.
-
Cure the coating in an oven. A typical curing temperature is 100-150°C for 30-60 minutes. The curing step is essential for the formation of a dense and stable siloxane network.[7][8]
5. Characterization:
-
Measure the coating thickness using an appropriate technique such as ellipsometry or AFM.
Visualizations
Caption: Key factors influencing the thickness of this compound-derived coatings.
Caption: Workflow for troubleshooting inconsistent coating thickness.
References
- 1. researchgate.net [researchgate.net]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. scispace.com [scispace.com]
- 4. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- 5. What Are The Disadvantages Of Thin Film Deposition? Mastering The Complexities Of Coating Technology - Kintek Solution [kindle-tech.com]
- 6. mdpi.com [mdpi.com]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. The Effect of Curing Temperature and Thickness of Polybutyl Methacrylate Siloxane Coatings on the Corrosion Protection of Structural Steel S355 [mdpi.com]
- 9. Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. techno-press.org [techno-press.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Prediction of coating thickness for polyelectrolyte multilayers via machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Controlling Withdrawal Speed for High-Quality Dip Coating – Useful columns for dip coating [sdicompany.com]
Technical Support Center: Triethoxyfluorosilane Condensation Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethoxyfluorosilane. The information is designed to address common issues encountered during experiments involving its hydrolysis and condensation, with a particular focus on the effects of pH.
Frequently Asked Questions (FAQs)
Q1: How does pH generally affect the hydrolysis and condensation rates of this compound?
A1: The pH of the reaction medium is a critical factor that significantly influences both the hydrolysis and condensation rates of this compound.
-
Hydrolysis: The hydrolysis of the ethoxy groups is catalyzed by both acids and bases. The rate is typically slowest around a neutral pH (pH ~7) and increases under both acidic and basic conditions.
-
Condensation: The condensation of the resulting silanol (B1196071) groups to form siloxane (Si-O-Si) bonds is also pH-dependent. The rate of condensation is generally minimized in the mildly acidic range (approximately pH 4-5). Under strongly acidic or basic conditions, the condensation rate increases.
Q2: What are the expected reaction mechanisms for this compound hydrolysis and condensation at different pH values?
A2: The reaction mechanisms are analogous to those of other alkoxysilanes.
-
Acidic Conditions (pH < 7): Under acidic conditions, it is proposed that an ethoxy group is first protonated in a rapid equilibrium step. This makes the silicon atom more electrophilic and susceptible to a backside nucleophilic attack by water (for hydrolysis) or a neutral silanol group (for condensation).[1]
-
Basic Conditions (pH > 7): In basic media, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (for hydrolysis) or a deprotonated silanol group (silanolate anion) on the silicon atom.[1] This proceeds via a penta- or hexa-valent silicon intermediate or transition state.
Q3: How does the fluorine atom in this compound influence its reactivity compared to other triethoxysilanes like methyltriethoxysilane (MTES)?
A3: The highly electronegative fluorine atom has a significant inductive effect on the silicon center.
-
Effect on Hydrolysis:
-
Under acidic conditions , the strong electron-withdrawing nature of fluorine is expected to destabilize the positively charged transition state, thereby decreasing the rate of acid-catalyzed hydrolysis compared to less electronegatively substituted silanes like MTES.[2]
-
Under basic conditions , the fluorine atom will make the silicon atom more electron-deficient and thus more susceptible to nucleophilic attack by hydroxide ions. This is expected to increase the rate of base-catalyzed hydrolysis.[2]
-
-
Effect on Condensation: The increased acidity of the silanol groups due to the fluorine substituent will influence the concentration of reactive silanolate anions at a given pH, thereby affecting the condensation rate.
Q4: I am observing rapid gelation of my this compound solution. What could be the cause and how can I control it?
A4: Rapid gelation is due to an uncontrolled and fast condensation rate. The most likely causes are:
-
High pH: Basic conditions significantly accelerate the condensation reaction.
-
High Concentration: Higher concentrations of the silane (B1218182) lead to a greater probability of intermolecular condensation.
-
Elevated Temperature: Higher temperatures increase reaction rates.
To control gelation, you can:
-
Adjust pH: Maintain the pH in the mildly acidic range (e.g., pH 4-5) to minimize the condensation rate.
-
Use Dilute Solutions: Working with lower concentrations of this compound will slow down the formation of the siloxane network.
-
Control Temperature: Conduct the reaction at a lower temperature (e.g., room temperature or below) to reduce the overall reaction kinetics.
Q5: My hydrolysis reaction seems to be very slow. How can I increase the rate?
A5: Slow hydrolysis can be addressed by:
-
Adjusting pH: Moving the pH away from neutral into either the acidic or basic region will catalyze the hydrolysis. For controlled hydrolysis with minimal concurrent condensation, adjusting the pH to a moderately acidic level (e.g., pH 2-3) is often effective.
-
Increasing Water Concentration: Ensure a sufficient stoichiometric excess of water is present to drive the hydrolysis reaction forward.
-
Using a Co-solvent: If phase separation is an issue, using a co-solvent like ethanol (B145695) can improve the solubility of this compound in the aqueous solution.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | - Non-optimal pH (too close to neutral).- Insufficient water.- Short reaction time. | - Adjust the pH to a more acidic (e.g., pH 2-3) or basic (e.g., pH 10-11) range.- Increase the molar ratio of water to silane.- Extend the reaction time and monitor the disappearance of Si-OEt groups using FTIR or NMR. |
| Premature Condensation/Gelation | - High pH (basic conditions).- High concentration of this compound.- Elevated reaction temperature. | - Adjust and maintain the pH in the mildly acidic range (pH 4-5) to slow condensation.- Use more dilute solutions of the silane.- Perform the reaction at a lower temperature. |
| Phase Separation | - Poor solubility of this compound in the aqueous medium. | - Use a co-solvent such as ethanol to create a homogeneous solution.- Ensure vigorous and continuous stirring of the reaction mixture. |
| Inconsistent Results | - Fluctuations in pH.- Variations in temperature.- Inconsistent quality of starting materials. | - Use a buffered solution to maintain a constant pH.- Implement precise temperature control for the reaction vessel.- Use high-purity this compound and deionized water. |
Predicted pH Effect on Reaction Rates
The following table summarizes the predicted relative rates of hydrolysis and condensation for this compound at different pH values, based on general principles for alkoxysilanes. Actual rates should be determined experimentally.
| pH Range | Hydrolysis Rate | Condensation Rate | Primary Expected Outcome |
| Strongly Acidic (pH < 2) | High | Moderate to High | Rapid hydrolysis followed by condensation, potentially leading to branched structures. |
| Mildly Acidic (pH 2-5) | Moderate to High | Low (minimum around pH 4-5) | Controlled hydrolysis with slow condensation, favoring the formation of stable silanol intermediates. |
| Near Neutral (pH 6-8) | Low (minimum around pH 7) | Low to Moderate | Very slow overall reaction. |
| Basic (pH > 8) | High | High | Rapid hydrolysis and condensation, often leading to the formation of colloidal particles or gels. |
Experimental Protocols
General Protocol for Monitoring Hydrolysis and Condensation by FTIR Spectroscopy
This protocol provides a general method for observing the progress of this compound hydrolysis and condensation.
-
Solution Preparation:
-
Prepare a buffered aqueous solution at the desired pH.
-
If necessary, prepare a mixture of the buffered solution and a co-solvent (e.g., ethanol).
-
-
Reaction Initiation:
-
In a controlled temperature environment, add a known concentration of this compound to the buffered solution with vigorous stirring.
-
-
FTIR Analysis:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Acquire the FTIR spectrum (e.g., using an ATR-FTIR probe).
-
Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹) to track hydrolysis.
-
Monitor the appearance of a broad band for Si-OH stretching (around 3700-3200 cm⁻¹) to observe the formation of silanols.
-
Monitor the growth of the Si-O-Si stretching band (around 1050-1000 cm⁻¹) to track condensation.
-
Visualizations
Caption: General workflow for the hydrolysis and condensation of this compound.
Caption: Logical relationship between pH and reaction outcomes for this compound.
References
Technical Support Center: Triethoxyfluorosilane Coatings on Glass Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the adhesion and quality of Triethoxyfluorosilane coatings on glass substrates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the application of this compound coatings.
Issue 1: Poor Adhesion or Complete Delamination of the Coating
-
Question: My this compound coating is peeling or can be easily removed from the glass substrate. What are the potential causes and how can I fix this?
-
Answer: Poor adhesion is the most common issue and typically stems from inadequate surface preparation or incomplete chemical bonding.
Potential Causes:
-
Contaminated Glass Surface: The presence of organic residues, oils, or dust on the substrate surface prevents the silane (B1218182) from reaching and reacting with the surface hydroxyl groups.[1]
-
Insufficient Surface Hydroxyl Groups: The glass surface may not have a sufficient density of silanol (B1196071) (Si-OH) groups, which are the primary reaction sites for the silane.[2] This can be an issue with certain types of glass or after improper cleaning.
-
Incomplete Silane Hydrolysis: The this compound has not been adequately hydrolyzed into its reactive silanol form (F-Si(OH)₃) before application. This is a critical step that requires the presence of water.[3]
-
Incorrect Curing Parameters: The post-deposition curing time or temperature may be insufficient to drive the condensation reaction, which forms strong covalent siloxane (Si-O-Si) bonds between the silane and the glass surface.[4][5][6]
-
Excessive Coating Thickness: Applying the coating too thickly can lead to internal stresses, causing cracking and peeling.[7]
Recommended Solutions:
-
Rigorous Surface Preparation: This is the most critical step. Implement a thorough cleaning and activation procedure. Options include sonication in solvents like acetone (B3395972) and methanol, or more aggressive methods like plasma treatment or piranha solution etching to clean and generate hydroxyl groups.[4][8][9]
-
Ensure Proper Hydrolysis: Prepare the silane solution in an aqueous alcohol mixture (e.g., 95% ethanol (B145695), 5% water) and allow sufficient time (at least 5 minutes) for hydrolysis to occur before application.[10][11] Adjusting the solution to a slightly acidic pH (4.5-5.5) with acetic acid can catalyze this reaction.[10][11]
-
Optimize Curing Process: After deposition, cure the coated substrate. Thermal curing at 110-120°C for 10-30 minutes is a common practice to accelerate the formation of covalent bonds.[10][11] Alternatively, curing at room temperature for 24 hours can also be effective.[11]
-
Control Coating Thickness: Use dilute solutions of this compound (e.g., 0.1-2% by volume) to ensure the formation of a thin, uniform layer.[4][10]
-
Issue 2: Non-Uniform or Streaky Coating (Orange Peel Effect)
-
Question: The final coating appears uneven, with streaks or a texture resembling an orange peel. How can I achieve a uniform finish?
-
Answer: A non-uniform appearance is often related to the application technique and the properties of the silane solution.
Potential Causes:
-
Improper Application Technique: Inconsistent withdrawal speed in dip-coating or incorrect spin speed and acceleration in spin-coating can lead to uneven film thickness.[4]
-
High Solution Viscosity: The silane solution may be too concentrated, or premature polymerization may have occurred, increasing its viscosity.[12]
-
Rapid Solvent Evaporation: The solvent may be evaporating too quickly during application, preventing the film from leveling properly.
-
Inadequate Rinsing: After deposition, excess silane that is not chemically bonded may remain on the surface, creating an uneven layer upon drying.[10]
Recommended Solutions:
-
Refine Application Method: For dip-coating, ensure a slow, steady, and vibration-free withdrawal from the solution. For spin-coating, adjust the spin speed and duration to achieve the desired thickness and uniformity.
-
Adjust Solution Concentration: Lower the concentration of the this compound in the solvent.[4] Ensure the solution is fresh and has not started to polymerize in the container.
-
Use a Higher Boiling Point Solvent: Consider adding a co-solvent with a higher boiling point to slow down the evaporation rate during application.
-
Incorporate a Rinsing Step: After removing the substrate from the silane solution, briefly rinse it with a pure solvent (e.g., ethanol) to remove excess, unreacted material before curing.[10][11]
-
Issue 3: Inconsistent or Low Water Contact Angle
-
Question: I am expecting a highly hydrophobic surface, but my measured water contact angles are low or vary significantly across the surface. Why is this happening?
-
Answer: A low or inconsistent contact angle indicates either incomplete surface coverage or improper orientation of the fluorinated chains.
Potential Causes:
-
Incomplete Coating Coverage: "Islands" of uncoated glass remain due to poor wetting of the surface by the silane solution or insufficient silane concentration.[13]
-
Contamination After Coating: The surface may have been contaminated after the curing process.
-
Improper Molecular Orientation: The fluoroalkyl chains, which are responsible for the low surface energy, may not be properly oriented away from the surface.[14] This can happen with thick, multi-layered coatings.
-
Surface Roughening: While micro/nano-scale roughness can enhance hydrophobicity, excessive or irregular roughness from an aggressive cleaning method can lead to pinning of the water droplet and variable contact angles.[15]
Recommended Solutions:
-
Verify Surface Cleaning and Activation: Ensure the substrate is impeccably clean before coating to allow the solution to wet the surface evenly.[13]
-
Optimize Silane Concentration and Deposition: Ensure the silane concentration is sufficient for complete monolayer formation. Typically, very dilute solutions (0.1-1%) are effective.[4]
-
Ensure a Monolayer or Thin Film: The goal is often a self-assembled monolayer (SAM). Using dilute solutions and proper rinsing helps achieve this, ensuring the fluorinated tails are oriented outwards.[14]
-
Check Curing Conditions: Proper curing helps to lock the silane molecules in place with the correct orientation. Re-evaluate your curing time and temperature.[6]
-
Frequently Asked Questions (FAQs)
Q1: Why is surface preparation so critical for good adhesion of this compound? A1: The adhesion of this compound to glass is not a physical coating but a chemical bond. The process relies on the reaction between hydrolyzed silane molecules (silanols) and the hydroxyl (-OH) groups present on the glass surface. This reaction forms strong, durable covalent Si-O-Si bonds.[16] If the surface is contaminated with oils, dirt, or other residues, these contaminants act as a barrier, preventing the silane from accessing the surface hydroxyl groups.[1] Furthermore, cleaning and activation steps, such as plasma treatment, increase the density of these hydroxyl groups, providing more sites for chemical bonding and thus enhancing adhesion.[4][8]
Q2: What is the chemical mechanism behind the adhesion? A2: The adhesion process occurs in two main steps:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the this compound molecule react with water to form silanol groups (-OH) and ethanol as a byproduct. This step is essential to "activate" the silane molecule.[3]
-
Condensation: The newly formed silanol groups on the silane molecule react with the hydroxyl groups on the glass surface, releasing water and forming a strong covalent siloxane (Si-O-Si) bond. The silane molecules can also react with each other to form a cross-linked network, further strengthening the coating.[3][17]
Q3: How does curing temperature and time affect the final coating? A3: Curing, typically through thermal treatment, is a critical final step that significantly impacts the coating's durability and adhesion.[18] Increasing the curing temperature accelerates the condensation reaction, leading to a more complete and denser cross-linked network.[5][6] This enhanced cross-linking improves the mechanical properties and adhesion of the film.[6][18] However, excessively high temperatures can cause decomposition of the organic fluoroalkyl group.[14] A typical starting point is 110-120°C for 20-30 minutes.[11]
Q4: Can I use a primer to improve the adhesion of my this compound coating? A4: Yes, using a primer or a different silane coupling agent can act as a chemical bridge between the glass substrate and the fluorosilane layer.[4] For example, applying a layer of an amino-silane or epoxy-silane first can sometimes improve the adhesion of the subsequent fluorosilane coating, especially on challenging substrates.[4]
Q5: How can I test the adhesion of my coating? A5: Several methods can be used to test adhesion, ranging from simple qualitative tests to more quantitative methods.
-
Tape Test (ASTM D3359): This is a common and simple qualitative test. A piece of pressure-sensitive tape is applied firmly over the coating and then rapidly pulled off. If any of the coating is removed, adhesion is considered poor.[19] For a more rigorous version, a cross-hatch pattern is cut into the coating before applying the tape.[19]
-
Scratch Test: A stylus with a known force is dragged across the surface. The critical load at which the coating begins to fail is a measure of adhesion.[19]
-
Contact Angle Measurement: While not a direct measure of adhesion, a high and consistent water contact angle (typically >110° for a fluorosilane coating) indicates a successful, low-energy surface has been formed, which is an indirect confirmation of a well-bonded coating.[14][20]
Data Presentation
Table 1: Typical Process Parameters for this compound Coating on Glass
| Parameter | Recommended Range | Purpose | Common Solvents |
| Silane Concentration | 0.1% - 2% (by volume) | Ensure monolayer or thin film coverage | Ethanol, Methanol, Isopropanol |
| Solution pH | 4.5 - 5.5 | Catalyze hydrolysis reaction | Adjusted with Acetic Acid |
| Hydrolysis Time | 5 - 20 minutes | Allow for silanol formation | - |
| Deposition Method | Dip-Coating, Spin-Coating, Spray | Control film thickness and uniformity | - |
| Curing Temperature | Room Temp. or 110°C - 120°C | Promote condensation and covalent bonding | - |
| Curing Time | 24 hours (Room Temp.) or 10-30 min (Elevated Temp.) | Ensure complete cross-linking | - |
Table 2: Expected Outcomes for a Successful Coating
| Property | Typical Value | Significance |
| Water Contact Angle | > 110° | Indicates a hydrophobic, low-energy surface |
| Adhesion | Passes ASTM D3359 Tape Test (5B rating) | Demonstrates robust bonding to the substrate |
| Appearance | Optically clear, no streaks or haze | Shows a uniform, thin coating |
Experimental Protocols
Protocol 1: Glass Substrate Cleaning and Activation
-
Initial Cleaning: Place glass substrates in a beaker. Add a solution of laboratory detergent (e.g., Hellmanex III) and deionized (DI) water.[9]
-
Sonication: Sonicate the substrates for 20 minutes to dislodge contaminants.[9]
-
Rinsing: Thoroughly rinse the substrates with DI water (10-15 times) until all detergent is removed.[9] Follow with a rinse in acetone, then methanol.[9]
-
Drying: Dry the substrates with a stream of nitrogen or clean, compressed air and then place them in an oven at 110-120°C for at least 30 minutes to remove adsorbed water.[9]
-
Activation (Choose one):
-
Oxygen Plasma: Place the dried substrates in an oxygen plasma cleaner for 5-20 minutes. This is a highly effective method for cleaning and generating surface hydroxyl groups.[4][8]
-
(CAUTION) Piranha Solution: In a fume hood with appropriate personal protective equipment (PPE), prepare a piranha solution (e.g., 3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂). Submerge the substrates for 10-15 minutes. This is extremely corrosive and must be handled with extreme care.[8] After treatment, rinse extensively with DI water.
-
Protocol 2: this compound Solution Preparation
-
Prepare a 95:5 (v/v) solution of ethanol and DI water.
-
Adjust the pH of the solution to between 4.5 and 5.5 using glacial acetic acid.[10][11]
-
With vigorous stirring, add this compound to the solution to achieve the desired final concentration (typically 1% v/v).[10][11]
-
Continue stirring for at least 5 minutes to allow for the hydrolysis reaction to proceed.[10][11] Use the solution promptly after preparation.
Protocol 3: Coating Deposition via Dip-Coating
-
Immerse the cleaned and activated glass substrate into the freshly prepared silane solution.
-
Allow the substrate to remain in the solution for 1-2 minutes.[10]
-
Withdraw the substrate from the solution at a constant, slow, and smooth rate (e.g., 1-5 mm/s). The withdrawal speed is a key parameter for controlling film thickness.
-
(Optional) Briefly rinse the coated substrate with fresh ethanol to remove any excess unreacted silane.[11]
Protocol 4: Post-Deposition Curing
-
Place the coated substrates in an oven pre-heated to 110-120°C.
-
Cure for 20-30 minutes to promote the condensation reaction and form a stable, cross-linked coating.[11]
-
Remove the substrates from the oven and allow them to cool to room temperature before handling or testing.
Visualizations
Caption: Chemical mechanism of this compound adhesion to a glass surface.
Caption: General experimental workflow for applying a fluorosilane coating.
Caption: Logical workflow for troubleshooting poor coating adhesion.
References
- 1. zmsilane.com [zmsilane.com]
- 2. researchgate.net [researchgate.net]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. Effect of curing temperature on curing time and strength of adhesive [plaschina.com.cn]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
- 7. 6 Conformal Coating Defects and How to Best Avoid Them | Specialty Coating Systems [scscoatings.com]
- 8. researchgate.net [researchgate.net]
- 9. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 10. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 11. gelest.com [gelest.com]
- 12. 7 common industrial coating defects and how to fix them [vi.ltcoatingline.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing Glass Bonds With Silanes and Polymer Coatings [mo-sci.com]
- 17. [PDF] HYDROLYSIS AND CONDENSATION OF SILICATES : EFFECTS ON STRUCTURE | Semantic Scholar [semanticscholar.org]
- 18. Influence of curing on the adhesive and thermomechanical properties of an applied acrylic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. inkcups.com [inkcups.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Defects in Silica Films from Triethoxyfluorosilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing defects in silica (B1680970) films derived from Triethoxyfluorosilane (TEFS).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of silica films from TEFS.
High Defect Density (Pinholes, Voids)
Question: My silica films exhibit a high density of pinholes and voids. What are the potential causes and how can I mitigate this?
Answer:
High defect density in the form of pinholes and voids can compromise the integrity and performance of your silica films. The table below outlines probable causes and recommended solutions.
| Probable Cause | Recommended Solution |
| Incomplete Hydrolysis or Condensation | Optimize the water-to-precursor ratio and the catalyst concentration to ensure complete reaction. Allow for sufficient aging time for the sol. |
| Particulate Contamination | Filter the sol-gel solution using a sub-micron filter before spin coating. Work in a clean environment (e.g., a cleanroom or a laminar flow hood) to prevent airborne particle contamination. |
| Gas Evolution During Annealing | Employ a slower heating ramp during the annealing process to allow for the gradual outgassing of residual solvents and reaction byproducts. |
| Low Precursor Concentration | Increase the concentration of this compound in the sol-gel solution to promote a denser silica network. |
Film Cracking
Question: My silica films are cracking upon drying or after annealing. What steps can I take to prevent this?
Answer:
Film cracking is a common issue that arises from stress within the film. The following table provides potential causes and solutions to prevent cracking.
| Probable Cause | Recommended Solution |
| Excessive Film Thickness | Deposit thinner films. If a thicker film is required, build it up by depositing multiple thin layers, with an annealing step after each deposition. |
| Rapid Solvent Evaporation | Slow down the drying process by increasing the humidity in the processing environment or by covering the sample during drying. |
| High Residual Stress | Optimize the annealing temperature and ramp rates. A slower cooling rate can also help to reduce thermal stress. |
| Mismatch in Thermal Expansion Coefficient (CTE) | If possible, choose a substrate with a CTE that is closely matched to that of the silica film. |
Poor Adhesion and Peeling
Question: The silica film is peeling or delaminating from the substrate. How can I improve adhesion?
Answer:
Poor adhesion can lead to complete film failure. The table below details common causes and solutions to enhance film adhesion.
| Probable Cause | Recommended Solution |
| Improper Substrate Cleaning | Implement a rigorous substrate cleaning procedure to remove organic residues and other contaminants. This may include solvent cleaning followed by plasma or chemical etching. |
| Hydrophobic Substrate Surface | Treat the substrate surface with a process that renders it more hydrophilic, such as an oxygen plasma treatment, to improve wetting by the aqueous sol. |
| High Film Stress | Reduce film stress by depositing thinner layers and optimizing the annealing process (slower ramp rates and cooling). |
| Insufficient Condensation at the Interface | Ensure proper catalyst concentration and aging time to promote the formation of Si-O-Substrate bonds. |
Inconsistent Film Thickness and "Orange Peel" Effect
Question: The thickness of my silica film is not uniform, and the surface has an "orange peel" texture. What are the likely causes and how can I achieve a smoother, more uniform film?
Answer:
Non-uniformity and surface roughness can negatively impact the optical and electrical properties of the film. The following table provides guidance on achieving better film quality.
| Probable Cause | Recommended Solution |
| Inappropriate Spin Coating Parameters | Optimize the spin speed and acceleration. A higher spin speed generally results in a thinner, more uniform film. |
| High Sol Viscosity | Adjust the sol-gel formulation or the aging time to achieve a lower viscosity before spin coating. |
| Rapid Drying During Spinning | Use a solvent with a lower vapor pressure or introduce a solvent-rich atmosphere during spin coating to slow down evaporation. |
| Vibrations During Spin Coating | Ensure the spin coater is on a stable, vibration-free surface. |
Data Presentation: Impact of Process Parameters on Film Properties
The following tables summarize the expected qualitative impact of key process parameters on the properties of silica films derived from this compound. This information is based on general principles of sol-gel science and thin film deposition, as specific quantitative data for TEFS is limited in public literature.
Table 1: Effect of TEFS Concentration
| TEFS Concentration | Expected Impact on Film Density | Expected Impact on Porosity | Expected Impact on Crack Formation |
| Low | Lower | Higher | Lower risk (for thin films) |
| High | Higher | Lower | Higher risk (due to higher stress) |
Table 2: Effect of Annealing Temperature
| Annealing Temperature | Expected Impact on Residual Stress | Expected Impact on Defect Density | Expected Impact on Film Hardness |
| Low (< 400°C) | Moderate | May not fully eliminate micro-voids | Lower |
| High (> 400°C) | Can increase if CTE mismatch is high | Can reduce due to densification | Higher |
Experimental Protocols
Detailed Methodology for TEFS-Derived Silica Film Preparation
This protocol provides a general framework for the preparation of silica films from this compound via a sol-gel and spin coating process. Safety Precaution: this compound and its hydrolysis byproducts can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
1. Sol Preparation:
-
In a clean, dry flask, prepare a solution of ethanol (B145695) and deionized water. The molar ratio of water to TEFS is a critical parameter and should be optimized (a starting point is a 4:1 molar ratio).
-
Add an acid catalyst (e.g., HCl) to the ethanol/water mixture and stir. The catalyst concentration will affect the hydrolysis and condensation rates.
-
Slowly add the this compound (TEFS) precursor to the acidic solution while stirring continuously.
-
Allow the sol to age for a predetermined time (e.g., 1-24 hours) at room temperature with continuous stirring. The aging time will influence the viscosity of the sol.
2. Substrate Preparation:
-
Clean the substrate thoroughly. A typical cleaning procedure for silicon wafers involves sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a nitrogen gun.
-
For improved adhesion, an oxygen plasma treatment can be performed immediately before spin coating to create a hydrophilic surface.
3. Spin Coating:
-
Dispense the aged TEFS sol onto the center of the prepared substrate.
-
Spin the substrate at a desired speed (e.g., 2000-4000 rpm) for a set duration (e.g., 30-60 seconds). The spin speed will be the primary determinant of the film thickness.
4. Annealing:
-
Transfer the coated substrate to a programmable furnace or hotplate.
-
Ramp the temperature up to the desired final annealing temperature (e.g., 400-600°C) at a controlled rate (e.g., 5-10°C/minute).
-
Hold the substrate at the final annealing temperature for a specific duration (e.g., 1-2 hours) to allow for film densification and removal of residual organics.
-
Cool the substrate down to room temperature at a controlled rate to prevent thermal shock and cracking.
Mandatory Visualizations
Caption: Experimental workflow for TEFS-derived silica films.
Caption: Troubleshooting workflow for common film defects.
Caption: Hydrolysis and condensation of TEFS.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of fluorine in silica films derived from this compound?
A1: The fluorine in TEFS imparts several key properties to the resulting silica film. It can increase the hydrophobicity of the surface, which can be beneficial in certain applications. Additionally, the presence of Si-F bonds can alter the dielectric properties of the film and may influence the network structure, potentially reducing stress.
Q2: How does the hydrolysis of this compound differ from that of Tetraethoxysilane (TEOS)?
A2: The presence of a fluorine atom in TEFS can influence the rate of hydrolysis and condensation compared to TEOS. The Si-F bond is generally more stable to hydrolysis than the Si-OEt bond. This can lead to different sol evolution and final film properties. Careful control of the catalyst and water content is crucial to manage these reaction kinetics.
Q3: Can I use the same sol-gel recipe for TEFS as I do for TEOS?
A3: While the basic principles are similar, you will likely need to modify your TEOS recipe for TEFS. The different reactivity of the Si-F bond may require adjustments to the water-to-precursor ratio, catalyst concentration, and aging time to achieve optimal results and minimize defects.
Q4: What characterization techniques are recommended for analyzing defects in these films?
A4: A combination of techniques is recommended. Optical microscopy and scanning electron microscopy (SEM) are excellent for visualizing larger defects like cracks, peeling, and pinholes. Atomic force microscopy (AFM) can provide quantitative information about surface roughness and smaller defects. For analyzing the chemical composition and bonding within the film, Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) are valuable.
Q5: Is a post-deposition annealing step always necessary?
A5: Yes, a post-deposition annealing step is highly recommended. This process helps to remove residual solvents and organic byproducts from the sol-gel reaction, densify the silica network, and relieve internal stresses. The annealing profile (temperature, ramp rates, and duration) should be carefully optimized to minimize the risk of cracking and other defects.[1]
References
Technical Support Center: Triethoxyfluorosilane Polycondensation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polycondensation of triethoxyfluorosilane.
Frequently Asked Questions (FAQs)
Q1: What types of catalysts are effective for the polycondensation of this compound?
A1: The polycondensation of this compound, like other alkoxysilanes, can be catalyzed by a variety of substances. The choice of catalyst will significantly influence the reaction rate and the properties of the resulting polysiloxane. Common catalyst types include:
-
Acid Catalysts: Brønsted acids (e.g., HCl, acetic acid) and Lewis acids (e.g., tris(pentafluorophenyl)borane) are known to catalyze the hydrolysis and condensation of alkoxysilanes.[1] Acidic catalysts tend to favor the formation of linear polymers over cyclic byproducts.[2]
-
Base Catalysts: Bases such as amines (e.g., triethylamine) or alkali hydroxides can also be used.[3] Basic conditions often lead to more branched or cross-linked structures.
-
Organometallic Catalysts: Tin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), and titanium compounds, like tetrabutyl titanate (TBT) or titanium(IV) isopropoxide (TIS), are effective catalysts.[4][5] However, due to the toxicity of tin, researchers are increasingly exploring tin-free alternatives like boron-based catalysts.[5]
-
Biocatalysts: Enzymes like silicatein-α have shown potential for catalyzing the formation of polysiloxanes from dialkoxysilane precursors in non-aqueous media, offering a more sustainable approach.[6]
Q2: What are the key reaction steps in the polycondensation of this compound?
A2: The polycondensation of this compound proceeds through two primary reaction steps:
-
Hydrolysis: The this compound monomer reacts with water, leading to the substitution of ethoxy groups (-OEt) with hydroxyl groups (-OH), forming silanol (B1196071) intermediates and releasing ethanol (B145695) as a byproduct.
-
Condensation: The newly formed silanol groups are reactive and can condense with each other (or with remaining ethoxy groups) to form siloxane bonds (Si-O-Si), which constitute the backbone of the polymer. This step releases water or ethanol.[7]
These two steps occur concurrently and are influenced by factors such as pH, catalyst type, water/silane ratio, and temperature.[7][8]
Q3: Can the polycondensation of this compound be performed without a catalyst?
A3: While the hydrolytic polycondensation of some alkoxysilanes can occur without a catalyst, the reaction is typically very slow. Catalyst-free polycondensation of methyltrimethoxysilane (B3422404) has been achieved using microwave radiation to activate the process.[9] For practical laboratory and industrial applications, a catalyst is generally recommended to achieve a reasonable reaction rate and control over the polymer's molecular weight and structure.
Q4: What is the role of water in the polycondensation of this compound?
A4: Water is a crucial reactant in the hydrolysis step, where it replaces the ethoxy groups on the silicon atom with hydroxyl groups. The molar ratio of water to this compound is a critical parameter that influences the rate of hydrolysis and the final structure of the polymer.[8] Insufficient water can lead to incomplete hydrolysis and lower molecular weight polymers, while an excess of water can, depending on the catalyst and conditions, favor the formation of cyclic species or gels.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Polymer Yield | Incomplete reaction due to insufficient catalyst, low temperature, or short reaction time. | Increase catalyst concentration, raise the reaction temperature, or extend the reaction time. Monitor the reaction progress using techniques like FTIR or NMR to determine the optimal endpoint.[10] |
| Loss of low molecular weight oligomers during purification. | Modify the purification procedure. For example, if precipitating the polymer, use a non-solvent in which the oligomers are less soluble.[11] | |
| High Polydispersity (Broad Molecular Weight Distribution) | Uncontrolled initiation or side reactions. | Use a controlled polymerization technique if possible. Ensure homogenous mixing of reactants and catalyst to promote uniform chain growth.[12] The use of a continuous-flow microreactor has been shown to decrease polydispersity in some polysiloxane syntheses.[8] |
| Presence of impurities in the monomer or solvent. | Purify the this compound monomer and solvents before use. | |
| Gel Formation (Uncontrolled Cross-linking) | Excessive catalyst concentration, high temperature, or inappropriate water-to-silane ratio. | Reduce the catalyst concentration or reaction temperature. Carefully control the stoichiometry of water added to the reaction. |
| The trifunctionality of the monomer can naturally lead to branching and cross-linking. | Consider using a co-monomer with lower functionality to control the degree of branching. | |
| Inconsistent Batch-to-Batch Results | Variations in raw material quality (water content, purity of monomer/catalyst). | Use materials from the same batch or ensure consistent purity analysis for each new batch. |
| Poor control over reaction parameters (temperature, mixing, addition rates). | Implement strict control over all experimental parameters. Utilize automated reactors for better reproducibility. | |
| Formation of Cyclic Byproducts | Reaction conditions favoring intramolecular condensation (e.g., high dilution, specific catalysts). | Acidic catalysts and higher temperatures generally favor the formation of linear polymers over cyclic ones.[2] Running the reaction at a higher concentration may also reduce the formation of cyclic species. |
Experimental Protocol: General Procedure for this compound Polycondensation
This protocol provides a general framework. The optimal conditions, including catalyst choice and concentration, temperature, and reaction time, should be determined experimentally.
Materials:
-
This compound
-
Anhydrous solvent (e.g., toluene, THF)
-
Catalyst (e.g., an acid, base, or organometallic compound)
-
Deionized water
-
Nitrogen or Argon gas for inert atmosphere
-
Quenching agent (if necessary, e.g., a weak base to neutralize an acid catalyst)
-
Non-solvent for precipitation (e.g., cold methanol)[11]
Procedure:
-
Reactor Setup: Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, a condenser, a temperature probe, and an inlet for inert gas.
-
Inert Atmosphere: Purge the reactor with nitrogen or argon for at least 30 minutes to remove oxygen and moisture.
-
Reagent Addition:
-
Charge the reactor with this compound and the anhydrous solvent.
-
Begin stirring and bring the solution to the desired reaction temperature.
-
In a separate vessel, prepare a solution of the catalyst and water in the chosen solvent.
-
Slowly add the catalyst/water solution to the stirred monomer solution over a defined period.
-
-
Polycondensation Reaction:
-
Maintain the reaction mixture at the set temperature under a continuous flow of inert gas.
-
Monitor the progress of the reaction by periodically taking samples for analysis (e.g., by measuring viscosity, or by spectroscopic methods like FTIR or NMR to track the disappearance of Si-OEt and the appearance of Si-O-Si bonds).[10]
-
-
Reaction Quenching:
-
Once the desired degree of polymerization is reached, cool the reaction mixture to room temperature.
-
If necessary, quench the reaction by adding a neutralizing agent.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by slowly adding the reaction mixture to a vigorously stirred non-solvent (e.g., cold methanol).[11]
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove unreacted monomer, catalyst residues, and low molecular weight oligomers.
-
Dry the polymer under vacuum at a suitable temperature until a constant weight is achieved.
-
Reaction Mechanism Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of catalyst type on molecular weight increase and coloration of poly(ethylene furanoate) biobased polyester during melt polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. On the biocatalytic synthesis of silicone polymers - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00003J [pubs.rsc.org]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Triethoxyfluorosilane Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethoxyfluorosilane. The information is designed to address common issues encountered during experiments, with a focus on the impact of solvent choice on reaction kinetics.
Disclaimer: Direct kinetic data for this compound is limited in publicly available literature. The guidance provided is based on established principles and experimental data from structurally related alkoxysilanes, such as tetraethoxysilane (TEOS) and various organo-trialkoxysilanes. Researchers should use this information as a general guide and validate findings for their specific systems.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the hydrolysis rate of this compound?
A1: Solvent properties such as polarity, proticity (the ability to donate hydrogen bonds), and viscosity significantly influence hydrolysis rates.[1]
-
Polarity: An increase in solvent polarity can accelerate reactions where a charge develops in the activated complex.[2] For alkoxysilane hydrolysis, the transition state can be stabilized by polar solvents, often leading to faster reactions.[3]
-
Proticity & Hydrogen Bonding: Protic solvents like alcohols and water can participate in the reaction through hydrogen bonding, which can enhance the hydrolysis rate.[3][4] However, the specific alcohol used as a solvent can also lead to exchange (alcoholysis) reactions.[5] For instance, methanol (B129727) has been shown to result in a higher hydrolysis rate for some alkoxysilanes compared to other alcohols like ethanol (B145695) or propanol.[5][6]
-
Solvent Viscosity: Higher solvent viscosity can slow down reaction rates by reducing the frequency of molecular collisions.[1]
Q2: What are the primary reactions of this compound that I should be aware of during my experiments?
A2: this compound, like other alkoxysilanes, primarily undergoes two key reactions, often followed by condensation:
-
Hydrolysis: Reaction with water to replace ethoxy groups with hydroxyl groups (silanols). The fluorine atom is generally less susceptible to hydrolysis than the ethoxy groups. This reaction is catalyzed by acids or bases.[7][8]
-
Alcoholysis: In alcohol-based solvents, an exchange reaction can occur where the ethoxy groups are swapped with the alkoxy group of the solvent.[5][9]
-
Condensation: The resulting silanol (B1196071) groups are highly reactive and can condense with other silanols or unreacted ethoxy groups to form siloxane (Si-O-Si) bonds, leading to oligomers and polymers.[7]
Q3: What safety precautions are necessary when handling this compound, especially concerning solvents?
A3: this compound is a flammable liquid and vapor.[10] It reacts with water or moist air to decompose, liberating ethanol.[10] This hydrolysis can also produce hydrofluoric acid, which is highly toxic and corrosive.[10]
-
Engineering Controls: Always work in a well-ventilated area, preferably a fume hood.[10] Ensure that an emergency eye wash station and safety shower are readily accessible.[10]
-
Personal Protective Equipment (PPE): Wear neoprene or nitrile rubber gloves, chemical safety goggles or a face shield, and suitable protective clothing.[10]
-
Incompatible Materials: Avoid contact with water, moist air, strong bases, oxidizing agents, and certain metals or Lewis acids that can catalyze the generation of flammable hydrogen gas.[10][11]
Troubleshooting Guide
Problem 1: My hydrolysis reaction is proceeding much slower than expected.
| Possible Cause | Suggested Solution | Rationale |
| Inappropriate Solvent | Switch to a more polar, protic solvent like methanol or ethanol. | Polar protic solvents can stabilize the transition state and participate in hydrogen bonding, accelerating the hydrolysis reaction.[2][3][12] Studies on other alkoxysilanes have shown significantly faster hydrolysis in methanol compared to solvents like dioxane or DMF.[5] |
| Low Catalyst Concentration | Increase the concentration of the acid or base catalyst. | The hydrolysis rate of alkoxysilanes is highly dependent on the concentration of H+ or OH- ions.[8] |
| Low Temperature | Increase the reaction temperature. | As with most chemical reactions, increasing the temperature increases the kinetic energy of the molecules, leading to more frequent and energetic collisions and a higher reaction rate.[1][13] |
| Insufficient Water | Ensure the correct stoichiometric amount of water is present and miscible in the solvent. | Water is a key reactant in the hydrolysis process. Its concentration directly affects the reaction rate.[6] Using a co-solvent like ethanol can improve the miscibility of water and the silane.[6] |
Problem 2: I am observing unexpected side products or inconsistent results.
| Possible Cause | Suggested Solution | Rationale |
| Solvent Participation (Alcoholysis) | Use a solvent that matches the alkoxy group (ethanol) or an inert aprotic solvent (e.g., THF, acetonitrile). | If using an alcohol solvent other than ethanol, a transesterification (alcoholysis) reaction can occur, leading to a mixture of alkoxysilanes.[5] |
| Moisture Contamination | Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). | Uncontrolled exposure to atmospheric moisture will lead to premature and inconsistent hydrolysis and condensation.[10][11] |
| Catalyst-Induced Side Reactions | Screen different catalysts or adjust the catalyst concentration. | Certain catalysts can promote side reactions. For example, strong bases can cause disproportionation of some silanes.[11] |
Quantitative Data on Solvent Effects
Table 1: Effect of Solvent on the Hydrolysis Rate of Methyltrimethoxysilane (MTMS) in an Alkaline Medium
| Solvent | Time for Complete Disappearance of MTMS (minutes) |
| Methanol | 30 |
| Ethanol | 60 |
| Dioxane | 120 |
| DMF | >150 |
| (Data adapted from studies on MTMS hydrolysis, demonstrating the trend of reaction rates in different solvents.)[5] |
Table 2: Activation Energy for the Hydrolysis of 3-Cyanopropyltriethoxysilane (CTES)
| Medium | Solvent System | Activation Energy (Ea) in kJ/mol |
| Acidic | Various | 58 |
| Alkaline | Various | 20 |
| (Data from a study on CTES, showing that the energy barrier for the reaction is significantly influenced by the catalytic conditions (pH), which is in turn affected by the solvent system.)[5] |
Experimental Protocols
Protocol: Monitoring this compound Hydrolysis Kinetics via FTIR Spectroscopy
This protocol provides a general method for studying the reaction kinetics of this compound hydrolysis in different solvents.
1. Materials:
-
This compound
-
Anhydrous solvents (e.g., methanol, ethanol, acetonitrile, THF)
-
Deionized water
-
Acid or base catalyst (e.g., HCl, NH₄OH)
-
FTIR spectrometer with a liquid cell
2. Procedure:
-
Preparation: Prepare a stock solution of this compound in the chosen anhydrous solvent in a volumetric flask under an inert atmosphere.
-
Reaction Initiation: In a separate, sealed container, prepare a solution of the solvent, deionized water, and the catalyst.
-
Mixing: To initiate the reaction, rapidly add a known volume of the this compound stock solution to the water/catalyst solution and mix thoroughly. The time of mixing is t=0.
-
FTIR Measurement: Immediately transfer a sample of the reaction mixture to the FTIR liquid cell and begin acquiring spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the intensity of characteristic absorbance bands for the Si-O-C bonds of this compound and the increase in bands corresponding to Si-OH and ethanol (a reaction product).[13]
-
Kinetic Analysis: Plot the concentration (or absorbance) of this compound versus time. From this data, determine the reaction order and calculate the rate constant (k) for each solvent system.[13]
Visualizations
Caption: Experimental workflow for studying solvent effects.
Caption: Troubleshooting flowchart for slow reaction rates.
Caption: SN2-Si mechanism for alkaline hydrolysis of alkoxysilanes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. "Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysila" by David J. Oostendorp, Gary L. Bertrand et al. [scholarsmine.mst.edu]
- 10. gelest.com [gelest.com]
- 11. gelest.com [gelest.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Stabilizing Triethoxyfluorosilane solutions for consistent results
Welcome to the technical support center for Triethoxyfluorosilane. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for handling and using this compound solutions to achieve consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
A1: this compound (TEFS) is an organosilicon compound with the formula FSi(OC₂H₅)₃. It is a flammable and corrosive liquid.[1] The primary stability concern is its sensitivity to moisture. TEFS readily reacts with water or moist air in a process called hydrolysis.[2] This reaction breaks down the TEFS molecule, leading to the formation of ethanol (B145695), hydrofluoric acid, and silicon dioxide.[2] This degradation will alter the concentration and reactivity of your solution, leading to inconsistent experimental outcomes.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is crucial to store it under anhydrous (water-free) conditions. Store the compound in a tightly sealed container, preferably under a dry, inert atmosphere such as nitrogen or argon.[3][4] The storage area should be cool, well-ventilated, and away from heat, sparks, and open flames.[2][5] Avoid using aluminum or galvanized containers.[6]
Q3: What are the hazardous decomposition products of this compound?
A3: Upon contact with water or heat, this compound can decompose into hazardous substances, including hydrofluoric acid, organic acid vapors, and silicon dioxide.[2] It is essential to handle this compound in a well-ventilated area, such as a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Q4: Can I use protic solvents like ethanol or methanol (B129727) to prepare my this compound solution?
A4: Using protic solvents, especially those containing even trace amounts of water, is highly discouraged. These solvents can react with this compound, leading to its decomposition.[3] Always use anhydrous aprotic solvents for preparing solutions. The hydrolysis product of this compound is ethanol, so adding it as a solvent would directly impact the equilibrium of the degradation reaction.[2]
Q5: My reaction results are inconsistent. Could the this compound solution be the problem?
A5: Yes, inconsistent results are a common symptom of this compound degradation. If the solution has been exposed to moisture, it will hydrolyze, changing its effective concentration and leading to poor reproducibility. It is crucial to always prepare fresh solutions using anhydrous techniques and to validate the stability of any stored solutions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Guide 1: Inconsistent Product Yield or Reaction Rate
-
Symptom: Your reaction yields are lower than expected, or the reaction rate varies between experiments.
-
Potential Cause: The most likely cause is the degradation of the this compound solution due to hydrolysis. The presence of moisture in your solvent, on your glassware, or in the atmosphere can consume the reagent.[7]
-
Solutions:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware before use, either by flame-drying under vacuum or oven-drying at >120°C for several hours.[7][8]
-
Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation).
-
Inert Atmosphere: Conduct all manipulations, including solution preparation and reaction setup, under an inert atmosphere of dry nitrogen or argon.[7][8]
-
Prepare Fresh Solutions: Prepare this compound solutions immediately before use. Avoid storing solutions for extended periods unless you can rigorously exclude moisture.
-
Guide 2: Formation of Precipitate in Solution
-
Symptom: A white precipitate or gel-like substance forms in your this compound solution upon standing.
-
Potential Cause: This is a clear indication of advanced hydrolysis and condensation. As this compound reacts with water, it forms silanol (B1196071) intermediates (R-Si-OH), which can then condense with each other to form larger siloxane networks (Si-O-Si), eventually leading to the formation of insoluble silicon dioxide.[2][9]
-
Solutions:
-
Discard the Solution: The solution is compromised and should be discarded following your institution's hazardous waste disposal procedures.
-
Review Handling Protocol: Re-evaluate your entire workflow for sources of moisture contamination. This includes solvent quality, glassware preparation, and atmospheric exposure.
-
Consider a Stabilizer (Advanced): For some applications, the addition of a proton scavenger or a small amount of a less reactive alkoxysilane could potentially slow down condensation, but this would need to be validated for your specific experiment as it will change the solution's composition.
-
Data Presentation
Table 1: Properties and Hazards of this compound
| Property | Value | Reference / Note |
| Chemical Formula | C₆H₁₅FO₃Si | |
| Molecular Weight | 182.26 g/mol | |
| Appearance | Colorless liquid | |
| Stability | Stable under dry conditions. | [2] |
| Reactivity | Decomposes in contact with moist air or water. | [2] |
| Incompatible Materials | Oxidizing agents, water, moist air. | [2] |
| Hazardous Decomposition | Hydrofluoric acid, organic acid vapors, silicon dioxide, ethanol. | [2] |
| Primary Hazards | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Solution
This protocol outlines the essential steps for preparing a solution of this compound with minimized risk of hydrolysis.
Materials:
-
This compound (reagent grade)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether, toluene)
-
Oven-dried or flame-dried glassware (e.g., round-bottom flask, graduated cylinder, syringes)
-
Magnetic stirrer and stir bar
-
Inert gas supply (dry nitrogen or argon) with manifold
-
Septa and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is scrupulously dried in an oven at >120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction flask and equip it with a magnetic stir bar and a rubber septum. Purge the flask with dry nitrogen or argon for several minutes. Maintain a positive pressure of the inert gas throughout the procedure.
-
Solvent Transfer: Using a dry syringe, transfer the required volume of anhydrous solvent into the flask.
-
Solute Transfer: Carefully and quickly, use a second dry syringe to withdraw the required volume or mass of this compound. Pierce the septum of the flask and add the this compound to the solvent while stirring.
-
Note: Due to its reactivity, it is best practice to add the silane (B1218182) to the solvent rather than vice-versa.
-
-
Mixing: Allow the solution to stir for several minutes to ensure homogeneity.
-
Storage/Use: Use the solution immediately for the best results. If temporary storage is necessary, ensure the flask is sealed tightly under a positive pressure of inert gas and stored in a cool, dark place.
Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for diagnosing and resolving inconsistent experimental results.
Diagram 2: Hydrolysis and Condensation Pathway of this compound
Caption: The degradation pathway of this compound via hydrolysis and condensation.
References
- 1. This compound | C6H15FO3Si | CID 2776872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gelest.com [gelest.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. gelest.com [gelest.com]
- 5. nj.gov [nj.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gelest.com [gelest.com]
Validation & Comparative
Characterization of Triethoxyfluorosilane-Modified Surfaces: A Comparative Guide Using Atomic Force Microscopy
For researchers, scientists, and drug development professionals, the precise engineering of surface properties is a critical factor in a wide array of applications, from biocompatible coatings on medical devices to the functionalization of biosensors. Triethoxyfluorosilane and its analogues are frequently employed to create low-energy, hydrophobic surfaces. This guide provides a comparative analysis of surfaces modified with a short-chain fluorinated silane (B1218182), benchmarked against non-fluorinated and longer-chain fluorinated alternatives, with a focus on characterization by Atomic Force Microscopy (AFM).
Due to a lack of extensive, direct experimental data for this compound in the public domain, this guide utilizes data from its close structural analogue, (3,3,3-trifluoropropyl)trichlorosilane, for comparative purposes. This allows for an insightful examination of the effects of fluorination and alkyl chain length on key surface properties.
Comparative Analysis of Surface Properties
The following table summarizes key quantitative data obtained from AFM analysis of silicon wafers modified with different silanes. These parameters are crucial for understanding the surface topography and interfacial forces that govern performance in various applications.
| Silane Modifier | Functional Group | Substrate | RMS Roughness (nm) | Adhesion Force (nN) | Friction Force (nN) |
| Propyltriethoxysilane (PTES) | Propyl (-C3H7) | Silicon/SiO2 | ~0.2 - 0.5 | ~15 - 30 | ~5 - 10 |
| (3,3,3-Trifluoropropyl)trichlorosilane | Trifluoropropyl (-C3H4F3) | Silicon/SiO2 | ~0.3 - 0.6 | ~5 - 15 | ~2 - 5 |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)triethoxysilane | Perfluorooctyl (-C8H4F13) | Silicon/SiO2 | ~0.5 - 1.0 | ~2 - 8 | ~1 - 3 |
Note: The data presented are compiled from various sources and represent typical values. Actual measurements can vary depending on the specific deposition protocol, substrate cleanliness, and AFM measurement parameters. The values for (3,3,3-Trifluoropropyl)trichlorosilane are used as a proxy for this compound.
Experimental Protocols
Detailed methodologies are essential for reproducible surface modification and characterization. Below are generalized protocols for both solution-phase and vapor-phase silanization, followed by the AFM characterization procedure.
Substrate Preparation (Silicon Wafer)
-
Cleaning: Silicon wafers are sonicated sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic contaminants.
-
Drying: The wafers are dried under a stream of dry nitrogen gas.
-
Hydroxylation: The surface is activated to generate hydroxyl (-OH) groups, which are essential for covalent bond formation with the silane. This is typically achieved by treatment with an oxygen plasma (200 W, 200 mTorr, 30 sccm O2 for 10 seconds) or by immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes, followed by thorough rinsing with deionized water and drying with nitrogen. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
Surface Modification: Silanization
a) Solution-Phase Deposition
-
Solution Preparation: Prepare a 1% (v/v) solution of the desired silane in an anhydrous solvent (e.g., toluene (B28343) or isopropanol) in a glove box or under an inert atmosphere to minimize exposure to moisture.
-
Immersion: Immerse the cleaned and hydroxylated substrates in the silane solution for 1-2 hours at room temperature.
-
Rinsing: Remove the substrates from the solution and rinse them thoroughly with the anhydrous solvent to remove any non-covalently bonded silane molecules.
-
Curing: Bake the coated substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
b) Vapor-Phase Deposition
-
Setup: Place the cleaned and hydroxylated substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Silane Source: Place a small, open vial containing a few drops of the liquid silane inside the chamber, ensuring it is not in direct contact with the substrates.
-
Deposition: Evacuate the chamber to a pressure of approximately 100 mTorr to facilitate the vaporization of the silane. Allow the deposition to proceed for 2-4 hours at room temperature.
-
Post-Deposition Cleaning: Vent the chamber with dry nitrogen, remove the substrates, and sonicate them in a non-polar solvent (e.g., hexane (B92381) or toluene) to remove any physisorbed silane.
-
Curing: Bake the substrates at 110-120°C for 30-60 minutes.
Atomic Force Microscopy (AFM) Characterization
-
Imaging Mode: Tapping mode is generally preferred for imaging silane-modified surfaces to minimize sample damage and obtain high-resolution topographic data.
-
Probe Selection: A standard silicon cantilever with a sharp tip (nominal radius < 10 nm) is suitable for these measurements.
-
Topography and Roughness Analysis:
-
Scan areas of various sizes (e.g., 1x1 µm² and 5x5 µm²) are imaged to assess both local and large-scale uniformity.
-
The root mean square (RMS) roughness is calculated from the height data to provide a quantitative measure of the surface topography.
-
-
Adhesion Force Measurement (Force Spectroscopy):
-
Force-distance curves are acquired by approaching and retracting the AFM tip from the surface at multiple locations.
-
The adhesion force is determined from the pull-off force required to separate the tip from the surface during retraction.
-
-
Friction Force Measurement (Lateral Force Microscopy - LFM):
-
The surface is scanned in contact mode with the fast scan direction perpendicular to the cantilever's long axis.
-
The torsional bending of the cantilever, which is proportional to the friction force between the tip and the sample, is recorded simultaneously with the topography.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the characterization of this compound-modified surfaces using AFM.
Discussion
The data presented in the comparison table highlights the significant influence of the silane's chemical structure on the resulting surface properties.
-
Surface Roughness: All silanization processes result in a relatively smooth surface with RMS roughness values typically below 1 nm. The slight increase in roughness with the longer perfluorinated chain may be attributed to the formation of a less ordered monolayer due to the steric hindrance of the longer chain.
-
Adhesion Force: A clear trend of decreasing adhesion force with increasing fluorination is observed. The low polarizability of the C-F bond in fluorinated silanes leads to weaker van der Waals interactions between the AFM tip and the surface, resulting in lower adhesion. This property is highly desirable for creating non-stick and anti-fouling surfaces.
-
Friction Force: Similar to adhesion, the friction force is significantly reduced on fluorinated surfaces. The low interfacial energy of the fluorinated monolayers results in a lower shear strength at the tip-sample contact, leading to reduced friction. This makes fluorosilane coatings excellent candidates for applications requiring low-friction surfaces.
A Comparative Guide to Triethoxyfluorosilane (TEFS) Hydrophobic Coatings for Scientific Applications
For researchers, scientists, and drug development professionals, achieving a reliable hydrophobic surface is often crucial for experimental success. This guide provides an objective comparison of hydrophobic coatings derived from Triethoxyfluorosilane (TEFS) and other common silanizing agents, supported by experimental data, to aid in the selection of the most appropriate surface modification strategy.
This document delves into the performance of TEFS-based coatings and contrasts them with alternatives, focusing on the key metric of water contact angle as a measure of hydrophobicity. Detailed experimental protocols for coating application and performance evaluation are also provided to ensure reproducibility.
Performance Comparison of Hydrophobic Coatings
The primary indicator of a hydrophobic surface is the static water contact angle (WCA), where a higher angle signifies greater water repellency. Surfaces with a WCA greater than 90° are considered hydrophobic, while those exceeding 150° are classified as superhydrophobic. The following tables summarize the performance of various silane-based hydrophobic coatings on glass substrates, a common material in laboratory settings.
While direct comparative studies focusing specifically on this compound (TEFS) are limited, data from structurally similar fluorosilanes, such as 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (PFOTES), provide a strong proxy for its performance. These are compared with a widely used alkylsilane, Octadecyltrichlorosilane (OTS).
Table 1: Static Water Contact Angle (WCA) Comparison
| Silanizing Agent | Chemical Formula | Substrate | Water Contact Angle (°) | Reference |
| Fluorosilane-Based | ||||
| 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (PFOTES) | C₁₄H₁₉F₁₃O₃Si | Glass | >150 (Superhydrophobic) | [1] |
| (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane | C₁₀H₄F₁₇Cl₃Si | Glass | ~115 | [2] |
| Alkylsilane-Based | ||||
| Octadecyltrichlorosilane (OTS) | C₁₈H₃₇Cl₃Si | Glass | 107 - 112 | [3][4] |
| Octadecyltrichlorosilane (OTS) | C₁₈H₃₇Cl₃Si | Mica | 113 - 116 | [3] |
Table 2: Dynamic Water Contact Angle and Durability Data
Dynamic contact angles, specifically the advancing (θₐ) and receding (θᵣ) angles, provide deeper insights into the surface's properties, including the uniformity of the coating and the adhesion of water droplets. The difference between these two angles is the contact angle hysteresis, a measure of how easily a water droplet can roll off the surface. Lower hysteresis indicates a more repellent, self-cleaning surface.
| Silanizing Agent | Substrate | Advancing Angle (θₐ) | Receding Angle (θᵣ) | Hysteresis (θₐ - θᵣ) | Durability Notes | Reference |
| Fluorosilane-Based | ||||||
| Perfluorooctyltrichlorosilane (PFOTS) | Glass | Not Specified | Not Specified | Not Specified | Maintained high WCA after 24h simulated rainfall and 8 weeks of outdoor exposure. | [5] |
| Alkylsilane-Based | ||||||
| Octadecyltrichlorosilane (OTS) | Mica | 113 - 116° | 107 - 110° | 3 - 9° | Stable over time in a humid environment. | [3] |
| Octadecyltrichlorosilane (OTS) | Glass | Not Specified | Not Specified | Not Specified | Showed a decrease in WCA after prolonged outdoor exposure compared to PFOTS. | [5] |
From the available data, fluorosilane-based coatings, represented here by PFOTES and other fluorinated silanes, generally exhibit higher water contact angles than their alkylsilane counterparts like OTS.[1][2] Furthermore, fluorosilane coatings demonstrate superior durability under environmental stressors, maintaining their hydrophobicity more effectively over time.[5] The lower surface energy of the fluorinated chains contributes to this enhanced water repellency.
Experimental Protocols
To ensure the reliable and reproducible formation of hydrophobic coatings and their accurate characterization, the following detailed experimental protocols are provided.
Protocol 1: Substrate Preparation (Glass/Silicon)
A pristine and activated substrate surface is paramount for achieving a uniform and durable silane (B1218182) coating.
-
Initial Cleaning: Sequentially sonicate the substrate in a laboratory-grade detergent solution, deionized water, acetone, and finally isopropanol. Each sonication step should be performed for 15 minutes to remove organic and inorganic contaminants.
-
Drying: Dry the substrate thoroughly under a stream of high-purity nitrogen gas.
-
Surface Activation: Place the cleaned and dried substrate in a plasma cleaner. Expose the surface to oxygen or air plasma for 3-5 minutes. This process removes any remaining organic residues and, more importantly, generates a high density of surface hydroxyl (-OH) groups, which are the reactive sites for silanization.
-
Storage: For optimal results, use the activated substrate immediately. If storage is necessary, keep it in a desiccator or under vacuum to prevent atmospheric moisture and contaminants from deactivating the surface.
Protocol 2: Hydrophobic Coating via Sol-Gel Dip-Coating
This protocol describes the preparation of the silane solution and its application onto the activated substrate.
Materials and Reagents:
-
Organotriethoxysilane precursor (e.g., this compound or an alternative)
-
Anhydrous Ethanol (B145695)
-
Deionized Water
-
Hydrochloric Acid (HCl) as a catalyst
-
Clean, activated substrate
-
Glass beakers and a magnetic stirrer
-
Dip-coater or a setup for controlled withdrawal speed
Procedure:
-
Solution Preparation: In a clean, dry glass beaker, prepare a solution of 95% anhydrous ethanol and 5% deionized water (by volume).
-
Acidification: Add a small amount of hydrochloric acid to the ethanol/water mixture to act as a catalyst for hydrolysis. The final pH should be in the acidic range (e.g., pH 3-4).
-
Silane Addition: While stirring, add the desired organotriethoxysilane precursor to the acidified ethanol/water solution. A typical concentration is 1-5% by volume.
-
Hydrolysis: Continue stirring the solution at room temperature for 1-2 hours. This allows the ethoxy groups of the silane to hydrolyze, forming reactive silanol (B1196071) groups.
-
Dip-Coating: Immerse the activated substrate into the prepared silane solution for a predetermined duration (e.g., 15-60 minutes).
-
Withdrawal: Withdraw the substrate from the solution at a constant, slow speed (e.g., 100 mm/min). The withdrawal speed is a critical parameter that influences the thickness and uniformity of the coating.
-
Curing:
-
Allow the coated substrate to air-dry for 10-15 minutes to permit the evaporation of the bulk solvent.
-
Heat the substrate in an oven or on a hotplate at 110-120°C for 1 hour. This thermal curing step promotes the covalent bonding of the silanol groups to the hydroxyl groups on the substrate surface and encourages cross-linking between adjacent silane molecules, forming a stable and durable siloxane network.
-
Protocol 3: Contact Angle Measurement (Sessile Drop Method)
The sessile drop method is a standard technique for determining the static and dynamic contact angles of a liquid on a solid surface.
Apparatus:
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Syringe with a fine needle for dispensing precise liquid droplets
-
High-purity deionized water
Procedure for Static Contact Angle:
-
Place the coated substrate on the sample stage of the goniometer.
-
Carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the coating.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile.
-
Use the goniometer's software to analyze the image and calculate the static contact angle at the three-phase (liquid-solid-vapor) contact line.
-
Repeat the measurement at several different locations on the surface to ensure statistical relevance and report the average value with the standard deviation.
Procedure for Dynamic (Advancing and Receding) Contact Angles:
-
Dispense a water droplet onto the surface as described above, but keep the syringe needle in contact with the droplet.
-
Slowly and steadily increase the volume of the droplet. The contact angle will increase until the contact line begins to advance. The angle just before the contact line moves is the advancing contact angle (θₐ) .
-
Subsequently, slowly and steadily withdraw the liquid from the droplet. The contact angle will decrease until the contact line begins to recede. The angle just before the contact line moves is the receding contact angle (θᵣ) .
-
The contact angle hysteresis is calculated as the difference between the advancing and receding angles (θₐ - θᵣ).
Visualized Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.
References
A Comparative Guide to the FTIR Analysis of Triethoxyfluorosilane Hydrolysis and Condensation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier Transform Infrared (FTIR) spectroscopy with other analytical techniques for monitoring the hydrolysis and condensation of triethoxyfluorosilane. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide will leverage data from analogous trialkoxysilanes to provide a practical and informative comparison. The principles and methodologies described are directly applicable to the study of this compound.
Introduction to this compound Reactions
This compound (TEFS) is a reactive organosilicon compound that undergoes two primary reactions in the presence of water: hydrolysis and condensation. These reactions are fundamental to the formation of polysiloxane networks, which are crucial in various applications, including the development of novel drug delivery systems, surface modifications, and advanced materials.
Hydrolysis: The initial step involves the replacement of ethoxy groups (-OCH₂CH₃) with hydroxyl groups (-OH).
Condensation: Subsequently, the newly formed silanol (B1196071) groups (-Si-OH) react with each other or with remaining ethoxy groups to form stable siloxane bonds (-Si-O-Si-), releasing water or ethanol (B145695) as byproducts.
The kinetics and extent of these reactions are critical to the final properties of the resulting material and can be influenced by factors such as pH, catalyst, solvent, and temperature.[1] Accurate monitoring of these processes is therefore essential for process control and material optimization.
Comparison of Analytical Techniques
While FTIR spectroscopy is a powerful tool for in-situ and real-time monitoring of these reactions, other techniques offer complementary information. The following table summarizes the key characteristics of each method.
| Technique | Principle | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | Vibrational spectroscopy based on the absorption of infrared radiation by specific chemical bonds. | Real-time tracking of functional group changes (Si-O-C, Si-OH, Si-O-Si).[2][3][4] | In-situ and non-destructive monitoring, fast data acquisition, provides kinetic and mechanistic insights.[5][6][7] | Overlapping spectral bands can complicate quantitative analysis, sensitivity can be limited for minor components.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. | Quantitative analysis of the disappearance of reactants and the appearance of hydrolysis and condensation products. 29Si NMR is particularly powerful for identifying different silicon species (monomers, dimers, oligomers).[1][8][9] | Provides detailed structural information and quantitative data.[8][9] | Typically an offline technique, lower sensitivity compared to FTIR, requires deuterated solvents for some applications. |
| Raman Spectroscopy | Vibrational spectroscopy based on the inelastic scattering of monochromatic light. | Complements FTIR by providing information on symmetric vibrations and bonds that are weak in IR absorption (e.g., Si-Si). Can be used to monitor the formation of siloxane bonds.[9][10] | Can be used in aqueous solutions, non-destructive, can provide information on the inorganic network formation.[10] | Weaker signal than FTIR, fluorescence interference can be an issue. |
| Gas Chromatography (GC) | Separates and analyzes compounds that can be vaporized without decomposition. | Quantifies the amount of alcohol (e.g., ethanol) produced during hydrolysis, which can be used to determine the reaction rate.[11] | High sensitivity and quantitative accuracy for volatile products. | Indirect measurement of the primary reaction, requires sample extraction, not suitable for in-situ monitoring. |
Experimental Protocols
In-situ FTIR Monitoring of this compound Hydrolysis and Condensation
This protocol describes a typical setup for real-time monitoring of the reaction using an Attenuated Total Reflectance (ATR) FTIR probe.
Materials and Equipment:
-
This compound (TEFS)
-
Deionized water
-
Solvent (e.g., ethanol, isopropanol)
-
Catalyst (e.g., acid or base, if required)
-
FTIR spectrometer equipped with an ATR immersion probe (e.g., ReactIR)[5][12]
-
Reaction vessel with temperature control and stirring
Procedure:
-
System Setup: Assemble the reaction vessel and insert the ATR probe, ensuring it is fully immersed in the reaction medium.
-
Background Spectrum: Record a background spectrum of the solvent or the initial reaction mixture before the addition of the reactant that initiates the reaction.
-
Reaction Initiation: Add the specified amount of water and catalyst (if any) to the TEFS solution in the reaction vessel under controlled temperature and stirring.
-
Data Acquisition: Immediately begin acquiring FTIR spectra at regular intervals (e.g., every 30 seconds) over the desired spectral range (typically 4000-650 cm⁻¹).[13]
-
Data Analysis: Monitor the changes in the absorbance of characteristic infrared bands over time. Key bands to monitor for trialkoxysilanes include:
-
Disappearance of Si-O-C bonds: Look for a decrease in the intensity of peaks associated with the Si-O-C stretching and rocking vibrations. For triethoxysilanes, these are typically observed around 1100-1070 cm⁻¹ and 960 cm⁻¹.[4][14]
-
Formation of Si-OH bonds: The appearance and subsequent changes in a broad band in the region of 3700-3200 cm⁻¹ (O-H stretching) and a sharper band around 900-850 cm⁻¹ (Si-OH stretching) indicate the formation of silanol groups.[4]
-
Formation of Si-O-Si bonds: The growth of a broad and strong band around 1100-1000 cm⁻¹ is indicative of the formation of siloxane bonds.[2][14]
-
Formation of Ethanol: An increase in the characteristic peaks of ethanol (e.g., around 880 cm⁻¹) can also be monitored.[15]
-
Quantitative Data Summary
The following tables provide representative data for the hydrolysis of trialkoxysilanes, which can be used as a reference for studying this compound. It is important to note that the presence of the fluorine atom in TEFS will influence the reaction kinetics and spectral features.
Table 1: Key FTIR Band Assignments for Silane Hydrolysis and Condensation
| Wavenumber (cm⁻¹) | Assignment | Change during Reaction | Reference |
| ~2975, ~2885 | C-H stretching in ethoxy groups | Decrease | [4] |
| ~1160-1070 | Si-O-C stretching | Decrease | [4][14] |
| ~960 | Si-O-C rocking | Decrease | [4][15] |
| ~3700-3200 | O-H stretching (Si-OH and H₂O) | Increase then potentially decrease | [4] |
| ~900-850 | Si-OH stretching | Increase then decrease | [4] |
| ~1100-1000 | Si-O-Si asymmetric stretching | Increase | [2][14] |
| ~880 | C-C-O stretching (Ethanol) | Increase | [15] |
Table 2: Comparative Hydrolysis Rate Constants for Trialkoxysilanes (by ²⁹Si NMR)
| Silane | Catalyst | Rate Constant (k) | Reference |
| Methyltriethoxysilane (MTES) | Acid | Varies with conditions | [1] |
| Tetramethoxysilane (TMOS) | Acid | Varies with conditions | [1] |
| 3-Aminopropyltriethoxysilane (APTES) | None/Autocatalyzed | Varies with conditions | [1] |
Visualizing the Process and Chemistry
Experimental Workflow
The following diagram illustrates the typical workflow for an in-situ FTIR analysis of this compound hydrolysis and condensation.
Caption: Workflow for in-situ FTIR analysis.
Chemical Signaling Pathway
The following diagram illustrates the hydrolysis and condensation reactions of this compound.
Caption: Reaction pathway of TEFS.
Conclusion
FTIR spectroscopy stands out as a highly effective method for the real-time, in-situ analysis of this compound hydrolysis and condensation. Its ability to provide kinetic and mechanistic information non-destructively makes it an invaluable tool for researchers and professionals in drug development and materials science. While specific quantitative data for this compound remains scarce, the principles and methodologies established for other trialkoxysilanes provide a solid foundation for its study. For a more comprehensive understanding, complementing FTIR analysis with techniques like NMR for detailed structural elucidation and GC for quantifying volatile byproducts is recommended. This multi-faceted approach will enable precise control over the synthesis of polysiloxane-based materials, leading to the development of innovative products with tailored properties.
References
- 1. Analysis of silanes and of siloxanes formation by Raman spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of silanes and of siloxanes formation by Raman spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Contactless Raman Spectroscopy-Based Monitoring of Physical States of Silyl-Modified Polymers during Cross-Linking [scirp.org]
- 11. scite.ai [scite.ai]
- 12. mt.com [mt.com]
- 13. A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Silica Films: Triethoxyfluorosilane vs. Tetraethoxysilane (TEOS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the properties of silica (B1680970) films derived from two silicon-based precursors: Triethoxyfluorosilane (TEFS) and Tetraethoxysilane (TEOS). The choice of precursor significantly impacts the final characteristics of the silica film, influencing its suitability for various applications, from advanced electronics to specialized coatings in drug development. This document summarizes key experimental data, outlines typical fabrication methodologies, and provides a visual representation of the experimental workflow.
Precursor Overview
Tetraethoxysilane (TEOS) is a widely used precursor for depositing high-purity silicon dioxide (SiO₂) films. It is a liquid chemical that can be used in various deposition techniques, including chemical vapor deposition (CVD) and sol-gel processes, to create uniform and conformal dielectric layers.[1][2] TEOS-derived silica films are known for their good thermal stability and excellent dielectric properties.[1]
This compound (TEFS) , while less commonly documented in direct comparative studies, represents a class of fluorinated silica precursors. The incorporation of fluorine into the silica network by replacing some Si-O bonds with Si-F bonds is a known strategy to lower the dielectric constant of the resulting film.[3] This makes fluorinated silica glass (FSG) a candidate for low-k interlayer dielectrics in the semiconductor industry.[3]
Comparative Data of Silica Film Properties
The following table summarizes the key properties of silica films derived from TEOS and provides expected properties for films derived from a fluorinated precursor like this compound, based on available literature on fluorinated silica glass.
| Property | Silica Film from TEOS | Silica Film from this compound (Expected) | Key Considerations |
| Dielectric Constant (k) | ~3.9 - 4.2 | Lower (~3.5 - 3.8) | The presence of less polarizable Si-F bonds in fluorinated silica reduces the dielectric constant, which is advantageous for microelectronics.[3] |
| Refractive Index | ~1.44 - 1.46 | Lower | Fluorine incorporation generally lowers the refractive index of silica films. |
| Surface Roughness (RMS) | Typically low, can be controlled by deposition parameters. | Dependent on deposition method, can be engineered to be low. | Surface roughness is critical for many optical and electronic applications and is highly dependent on the deposition process. |
| Thermal Stability | High | Potentially lower due to weaker Si-F bonds. | The thermal stability of fluorinated silica can be a concern during high-temperature processing steps in device fabrication.[3] |
| Hydrophobicity | Inherently hydrophilic, can be made hydrophobic through surface modification. | Increased hydrophobicity due to the presence of fluorine. | Fluorine-containing groups are known to be hydrophobic, which can be beneficial in preventing moisture absorption.[3] |
Experimental Protocols
Detailed methodologies for the deposition and characterization of silica films are crucial for reproducibility and comparison. Below are typical experimental protocols for the sol-gel and Chemical Vapor Deposition (CVD) methods.
Sol-Gel Synthesis of Silica Films
The sol-gel process is a versatile method for producing silica films at relatively low temperatures.
-
Sol Preparation:
-
A silicon precursor (TEOS or this compound) is mixed with a solvent, typically an alcohol like ethanol.
-
Water is added for hydrolysis, often with an acid or base catalyst (e.g., HCl or NH₄OH) to control the reaction rate.
-
The solution is stirred for a specific duration to allow for hydrolysis and condensation reactions to form a sol.
-
-
Film Deposition:
-
The prepared sol is deposited onto a substrate using techniques such as spin-coating, dip-coating, or spray-coating.
-
The spinning speed, dipping rate, and withdrawal speed are critical parameters that control the film thickness.
-
-
Drying and Annealing:
-
The coated substrate is dried at a low temperature (e.g., 100-150°C) to remove the solvent.
-
A subsequent annealing step at a higher temperature (e.g., 400-600°C) is performed to densify the film and remove residual organic compounds and hydroxyl groups.
-
Chemical Vapor Deposition (CVD) of Silica Films
CVD is a widely used technique in the semiconductor industry for depositing high-quality, conformal thin films.
-
Precursor Delivery:
-
The liquid precursor (TEOS or this compound) is vaporized and introduced into the deposition chamber.
-
The flow rate of the precursor vapor is precisely controlled using mass flow controllers.
-
-
Deposition Process:
-
The substrate is heated to the desired deposition temperature within the reaction chamber.
-
An oxidizing agent, such as oxygen (O₂) or ozone (O₃), is introduced into the chamber to react with the precursor.
-
Plasma-enhanced CVD (PECVD) can be used to lower the deposition temperature by using plasma to assist in the chemical reactions.[4]
-
-
Post-Deposition Treatment:
-
The deposited film may undergo an annealing step to improve its properties, such as density and electrical characteristics.
-
Characterization of Silica Films
A variety of analytical techniques are employed to characterize the properties of the deposited silica films:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonding within the film, such as Si-O-Si, Si-OH, and Si-F bonds.
-
Ellipsometry: To measure the film thickness and refractive index.
-
Atomic Force Microscopy (AFM): To characterize the surface morphology and measure the root-mean-square (RMS) surface roughness.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements in the film.
-
Capacitance-Voltage (C-V) Measurements: To determine the dielectric constant of the film.
Experimental Workflow Diagram
Caption: Experimental workflow for silica film fabrication and characterization.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Synthesis and Chacterization of Mesoporous Silica Thin Films [seas.ucla.edu]
- 3. The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integration Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Triethoxyfluorosilane and Other Fluorinated Silane Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with tailored surface properties, fluorinated silane (B1218182) coupling agents stand out for their ability to impart exceptional hydrophobicity, oleophobicity, and durability. This guide provides an objective comparison of Triethoxyfluorosilane with other common fluorinated silane coupling agents, supported by available experimental data and detailed methodologies to inform material selection for your research and development endeavors.
Disclaimer: Direct comparative studies featuring this compound against other fluorinated silanes under identical experimental conditions are limited in publicly available literature. Therefore, this guide presents a comparison based on the general principles of fluorinated silane chemistry and available data for individual compounds. The presented data should be interpreted as illustrative rather than a direct head-to-head comparison.
Performance Comparison of Fluorinated Silane Coupling Agents
Fluorinated silanes are prized for their ability to dramatically lower the surface energy of substrates, leading to surfaces that are highly repellent to water and oils. This property is a direct result of the high electronegativity and low polarizability of the fluorine atoms in their molecular structure. The choice between different fluorinated silanes often involves a trade-off between factors such as the length of the fluoroalkyl chain, the type of alkoxy group (e.g., ethoxy vs. methoxy), and the desired reactivity.
Key Performance Indicators:
-
Hydrophobicity and Oleophobicity: Measured by the contact angle of water and other liquids. Higher contact angles indicate greater repellency.
-
Surface Free Energy (SFE): A quantitative measure of the surface's excess energy. Lower SFE values correspond to more repellent surfaces.
-
Hydrolytic Stability: The resistance of the silane-substrate bond to degradation in the presence of water or humidity.
-
Adhesion Promotion: The ability to enhance the bond strength between an inorganic substrate and an organic polymer or coating.
Data Presentation
The following tables summarize typical performance data for various fluorinated silane coupling agents. It is crucial to note that these values are highly dependent on the substrate, surface preparation, application method, and curing conditions.
Table 1: Water Contact Angle (WCA) and Surface Free Energy (SFE) of Surfaces Treated with Fluorinated Silanes
| Silane Coupling Agent | Substrate | Water Contact Angle (WCA) (°) | Surface Free Energy (SFE) (mN/m) |
| This compound (TEFS) | Glass | Data not available in direct comparative studies | Data not available in direct comparative studies |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)triethoxysilane | Glass | ~110 - 120 | ~12-15 |
| (3,3,3-Trifluoropropyl)trimethoxysilane | Glass | ~90 - 100 | ~20-25 |
| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane | Silicon | ~110 - 115 | ~10-13 |
Table 2: Comparison of Ethoxy vs. Methoxy Fluorinated Silanes
| Feature | Ethoxy Silanes (e.g., this compound) | Methoxy Silanes (e.g., (3,3,3-Trifluoropropyl)trimethoxysilane) |
| Hydrolysis Rate | Slower, more controlled | Faster[1][2][3][4] |
| Byproduct of Hydrolysis | Ethanol (B145695) (less toxic) | Methanol (toxic)[1][3][4] |
| Shelf Life of Solution | Longer | Shorter[1][4] |
| Working Time | Longer | Shorter[4] |
| VOC Concerns | Lower | Higher[1][4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the application and characterization of fluorinated silane coupling agents.
Protocol for Surface Modification of Glass Substrates
Objective: To create a hydrophobic and oleophobic surface on a glass slide using a fluorinated silane coupling agent via a sol-gel method.
Materials:
-
Glass slides
-
Fluorinated silane (e.g., this compound)
-
Ethanol
-
Deionized water
-
Acid or base catalyst (e.g., hydrochloric acid or ammonia)
-
Beakers
-
Magnetic stirrer and stir bar
-
Pipettes
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass slides by sonicating in a sequence of acetone, ethanol, and deionized water for 15 minutes each. Dry the slides in an oven at 110°C for at least 1 hour and then cool to room temperature in a desiccator.
-
Sol Preparation:
-
In a beaker, mix the fluorinated silane with ethanol and deionized water. A typical ratio is 1:10:1 (silane:ethanol:water) by volume.
-
Add a catalyst to initiate hydrolysis. For acid catalysis, add a few drops of dilute hydrochloric acid to achieve a pH of 4-5. For base catalysis, add a few drops of ammonia (B1221849) solution.
-
Stir the solution at room temperature for at least 1 hour to allow for hydrolysis and the formation of a sol.
-
-
Coating Application (Dip-Coating):
-
Immerse the cleaned glass slide into the prepared sol.
-
Withdraw the slide at a constant, slow speed (e.g., 5 cm/min) to ensure a uniform coating.
-
-
Curing:
-
Air-dry the coated slide for 10-15 minutes to allow for solvent evaporation.
-
Cure the coated slide in an oven at a temperature and time specific to the silane used (e.g., 120°C for 1 hour). Curing promotes the condensation of silanol (B1196071) groups and the formation of a stable siloxane network covalently bonded to the glass surface.
-
-
Post-Curing Cleaning: After cooling to room temperature, rinse the coated slide with ethanol to remove any unreacted silane and dry with a stream of nitrogen.
Protocol for Measurement of Water Contact Angle (WCA)
Objective: To quantitatively assess the hydrophobicity of the silane-treated surface.
Equipment:
-
Goniometer with a high-resolution camera and software
-
Microsyringe
Procedure:
-
Place the silane-coated substrate on the sample stage of the goniometer.
-
Using a microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet at the solid-liquid-air interface.
-
Use the goniometer's software to measure the contact angle between the tangent of the droplet and the surface.
-
Repeat the measurement at several different locations on the surface to obtain an average value and ensure consistency.
Protocol for Determination of Surface Free Energy (SFE)
Objective: To calculate the surface free energy of the silane-treated surface.
Procedure:
-
Measure the contact angles of at least two different liquids with known surface tension components (polar and dispersive), such as deionized water and diiodomethane, on the silane-treated surface using the WCA protocol described above.
-
Utilize a theoretical model, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method, to calculate the SFE. The OWRK equation relates the contact angles of the liquids to the dispersive and polar components of the solid's surface free energy. Many goniometer software packages have this calculation built-in.
Protocol for Adhesion Testing (Cross-Hatch Adhesion Test - ASTM D3359)
Objective: To assess the adhesion of a coating applied over the silane-treated surface.
Materials:
-
Cross-hatch cutter with specified blade spacing
-
Adhesion test tape (as specified in ASTM D3359)
-
Soft brush
Procedure:
-
Apply the desired coating (e.g., a polymer film) over the silane-treated and cured substrate and allow it to fully cure.
-
Using the cross-hatch cutter, make a series of parallel cuts through the coating to the substrate. The number of cuts and spacing are determined by the standard and the coating thickness.
-
Make a second series of cuts perpendicular to the first, creating a lattice pattern.
-
Gently brush the area to remove any loose flakes of the coating.
-
Apply the center of the adhesion test tape over the lattice.
-
Firmly rub the tape to ensure good contact with the coating.
-
Within 90 ± 30 seconds of application, remove the tape by pulling it off rapidly at an angle as close to 180° as possible.
-
Inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling or removal, 0B = more than 65% of the area is removed).
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
References
Performance Evaluation of Triethoxyfluorosilane as a Surface Treatment Agent: A Comparative Guide
This guide provides a comprehensive comparison of Triethoxyfluorosilane and its related fluoroalkylsilane compounds as surface treatment agents. Tailored for researchers, scientists, and drug development professionals, this document objectively evaluates its performance against other common surface modification agents, supported by experimental data and detailed protocols. The focus is on creating robust, low-energy surfaces with enhanced hydrophobic and oleophobic properties.
Mechanism of Surface Modification
Triethoxyfluorosilanes modify surfaces through a two-step chemical process known as hydrolysis and condensation. This process creates a durable, self-assembled monolayer covalently bonded to the substrate.
First, the triethoxy groups (-OCH2CH3) on the silane (B1218182) molecule hydrolyze in the presence of water (often trace amounts on the substrate surface or in the solvent) to form reactive silanol (B1196071) groups (-OH). These silanol groups then condense with hydroxyl groups (-OH) present on the surface of inorganic substrates like glass, silica, or metal oxides, forming stable siloxane bonds (Si-O-Si). This process anchors the fluorinated alkyl chain to the surface, creating a low-energy, repellent interface.[1][2][3]
References
Unveiling Triethoxyfluorosilane Reactions: A Comparative Guide to 19F NMR Spectroscopy and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and application of silicon-based compounds, the precise monitoring of reactions involving organofluorosilanes is paramount. Triethoxyfluorosilane (TEOFS), a key building block, undergoes various transformations such as hydrolysis and condensation, which dictate the properties of the final materials. This guide provides an in-depth comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical methods for the real-time analysis of TEOFS reactions, supported by representative experimental data and detailed protocols.
The unique properties of the fluorine-19 nucleus, including its 100% natural abundance and high gyromagnetic ratio, make 19F NMR an exceptionally sensitive and powerful tool for tracking the chemical fate of fluorinated molecules like TEOFS.[1] Its large chemical shift dispersion minimizes signal overlap, offering a clear window into complex reaction mixtures without the need for extensive sample preparation.[2]
The Power of 19F NMR in Monitoring TEOFS Hydrolysis
The hydrolysis of this compound is a fundamental reaction that initiates the formation of siloxane networks. This process can be effectively monitored in situ using 19F NMR spectroscopy, allowing for the quantification of the starting material, intermediates, and final products.
The reaction proceeds through the sequential replacement of ethoxy groups with hydroxyl groups, followed by condensation to form Si-O-Si linkages. The fluorine atom on the silicon acts as a sensitive probe, with its chemical shift being highly dependent on the substituents attached to the silicon atom.
As the hydrolysis progresses, the 19F NMR signal of TEOFS will decrease in intensity, while new signals corresponding to the various hydroxylated intermediates will appear and subsequently diminish as condensation occurs.
Quantitative Comparison of Analytical Techniques
To provide a clear comparison, the following tables summarize the expected quantitative performance of 19F NMR, 29Si NMR, and Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring the hydrolysis of this compound.
| Parameter | 19F NMR Spectroscopy | 29Si NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Detects the 19F nucleus, providing information on the chemical environment of fluorine. | Detects the 29Si nucleus, offering insights into the silicon backbone and connectivity.[3] | Separates volatile compounds based on their boiling points and identifies them by their mass-to-charge ratio.[4] |
| Sample Preparation | Minimal; direct analysis of the reaction mixture. | Minimal; direct analysis of the reaction mixture. | Derivatization may be required to increase volatility and prevent on-column reactions.[5] |
| In-situ Monitoring | Yes, ideal for real-time reaction tracking.[6] | Yes, but lower sensitivity requires longer acquisition times.[7] | Difficult; requires sample extraction and quenching of the reaction. |
| Quantification | Excellent, using an internal standard.[8][9] | Good, but lower sensitivity can be a limitation.[10] | Good, requires calibration with standards for each analyte.[11] |
| Sensitivity | High. | Low.[3] | Very high, especially with selected ion monitoring (SIM). |
| Selectivity | Excellent due to large chemical shift range.[12] | Good, provides detailed structural information about silicon species.[13] | Excellent, based on chromatographic separation and mass fragmentation. |
| Structural Information | Indirect, through changes in the fluorine environment. | Direct information on Si-O-Si linkages and degree of condensation.[14][15] | Provides molecular weight and fragmentation patterns. |
Table 1. Qualitative Comparison of Analytical Techniques.
| Analyte | Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Precision (RSD) |
| This compound | 19F NMR | ~10 µM | ~50 µM | 50 µM - 1 M | < 2% |
| 29Si NMR | ~500 µM | ~2 mM | 2 mM - 1 M | < 5% | |
| GC-MS | ~1 µM | ~5 µM | 5 µM - 10 mM | < 3% | |
| Hydrolysis Products | 19F NMR | ~10 µM | ~50 µM | 50 µM - 500 mM | < 3% |
| 29Si NMR | ~500 µM | ~2 mM | 2 mM - 500 mM | < 5% | |
| GC-MS | ~1 µM | ~5 µM | 5 µM - 10 mM | < 4% |
Table 2. Quantitative Performance Comparison (Representative Values).
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for analyzing this compound hydrolysis using 19F NMR and GC-MS.
19F NMR Spectroscopy: In-situ Monitoring and Quantification
Objective: To monitor the hydrolysis of this compound in real-time and quantify the concentration of reactants and products.
Materials:
-
This compound (TEOFS)
-
Deuterated Acetonitrile (CD3CN)
-
Deionized Water
-
Internal Standard (e.g., trifluorotoluene)
-
NMR tubes (5 mm)
Instrumentation:
-
400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
Procedure:
-
Prepare a stock solution of the internal standard (e.g., 100 mM trifluorotoluene in CD3CN).
-
In a clean, dry NMR tube, add 500 µL of CD3CN.
-
Add a known amount of the internal standard stock solution (e.g., 50 µL).
-
Add this compound (e.g., 20 µL, ~0.1 mmol) to the NMR tube and gently mix.
-
Acquire an initial 19F NMR spectrum (t=0) to determine the initial concentration of TEOFS.
-
Initiate the reaction by adding a specific amount of deionized water (e.g., 5 µL) to the NMR tube, cap, and shake vigorously.
-
Immediately place the NMR tube in the spectrometer and begin acquiring 19F NMR spectra at regular time intervals (e.g., every 5 minutes).
NMR Acquisition Parameters (Representative):
-
Pulse Sequence: zgig (inverse-gated decoupling for quantitative measurements)[12]
-
Spectral Width: 200 ppm
-
Transmitter Frequency Offset: Centered on the expected spectral region
-
Acquisition Time: 2 s
-
Relaxation Delay (d1): 5 x T1 of the slowest relaxing nucleus (determine experimentally, typically 10-30s for quantitative accuracy)[16]
-
Number of Scans: 16 (adjust for desired signal-to-noise)
-
Temperature: 298 K
Data Processing and Quantification:
-
Process the acquired FIDs with an appropriate line broadening (e.g., 0.3 Hz).
-
Phase and baseline correct all spectra.
-
Integrate the signal of the internal standard and the signals corresponding to TEOFS and its hydrolysis products.
-
Calculate the concentration of each species at each time point using the following equation: Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * CIS Where C is concentration, I is the integral value, and N is the number of fluorine atoms in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To quantify the concentration of this compound and its volatile hydrolysis products at discrete time points.
Materials:
-
This compound (TEOFS)
-
Acetonitrile (anhydrous)
-
Deionized Water
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Internal Standard (e.g., dodecane)
-
GC vials with inserts
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
Set up a series of reaction vials each containing a solution of TEOFS in anhydrous acetonitrile.
-
Initiate the reactions by adding deionized water to each vial at staggered time points.
-
At desired time intervals, quench the reaction in one vial by adding an excess of the derivatization agent (BSTFA). This step converts the polar silanols to more volatile trimethylsilyl (B98337) ethers.
-
Add a known amount of the internal standard to the quenched reaction mixture.
-
Transfer an aliquot of the derivatized sample to a GC vial for analysis.
GC-MS Parameters (Representative):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250 °C
-
Oven Program: 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Helium, constant flow of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 30-500
Data Processing and Quantification:
-
Identify the peaks corresponding to the derivatized TEOFS, hydrolysis products, and the internal standard based on their retention times and mass spectra.
-
Create a calibration curve for each analyte by analyzing standards of known concentrations.
-
Quantify the analytes in the reaction samples by comparing their peak areas to the calibration curves.
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow for 19F NMR analysis and the logical relationship between the analytical techniques.
Conclusion: Choosing the Right Tool for the Job
Both 19F NMR spectroscopy and GC-MS are powerful techniques for analyzing reactions of this compound, each with its own set of advantages and limitations.
19F NMR spectroscopy excels in its ability to provide real-time, non-invasive monitoring of the reaction mixture with minimal sample preparation. This makes it the ideal choice for kinetic studies and for understanding reaction mechanisms. Its high selectivity and quantitative accuracy, when performed with appropriate parameters, provide reliable data for process optimization.
GC-MS, on the other hand, offers superior sensitivity for detecting trace components and provides definitive identification through mass spectral libraries. While not well-suited for in-situ monitoring, it is an excellent method for analyzing quenched reaction aliquots and for identifying unknown byproducts.
29Si NMR serves as a complementary technique, offering direct insight into the evolution of the silicon backbone and the degree of condensation. Its lower sensitivity, however, often makes it less practical for routine quantitative analysis compared to 19F NMR.
For a comprehensive understanding of this compound reactions, a multi-technique approach is often the most effective. 19F NMR provides the kinetic profile, 29Si NMR elucidates the structural evolution of the silicate (B1173343) network, and GC-MS can be employed for detailed analysis of volatile species and trace impurities. The choice of the primary analytical technique will ultimately depend on the specific goals of the research, whether it be mechanistic understanding, kinetic profiling, or purity assessment.
References
- 1. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cup.uni-muenchen.de [cup.uni-muenchen.de]
- 3. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 4. diva-portal.org [diva-portal.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Dispersive solid-phase extraction followed by triethylsilyl derivatization and gas chromatography mass spectrometry for perfluorocarboxylic acids determination in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. unige.ch [unige.ch]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Mechanical Properties of Materials Synthesized with Triethoxyfluorosilane
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Triethoxyfluorosilane-Derived Materials Against Common Alternatives
In the pursuit of advanced materials with tailored mechanical properties, researchers are increasingly exploring precursors beyond conventional silanes. This compound (TEFS) is emerging as a promising candidate for the synthesis of novel materials, offering unique characteristics due to the presence of fluorine. This guide provides a comprehensive comparison of the mechanical properties of materials synthesized using TEFS against those derived from widely used non-fluorinated silane (B1218182) precursors, namely Tetraethoxysilane (TEOS) and Methyltrimethoxysilane (MTMS). The information presented herein is supported by available experimental data to facilitate informed decisions in material design and development.
Executive Summary
The incorporation of fluorine into the silane precursor via this compound can significantly influence the mechanical behavior of the resulting material. While comprehensive comparative studies are still emerging, available data suggests that the substitution of an ethoxy group with a fluorine atom can lead to increased flexibility in the resulting silica (B1680970) network. This is in contrast to the more rigid networks typically formed from TEOS. The presence of the Si-F bond, which is stronger than the Si-O bond, can also impact the material's thermal and chemical stability.
Performance Comparison: this compound vs. Non-Fluorinated Alternatives
To provide a clear comparison, the following table summarizes the key mechanical properties of materials derived from TEFS, TEOS, and MTMS. It is important to note that these values can be influenced by the specific synthesis conditions.
| Precursor | Material Type | Young's Modulus (GPa) | Hardness (HV) | Tensile Strength (MPa) | Elongation at Break (%) | Key Characteristics |
| This compound (TEFS) | Silica-based Sol-Gel Coating | 24.5[1] | 24[1] | Data not available | Data not available | Increased flexibility and plasticity compared to non-fluorinated silica coatings.[1] |
| Tetraethoxysilane (TEOS) | Silica-based Sol-Gel Coating | 54.5[1] | 62[1] | 40 - 90 | < 5 | Forms a rigid, brittle silica network. |
| Methyltrimethoxysilane (MTMS) | Hybrid Organic-Inorganic Coating | Variable (lower than TEOS) | Variable | Variable | Higher than TEOS | Incorporation of methyl groups leads to increased hydrophobicity and some flexibility. |
Key Findings:
-
Increased Flexibility: The most significant impact of using this compound appears to be the substantial decrease in Young's Modulus and hardness, indicating a more flexible and less rigid material compared to TEOS-derived silica.[1] This increased plasticity could be advantageous in applications requiring materials that can withstand deformation without fracturing.
-
Hydrophobicity: While not a direct mechanical property, the presence of fluorine in TEFS is known to increase the hydrophobicity of the resulting material surface. This can indirectly enhance mechanical durability in humid environments by repelling water.
-
Data Gaps: There is a notable lack of publicly available data on the tensile strength and elongation at break for materials synthesized purely from this compound. Further research is needed to fully characterize its mechanical performance envelope.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following section outlines a general experimental protocol for the synthesis and mechanical characterization of silica-based coatings derived from silane precursors.
I. Sol-Gel Synthesis of Silica-Based Coatings
This protocol describes a general method for preparing thin films, which can be adapted for different silane precursors.
Materials:
-
Silane Precursor (this compound, TEOS, or MTMS)
-
Ethanol (or other suitable alcohol)
-
Deionized Water
-
Acid or Base Catalyst (e.g., HCl or NH₄OH)
-
Substrate (e.g., glass slides, silicon wafers)
Procedure:
-
Precursor Solution Preparation: In a clean, dry flask, mix the silane precursor with ethanol. The molar ratio of silane to solvent can be varied to control the viscosity of the sol.
-
Hydrolysis: While stirring, slowly add a mixture of deionized water and the catalyst to the precursor solution. The water-to-silane molar ratio is a critical parameter influencing the hydrolysis and subsequent condensation reactions.
-
Sol Formation: Continue stirring the mixture at room temperature for a specified period (e.g., 1-24 hours) to allow for the formation of a stable sol.
-
Coating Deposition: The coating can be deposited onto a pre-cleaned substrate using various techniques such as dip-coating, spin-coating, or spray-coating. The withdrawal speed (for dip-coating) or spin speed (for spin-coating) will determine the thickness of the film.
-
Drying and Curing: The coated substrate is then dried at a specific temperature (e.g., 60-120°C) to remove the solvent and promote further condensation and cross-linking of the silica network. A final curing step at a higher temperature may be required to achieve the desired mechanical properties.
II. Mechanical Property Characterization
Standard techniques are employed to measure the mechanical properties of the synthesized thin films.
1. Nanoindentation:
-
Purpose: To determine the Young's Modulus and hardness of the thin film.
-
Procedure: A nanoindenter with a sharp tip (e.g., Berkovich) is pressed into the surface of the coating with a controlled load. The load and displacement are continuously monitored during loading and unloading to generate a load-displacement curve. The Oliver-Pharr method is then used to calculate the hardness and elastic modulus from this curve.
2. Tensile Testing (for freestanding films):
-
Purpose: To measure the tensile strength and elongation at break.
-
Procedure:
-
A freestanding thin film of the material is prepared, often by depositing the coating on a sacrificial layer that is later etched away.
-
The film is carefully mounted onto a micro-tensile testing machine.
-
The film is subjected to a uniaxial tensile load until it fractures. The applied force and the elongation of the film are recorded throughout the test.
-
The tensile strength is calculated as the maximum stress the film can withstand, and the elongation at break is the percentage increase in length at the point of fracture.
-
Visualizing the Synthesis and Workflow
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to the Corrosion Resistance of Triethoxyfluorosilane-Derived Coatings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion resistance performance of coatings derived from triethoxyfluorosilane against common alternative anti-corrosion coatings. The information presented is supported by experimental data from scientific literature, offering a valuable resource for material selection in demanding applications.
Performance Comparison of Anti-Corrosion Coatings
The following table summarizes the key performance metrics for this compound-derived coatings and alternative coating systems based on electrochemical testing. Lower corrosion current density (Icorr), higher polarization resistance (Rp), and higher impedance modulus values indicate superior corrosion resistance.
| Coating System | Substrate | Corrosion Potential (Ecorr) (V vs. SCE) | Corrosion Current Density (Icorr) (A/cm²) | Polarization Resistance (Rp) (Ω·cm²) | Impedance Modulus at Low Frequency (|Z| at 0.01 Hz) (Ω·cm²) | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound (PFDTES-modified Sol-Gel) | AA2024-T3 Aluminum Alloy | -0.521 | 1.5 x 10⁻⁸ | Not explicitly stated, but high | ~6.8 x 10⁶ | | Epoxy Coating | Aluminum Alloy | -0.6 to -0.7 | 1.4 x 10⁻⁸ to 1.5 x 10⁻⁸ | 7.2 x 10⁶ to 7.9 x 10⁶ | ~10⁷ to ~10¹⁰ (initial) | | Polyurethane (PU) Coating | Carbon Steel | -0.118 | 3.7 x 10⁻⁹ | Not explicitly stated, but high | ~1.61 x 10⁷ | | Aminopropyltriethoxysilane (APTES) | AA2024-T3 Aluminum Alloy | Not explicitly stated | Corrosion rate of 0.42 µm/day in oxalic acid | Not explicitly stated | Not explicitly stated | | Glycidoxypropyltrimethoxysilane (GPTMS) | AA2024-T3 Aluminum Alloy | Not explicitly stated | Lower than bare aluminum by one order of magnitude | Not explicitly stated | Not explicitly stated | | Uncoated | AA2024-T3 Aluminum Alloy | -0.720 | 5.0 x 10⁻⁷ | 1.6 x 10⁶ | Not applicable |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Potentiodynamic Polarization
Objective: To determine the corrosion potential (Ecorr) and corrosion current density (Icorr) of the coated substrates.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Coated substrate with a defined exposed area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod.
-
-
Electrolyte: 3.5 wt.% NaCl solution in deionized water (simulating seawater).
Procedure:
-
The coated sample is mounted as the working electrode in the electrochemical cell, exposing a specific surface area to the electrolyte.
-
The open-circuit potential (OCP) is monitored until a stable value is reached (typically 30-60 minutes).
-
The potentiodynamic polarization scan is performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).
-
A slow scan rate is used to ensure a quasi-steady-state condition (e.g., 0.167 mV/s or 1 mV/s).
-
The resulting polarization curve (log I vs. E) is plotted.
-
The corrosion potential (Ecorr) is the potential at which the net current is zero.
-
The corrosion current density (Icorr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic branches of the polarization curve to the Ecorr.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To evaluate the barrier properties and degradation of the coating over time.
Apparatus:
-
Potentiostat/Galvanostat with a frequency response analyzer (FRA).
-
Three-electrode electrochemical cell (same as for potentiodynamic polarization).
-
Electrolyte: 3.5 wt.% NaCl solution in deionized water.
Procedure:
-
The coated sample is set up as the working electrode in the electrochemical cell and allowed to stabilize at its OCP.
-
A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode at its OCP over a wide range of frequencies (e.g., from 100 kHz down to 10 mHz).
-
The resulting AC current and phase shift are measured at each frequency.
-
The impedance (Z) is calculated as the ratio of the AC voltage to the AC current.
-
The data is typically presented as Bode plots (impedance magnitude |Z| and phase angle vs. frequency) and Nyquist plots (imaginary part of impedance vs. real part of impedance).
-
The impedance modulus at the lowest frequency is often used as a key indicator of the coating's barrier performance.
Neutral Salt Spray Test (ASTM B117)
Objective: To assess the resistance of the coating to a corrosive salt fog environment in an accelerated manner.[1][2][3]
Apparatus:
-
Salt spray chamber compliant with ASTM B117.
Procedure:
-
Coated panels are prepared, often with a deliberate scribe mark to expose the underlying substrate.[3]
-
The panels are placed in the salt spray chamber at a specified angle (typically 15-30 degrees from the vertical).
-
A 5% sodium chloride (NaCl) solution with a pH between 6.5 and 7.2 is atomized to create a continuous fog within the chamber.[2]
-
The chamber is maintained at a constant temperature of 35°C.[2]
-
The test is run for a specified duration (e.g., 100, 500, or 1000 hours).[3]
-
After the exposure period, the panels are removed, gently rinsed, and evaluated for signs of corrosion, such as blistering, rusting (especially at the scribe), and loss of adhesion.
Visualizations
The following diagrams illustrate the logical relationships and experimental workflows described in this guide.
References
A Comparative Guide to the Thermal Stability of Triethoxyfluorosilane-Based Polymers and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triethoxyfluorosilane-based polymers are anticipated to exhibit high thermal stability due to the presence of the electron-withdrawing fluorine atom, which can strengthen the siloxane backbone. This guide compares the expected performance of these polymers with well-characterized alternatives: polysilicates derived from TEOS and polymethylsilsesquioxanes from MTES. The data presented is compiled from various sources and should be considered in the context of the specific experimental conditions under which it was generated.
Data Presentation: Thermal Stability of Silicon-Based Polymers
The following table summarizes key thermal stability parameters obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for polymers derived from TEOS and MTES. These values serve as a baseline for understanding the thermal performance of non-fluorinated and alkyl-substituted silicone polymers.
| Precursor Monomer | Polymer Type | Td5 (°C) | Td50 (°C) | Char Yield at 800°C (%) | Tg (°C) | Test Atmosphere |
| This compound | Poly(this compound) | Data not available | Data not available | Data not available | Data not available | N/A |
| Tetraethoxysilane (TEOS) | Polysilicate | ~150-350 (multi-stage) | >500 | High (as SiO2) | Not typically observed | Air/Nitrogen |
| Methyltriethoxysilane (MTES) | Polymethylsilsesquioxane | ~374-461[1] | >500 | ~30-50 | ~50-130 | Nitrogen |
| MTES with phenolic groups | Modified Polysiloxane | up to 606[2] | >800 | 91.1[2] | Not reported | Nitrogen |
Note: The thermal stability of polymers derived from these precursors can be significantly influenced by the degree of crosslinking, the presence of residual hydroxyl groups, and the specific curing conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A thermogravimetric analyzer capable of controlled heating in an inert or oxidative atmosphere.
Procedure:
-
A small sample of the cured polymer (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The sample is heated from ambient temperature to a final temperature (e.g., 800°C or 1000°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[3]
-
The analysis is conducted under a controlled atmosphere, typically a continuous flow of an inert gas like nitrogen or an oxidative gas like air (flow rate of, for example, 20-50 mL/min).[3][4]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) is analyzed to determine:
-
Td5 and Td50: The temperatures at which 5% and 50% weight loss occurs, respectively. These are key indicators of the onset and progression of thermal decomposition.
-
Char Yield: The percentage of the initial sample mass remaining at the end of the experiment (e.g., at 800°C), which indicates the amount of thermally stable residue.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program, which often includes a heating, cooling, and second heating cycle to erase the thermal history of the sample.
-
A typical temperature program involves heating from a low temperature (e.g., -50°C) to a temperature above the expected Tg at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).[3][4]
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.
Visualizations
Experimental Workflow for Thermal Stability Analysis
References
Safety Operating Guide
Triethoxyfluorosilane proper disposal procedures
Proper disposal of Triethoxyfluorosilane is critical for ensuring laboratory safety and environmental protection. As a flammable and corrosive compound that reacts with moisture, it demands careful handling throughout its lifecycle, from use to final disposal. Adherence to established protocols is essential for researchers, scientists, and drug development professionals to mitigate risks.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance with the following primary concerns:
-
Flammability: It is a flammable liquid and vapor.[1][2] Vapors can travel to an ignition source and flash back.[3]
-
Reactivity: The material decomposes in contact with moist air or water, liberating ethanol (B145695) and potentially hydrofluoric acid.[1] The hydrolysis product, ethanol, may have a narcotic effect with overexposure.[1][4]
Immediate medical attention is required in case of contact.[1]
Quantitative Data Summary
For safe handling and emergency planning, the following properties of this compound are crucial:
| Property | Value | Source |
| GHS Hazard Statements | H226, H314, H318 | [1][2] |
| Physical State | Liquid | [1] |
| Acute Toxicity (Inhalation) | LC50 Rat: 124.7 mg/L/4h | [1] |
| Incompatible Materials | Oxidizing agents, water/moist air | [1][5] |
Experimental Protocol: Spill Management
In the event of a spill, immediate and correct action is necessary to prevent injury and further contamination.
Methodology:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area.[3] Ensure adequate ventilation to disperse flammable vapors.[1]
-
Remove Ignition Sources: Extinguish all nearby open flames and remove any sources of sparks or heat.[1][3]
-
Don Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1] If inhalation of vapors is possible, a respirator is required.
-
Containment: For small spills, use a non-combustible, inert absorbent material like dry sand, earth, or soda ash to contain the substance.[1][3] DO NOT USE WATER .[3]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[1][3][5]
-
Decontamination: Clean the spill area thoroughly. Wash hands and any exposed skin after the cleanup is complete.[1]
Operational Plan: Step-by-Step Disposal Procedure
The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.[1] Do not attempt to neutralize or dispose of this chemical through standard laboratory drains or as regular waste.
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including residues, contaminated absorbents from spills, and reaction byproducts.
-
Segregate this waste from other chemical waste streams to avoid dangerous reactions. Store in a dedicated, properly labeled, and sealed container.
-
-
Personal Protective Equipment (PPE):
-
Waste Collection and Storage:
-
Collect the waste this compound in a designated, compatible, and tightly sealed container.[1][5]
-
The container must be properly grounded to prevent static discharge.[1]
-
Store the waste container in a cool, dry, well-ventilated area designated for flammable and corrosive materials, away from heat and incompatible substances like oxidizing agents.[1][5]
-
-
Labeling and Documentation:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the relevant hazard pictograms (flammable, corrosive).
-
Maintain a log of the waste generated, including quantities and dates.
-
-
Arranging for Disposal:
-
Contact a licensed environmental waste management company to arrange for the pickup and disposal of the hazardous waste.
-
Provide the company with the Safety Data Sheet (SDS) for this compound to ensure they are equipped to handle it safely.
-
Follow all local, state, and national regulations for hazardous waste disposal.[1]
-
-
Empty Container Disposal:
-
Handle empty containers with care as they may contain flammable residual vapors.[1]
-
Consult with your waste disposal provider for the proper procedure for cleaning or disposing of the empty containers.
-
Visualizing the Process
To further clarify the procedures, the following diagrams illustrate the workflow for disposal and the key logical relationships in handling this chemical.
Caption: Waste Disposal Workflow for this compound.
Caption: Decision-Making Logic for Handling this compound.
References
Personal protective equipment for handling Triethoxyfluorosilane
This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of Triethoxyfluorosilane (CAS No. 358-60-1). It is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure safe operational procedures.
Hazard Summary & Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that causes severe skin burns and serious eye damage.[1][2] It is critical to use appropriate engineering controls and personal protective equipment to minimize exposure.
Table 1: Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1] |
| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage[1] |
Table 2: Required Personal Protective Equipment (PPE)
| Body Part | PPE Specification | Rationale & Citation |
| Hands | Neoprene or nitrile rubber gloves.[1][3] | To prevent skin contact which can cause severe burns.[1] |
| Eyes/Face | Chemical goggles or a face shield. Contact lenses should not be worn.[1][3] | To protect against splashes that can cause serious eye damage.[1] |
| Skin/Body | Wear suitable protective clothing (e.g., lab coat, apron).[1][3] | To protect skin from accidental contact and burns.[1] |
| Respiratory | NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator.[1] | To prevent inhalation of vapors and mist which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is mandatory to ensure safety. The following steps outline the procedure for handling this compound.
1. Pre-Operational Checks:
- Ventilation: Ensure work is conducted in a chemical fume hood or an area with local exhaust or general room ventilation.[1][4]
- Emergency Equipment: Confirm that emergency eye wash fountains and safety showers are readily accessible and operational in the immediate vicinity of the handling area.[1][3]
- PPE Inspection: Inspect all required PPE (gloves, goggles, face shield, protective clothing, respirator) for integrity. Do not use damaged PPE.
- Grounding: Ensure that the container and receiving equipment are properly grounded to prevent static discharge.[1]
- Ignition Sources: Remove all potential ignition sources, such as heat, sparks, and open flames, from the handling area.[1]
2. Handling this compound:
- Wear all required PPE as specified in Table 2.
- Use only non-sparking tools when opening and handling the container.[1]
- Avoid all eye and skin contact and do not breathe vapor and mist.[1]
- Perform all transfers and manipulations of the chemical within the ventilated enclosure.
- Keep the container tightly closed when not in use.[1][4]
3. Post-Operational Procedures:
- Decontamination: Thoroughly wash hands after handling.[1] Contaminated clothing should be removed and washed before reuse.[1]
- Storage: Store the container in a cool, well-ventilated place, away from heat and incompatible materials such as oxidizing agents.[1][5] The storage area should be locked.[1]
- Waste: All waste materials, including empty containers and contaminated absorbents, must be treated as hazardous waste and disposed of according to the disposal plan.
Emergency Procedures
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell.[1] |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and shoes. Get immediate medical advice/attention.[1] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Get immediate medical advice/attention.[1] |
| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical advice/attention.[1] |
Spill Response:
-
Evacuate unnecessary personnel and remove all ignition sources.[1]
-
Equip cleanup crew with proper protection, including respiratory protection.[1]
-
Clean up spills as soon as possible using an absorbent, non-combustible material (e.g., sand, earth).[1][6]
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[1][6]
-
Prevent the spill from entering sewers or public waters.[1]
Disposal Plan
All waste containing this compound is considered hazardous.
1. Waste Collection:
- Collect unused material, spill residues, and contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container for hazardous waste.[6] Do not mix with other waste streams.[6]
2. Storage of Waste:
- Store the hazardous waste container in a cool, dry, and well-ventilated designated accumulation area, away from ignition sources and incompatible materials.[6]
3. Final Disposal:
- Dispose of the waste through a licensed hazardous waste disposal facility.[1][4] Incineration is a recommended method of disposal.[1]
- Handle empty containers with care as residual vapors are flammable.[1]
- All disposal activities must be in accordance with local, state, and federal regulations.[1][7]
Workflow Visualization
The following diagram illustrates the essential workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
